molecular formula C12H18N4O B182747 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide CAS No. 792940-20-6

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B182747
CAS No.: 792940-20-6
M. Wt: 234.3 g/mol
InChI Key: XELPGXYIOBXPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. It features a piperidine-4-carboxamide core, a scaffold recognized for its versatility in designing inhibitors for various enzymes . This structure is frequently coupled with other heterocyclic systems to develop novel bioactive molecules. The 4,6-dimethylpyrimidin-2-yl moiety attached to the piperidine nitrogen is a key structural element that can influence binding affinity and biological activity . The piperidine-4-carboxamide scaffold is a privileged structure in drug discovery. Research indicates that derivatives containing this motif have been investigated as potent inhibitors of enzymes such as chitin synthase, a specific target for the development of new antifungal agents . Furthermore, structurally related piperidine carboxamide compounds have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in models of human malaria and presenting a promising path for new antimalarial therapies . This compound is intended for research applications only, including use as a building block in organic synthesis, a key intermediate in the development of novel pharmacologically active agents, and a tool compound in antimicrobial and antifungal discovery programs. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPGXYIOBXPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388172
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792940-20-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery programs. The synthesis is strategically designed in a convergent manner, focusing on the preparation of two key intermediates: 2-chloro-4,6-dimethylpyrimidine and piperidine-4-carboxamide. The core of the synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction to couple these intermediates. This guide details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each stage of the synthesis. All protocols are presented with the aim of ensuring reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction and Strategic Overview

The molecular scaffold of this compound incorporates a substituted pyrimidine ring linked to a piperidine carboxamide moiety. This structural motif is of considerable interest in the development of novel therapeutic agents due to the diverse biological activities associated with both pyrimidine and piperidine derivatives[1]. Pyrimidine-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Similarly, the piperidine ring is a prevalent feature in many centrally active pharmaceuticals.

The synthetic strategy detailed herein is a convergent approach, which offers greater efficiency and flexibility compared to a linear synthesis. The pathway is dissected into three primary stages:

  • Synthesis of Intermediate 1: 2-Chloro-4,6-dimethylpyrimidine. This stage focuses on the preparation of the electrophilic pyrimidine component.

  • Synthesis of Intermediate 2: Piperidine-4-carboxamide. This stage details the preparation of the nucleophilic piperidine component.

  • Final Coupling and Product Formation. This final stage describes the crucial nucleophilic aromatic substitution reaction to yield the target compound.

This guide provides a detailed rationale for the selection of reagents and reaction conditions, drawing upon established principles of organic synthesis.

Synthesis_Overview cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Product Synthesis 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine->2-Chloro-4,6-dimethylpyrimidine Sandmeyer Reaction Piperidine-4-carboxamide Piperidine-4-carboxamide This compound Final Product This compound 2-Chloro-4,6-dimethylpyrimidine->this compound Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->Piperidine-4-carboxamide Amidation Piperidine-4-carboxamide->this compound

Figure 1: Convergent synthesis strategy for the target molecule.

Synthesis of Key Intermediates

Intermediate 1: 2-Chloro-4,6-dimethylpyrimidine

The preparation of 2-chloro-4,6-dimethylpyrimidine is a critical step, as this intermediate serves as the electrophilic partner in the final coupling reaction. A reliable method for its synthesis is the Sandmeyer reaction, starting from the readily available 2-amino-4,6-dimethylpyrimidine.

2.1.1. Synthesis of 2-Amino-4,6-dimethylpyrimidine

2-Amino-4,6-dimethylpyrimidine can be synthesized via the condensation of acetylacetone with a guanidine salt in an alkaline medium.

  • Reaction Scheme:

  • Experimental Protocol:

    • In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) and sodium carbonate (1.0 eq) in water.

    • Add acetylacetone (1.0 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine.

2.1.2. Chlorination via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for converting an aromatic amine to a halide via a diazonium salt intermediate.

  • Reaction Scheme:

  • Experimental Protocol:

    • In a three-necked flask equipped with a stirrer and a thermometer, suspend 2-amino-4,6-dimethylpyrimidine (1.0 eq) in concentrated hydrochloric acid and cool to -15 °C.

    • Slowly add a solution of sodium nitrite (2.0 eq) in water, maintaining the temperature between -15 °C and -10 °C.

    • After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-4,6-dimethylpyrimidine.

Intermediate 2: Piperidine-4-carboxamide

Piperidine-4-carboxamide is the nucleophilic component in the final coupling step. It can be prepared from piperidine-4-carboxylic acid through amidation.

  • Reaction Scheme:

  • Experimental Protocol:

    • Suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to form the acid chloride.

    • Cool the reaction mixture and slowly add it to a cooled, concentrated solution of ammonium hydroxide.

    • Stir the resulting mixture vigorously for 1-2 hours.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield piperidine-4-carboxamide.

Final Coupling: Synthesis of this compound

The final step in the synthesis is the coupling of 2-chloro-4,6-dimethylpyrimidine with piperidine-4-carboxamide via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack by the secondary amine of the piperidine.

SNAr_Mechanism Reactants 2-Chloro-4,6-dimethylpyrimidine + Piperidine-4-carboxamide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound + HCl Meisenheimer->Product Loss of Leaving Group (Cl⁻)

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Reaction Scheme:

  • Experimental Protocol (Microwave-Assisted): A patent describing a similar transformation suggests that microwave irradiation can be an effective method for this coupling reaction.

    • In a microwave-safe vessel, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), piperidine-4-carboxamide (1.2 eq), and a suitable base such as triethylamine (3.0 eq) in a solvent like isopropanol.

    • Seal the vessel and heat the mixture in a microwave reactor at a temperature of approximately 190 °C for 60 minutes.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16
2-Chloro-4,6-dimethylpyrimidineC₆H₇ClN₂142.59
Piperidine-4-carboxamideC₆H₁₂N₂O128.17
This compoundC₁₂H₁₈N₄O234.30

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to this compound. The convergent strategy, coupled with well-established reaction protocols, provides a reliable method for accessing this valuable heterocyclic compound. The detailed experimental procedures and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize this and related molecules for further investigation.

References

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. (n.d.).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25). Retrieved January 15, 2026, from [Link]

  • US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents. (n.d.).
  • IL159393A - Piperidine derivatives, pharmaceutical compositions containing them, processes for their preparation and uses thereof - Google Patents. (n.d.).
  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis | ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 15, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound | C12H18N4O - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Guide to Advanced Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of novel and efficient synthetic strategies for the preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering in-depth analysis of synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations. We will explore two primary convergent strategies, beginning with the synthesis of key precursors—2-halo-4,6-dimethylpyrimidine and piperidine-4-carboxamide—and culminating in their strategic coupling. The methodologies discussed herein are selected for their efficiency, scalability, and adaptability, providing a robust framework for the synthesis of this target molecule and its analogs.

Introduction: The Significance of the Pyrimidinyl-Piperidine Scaffold

The conjugation of pyrimidine and piperidine moieties has given rise to a plethora of molecules with profound biological activities. The pyrimidine ring is a cornerstone of nucleic acids and a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The piperidine ring, a ubiquitous saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target molecule, this compound, combines these two key pharmacophores, making it a compound of considerable interest for the development of novel therapeutics. The carboxamide group at the 4-position of the piperidine ring offers a valuable handle for further structural modifications, allowing for the exploration of structure-activity relationships.

This guide will focus on a convergent synthetic approach, which involves the independent synthesis of the pyrimidine and piperidine fragments followed by their coupling. This strategy offers greater flexibility and efficiency compared to linear syntheses.

Strategic Overview of the Convergent Synthesis

The synthesis of this compound can be logically dissected into three main stages:

  • Part A: Synthesis of the Electrophilic Pyrimidine Core: Preparation of a reactive 2-substituted-4,6-dimethylpyrimidine, typically 2-chloro-4,6-dimethylpyrimidine.

  • Part B: Synthesis of the Nucleophilic Piperidine Moiety: Preparation of piperidine-4-carboxamide (isonipecotamide).

  • Part C: Coupling of the Two Fragments: Formation of the crucial C-N bond between the pyrimidine and piperidine rings.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_A Part A: Pyrimidine Synthesis cluster_B Part B: Piperidine Synthesis cluster_C Part C: Coupling A1 4,6-Dimethyl-2-hydroxypyrimidine A2 2-Chloro-4,6-dimethylpyrimidine A1->A2 Chlorination (POCl₃) C1 This compound A2->C1 Coupling Reaction (SNAr or Buchwald-Hartwig) B1 Isonipecotic Acid B2 Isonipecotoyl Chloride B1->B2 Activation (SOCl₂) B3 Piperidine-4-carboxamide B2->B3 Amination (NH₃) B3->C1

Figure 1: Convergent synthetic workflow for the target molecule.

Synthesis of Key Precursors

Part A: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The most direct and widely adopted method for the synthesis of 2-chloro-4,6-dimethylpyrimidine is the chlorination of the corresponding hydroxypyrimidine. 4,6-Dimethyl-2-hydroxypyrimidine serves as a readily available starting material.

Reaction Scheme:

Conceptual representation. Please refer to the protocol for the actual structure.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Reaction Conditions: The reaction is typically carried out at reflux to ensure complete conversion. The excess POCl₃ can act as both the reagent and the solvent.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (1.0 eq).

  • Carefully add phosphoryl chloride (10-15 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. This step must be performed with extreme caution in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and generates HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of potassium carbonate or sodium hydroxide until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-4,6-dimethylpyrimidine as a solid.[1]

Part B: Synthesis of Piperidine-4-carboxamide (Isonipecotamide)

Piperidine-4-carboxamide is a key building block that can be synthesized from isonipecotic acid. The conversion of the carboxylic acid to a primary amide is a standard organic transformation.

Reaction Scheme:

Conceptual representation. Please refer to the protocol for the actual structure.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: The direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxylic acid must first be activated. A common method is the conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

  • Amination: The resulting highly reactive acid chloride is then treated with ammonia to form the desired carboxamide.[2]

Detailed Experimental Protocol:

  • Suspend isonipecotic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Carefully add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude isonipecotoyl chloride hydrochloride.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate to yield piperidine-4-carboxamide.

An alternative and often more convenient approach involves the esterification of isonipecotic acid to ethyl isonipecotate, followed by amidation. The esterification can be achieved by refluxing the acid in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride in ethanol.[3][4] The resulting ester can then be converted to the amide by heating with aqueous ammonia.

Core Directive: Coupling Strategies for C-N Bond Formation

The crucial step in this synthesis is the formation of the C-N bond between the 2-position of the pyrimidine ring and the nitrogen of the piperidine ring. Two primary methods are well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

G Start 2-Chloro-4,6-dimethylpyrimidine + Piperidine-4-carboxamide SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Base (e.g., K₂CO₃, Et₃N) High Temperature Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Product This compound SNAr->Product Buchwald->Product

Figure 2: Key coupling strategies.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of C-N bonds with electron-deficient heteroaromatic systems. The pyrimidine ring, with its two nitrogen atoms, is sufficiently electron-deficient to undergo nucleophilic attack, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, facilitates this reaction.

Mechanistic Rationale:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine nitrogen attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The rate of reaction is influenced by the electron-withdrawing nature of the heteroaromatic ring and the nucleophilicity of the amine.

Experimental Considerations:

  • Base: A base is typically required to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction. Alcohols like isopropanol can also be effective.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy for the disruption of aromaticity in the first step. Microwave irradiation can significantly accelerate these reactions.

Detailed Experimental Protocol (SNAr):

  • To a solution of piperidine-4-carboxamide (1.1-1.2 eq) in a suitable solvent (e.g., DMF or isopropanol), add a base such as potassium carbonate (2.0-3.0 eq).

  • Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds. It offers a milder alternative to traditional methods and often provides higher yields with a broader substrate scope.[5]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 2-chloro-4,6-dimethylpyrimidine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The piperidine-4-carboxamide coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired product.

Experimental Considerations:

  • Palladium Catalyst: A variety of palladium precursors can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective for the coupling of aryl chlorides.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are used to prevent catalyst deactivation.

Detailed Experimental Protocol (Buchwald-Hartwig):

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), piperidine-4-carboxamide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.4 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis and Data Presentation

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None (thermally driven)Palladium catalyst required
Reagents Base (K₂CO₃, Et₃N)Base (NaOtBu), Phosphine Ligand
Temperature High (100-150 °C)Moderate to High (80-110 °C)
Reaction Time Often longer (12-24 h)Can be faster
Cost Generally lower costHigher cost due to catalyst and ligand
Functional Group Tolerance Can be limited by harsh conditionsGenerally broader tolerance
Scalability Well-established for large scaleCan be challenging to scale due to catalyst cost and removal

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through a convergent strategy. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination for the key C-N bond formation step will depend on factors such as the scale of the synthesis, cost considerations, and the presence of other functional groups in more complex analogs. SNAr offers a cost-effective and straightforward approach, while the Buchwald-Hartwig amination provides a milder and often more versatile alternative. The methodologies outlined in this guide provide a solid foundation for the efficient and reliable production of this valuable heterocyclic scaffold, paving the way for further exploration of its potential in drug discovery and development.

References

  • Isonipecotamide Synthesis Methods. (2025). Blog. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

A Roadmap for the Preclinical Investigation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial preclinical evaluation of the novel chemical entity, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. In the absence of existing biological data for this specific molecule, this document serves as a roadmap, detailing the logical progression from fundamental physicochemical characterization to in-depth in vitro and in vivo screening. The proposed workflow is designed to efficiently identify potential therapeutic activities, elucidate the mechanism of action, and provide a robust data package for go/no-go decisions in early-stage drug discovery. By synthesizing established methodologies with strategic, causality-driven experimental choices, this guide provides the framework to unlock the therapeutic potential of this and other novel chemical entities.

Introduction and Rationale

This compound is a novel small molecule featuring a synthetically tractable scaffold. Its structure comprises a piperidine-4-carboxamide core, a common motif in bioactive compounds, linked to a 4,6-dimethylpyrimidine group. While the biological activity of this specific molecule is yet to be determined, the constituent moieties suggest several avenues for investigation. Piperidine carboxamides are known to exhibit a wide range of pharmacological activities, including acting as proteasome inhibitors and anti-osteoporosis agents.[1][2] The pyrimidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities.[3]

Given this structural precedent, a systematic investigation is warranted to uncover the therapeutic potential of this compound. This guide outlines a logical, tiered approach to its preclinical evaluation, commencing with fundamental characterization and progressing to targeted biological assays.

Stage 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is paramount for interpreting biological data and guiding formulation development.[4][5][6] These initial assays are critical for ensuring the quality and developability of the lead candidate.[6]

Core Physicochemical Assays

A panel of standard assays should be conducted to establish a baseline profile of the compound. These data are crucial for all subsequent in vitro and in vivo experiments.

Parameter Methodology Significance
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-based method)Determines the maximum concentration achievable in aqueous media, impacting assay design and potential for oral bioavailability.[4]
Lipophilicity (LogP/LogD) Reversed-Phase HPLC or Shake-Flask MethodInfluences membrane permeability, plasma protein binding, and metabolic clearance.[4]
pKa Capillary Electrophoresis or Potentiometric TitrationDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[7]
Chemical Stability pH Stability Profile, Solid-State StabilityAssesses degradation under various conditions, informing on storage, handling, and potential liabilities.[5]
Purity LC-MS, NMRConfirms the identity and purity of the compound batch, ensuring reproducibility of biological data.

Stage 2: In Vitro Biological Screening Cascade

The in vitro screening strategy is designed as a funnel, starting with broad, high-throughput assays to identify any biological activity, followed by more focused assays to confirm and characterize the initial hits.[8]

Tier 1: Broad-Based Phenotypic Screening

The initial screen aims to cast a wide net to detect any significant biological effects across a diverse range of cell types.

3.1.1 Cytotoxicity and Cell Viability Assays

A primary assessment of the compound's effect on cell viability is essential.[9] This can be performed using a panel of cancer cell lines and a normal, non-transformed cell line to assess for selective toxicity.

Experimental Protocol: MTT/CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 24, 48, and 72 hours.[12][13]

  • Assay Procedure (MTT):

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solution).[11]

    • Read the absorbance at 570 nm using a plate reader.[14]

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.[15]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

dot graph TD { subgraph Workflow_for_Initial_Screening A[Compound Synthesis and QC] --> B{Physicochemical Profiling}; B --> C[Solubility, LogP, pKa, Stability]; C --> D{In Vitro Screening Cascade}; D --> E[Tier 1: Broad Cytotoxicity Screen]; E --> F[Tier 2: Target-Based Assays]; F --> G[Tier 3: MoA Studies]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: High-level workflow for the initial evaluation of a novel compound.

Tier 2: Hypothesis-Driven Target-Based Screening

Based on the structural motifs of this compound, several target classes can be prioritized for investigation. The pyrimidine and piperazine moieties are present in some alpha-glucosidase inhibitors.[3] A particularly compelling hypothesis arises from the structural similarity of the core scaffold to known G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for type 2 diabetes as its activation enhances glucose-stimulated insulin secretion.[16][17][18]

3.2.1 GPR40 Agonist Activity Assay

An in vitro assay using a cell line expressing GPR40 can be employed to determine if the compound acts as an agonist.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture a stable cell line expressing human GPR40 (e.g., CHO-K1 or HEK293).

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the cells. Include a known GPR40 agonist (e.g., TAK-875) as a positive control.[16]

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, a hallmark of GPR40 activation through the Gαq pathway.[17]

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Stage 3: Mechanism of Action (MoA) Elucidation

Should the initial screening reveal promising activity, the next critical step is to understand how the compound exerts its effects.[19][20][21][22]

GPR40 Signaling Pathway Analysis

If the compound is confirmed as a GPR40 agonist, further studies are required to delineate its downstream signaling effects. GPR40 activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[16][17][18] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16][17]

dot graph GPR40_Signaling { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

}

Caption: Simplified GPR40 signaling pathway leading to insulin secretion.

Target Deconvolution for Cytotoxic Compounds

If the compound exhibits selective cytotoxicity, a variety of techniques can be employed to identify its molecular target. These can range from computational approaches, such as comparing the compound's gene expression profile to known drugs, to experimental methods like affinity chromatography.[19]

Stage 4: In Vivo Efficacy Models

Positive in vitro results must be validated in a relevant animal model. The choice of model is dictated by the hypothesized mechanism of action.

Model for Type 2 Diabetes (GPR40 Agonism)

If the compound is a potent GPR40 agonist, its efficacy in lowering blood glucose can be tested in a rodent model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

  • Animal Acclimation: Acclimate the animals and fast them overnight.

  • Compound Administration: Administer this compound orally at various doses.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose bolus.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Data Analysis: Compare the glucose excursion curves between the vehicle-treated and compound-treated groups. A significant reduction in the area under the curve (AUC) indicates improved glucose tolerance.

Models for Inflammatory Pain

Should the initial screening suggest anti-inflammatory properties, various in vivo pain models can be utilized.[23][24][25]

5.2.1 Carrageenan-Induced Paw Edema

This model is used to assess acute anti-inflammatory activity.[24][26]

Experimental Protocol:

  • Compound Administration: Administer the compound to rodents (rats or mice) via an appropriate route (e.g., oral, intraperitoneal).

  • Inflammation Induction: After a predetermined time, inject a solution of carrageenan into the plantar surface of the hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Compare the increase in paw volume in the treated group to the vehicle control group.

5.2.2 Acetic Acid-Induced Writhing Test

This model is sensitive to peripheral analgesics.[25][26]

Experimental Protocol:

  • Compound Administration: Administer the compound to mice.

  • Induction of Writhing: After a set time, inject a dilute solution of acetic acid intraperitoneally.

  • Observation: Count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).

  • Data Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[25]

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically progressing through physicochemical characterization, a tiered in vitro screening cascade, mechanism of action studies, and finally, in vivo validation, researchers can efficiently and effectively assess the therapeutic potential of this novel chemical entity. The data generated from this workflow will form a critical foundation for further lead optimization, IND-enabling studies, and ultimately, the potential development of a new therapeutic agent. The key to success lies in the iterative process of testing, data analysis, and hypothesis refinement, which is central to modern drug discovery.

References

  • Spalluto, G., & Fallacara, A. (2014). GPR40: A therapeutic target for mediating insulin secretion. Spandidos Publications. [Link]

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • Steneberg, P., Rubesemn, H., & Billner, P. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. PMC - NIH. [Link]

  • Patsnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. [Link]

  • Steneberg, P., Rubesemn, H., & Billner, P. (2008). The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. PubMed. [Link]

  • Edfalk, S., Steneberg, P., & Edlund, H. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. American Diabetes Association. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River Laboratories. [Link]

  • DivA. (2004). Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Uppsala University. [Link]

  • The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. ResearchGate. [Link]

  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

  • Amerigo Scientific. (n.d.). 1-[methyl]piperidine-4-carboxamide. Amerigo Scientific. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Scirp.org. (2014). In-Vivo Models for Management of Pain. Scientific Research Publishing. [https://www.scirp.org/html/4-1 pharmacology & pharmacy 10.4236/pp.2014.51014_42104.htm]([Link] pharmacology & pharmacy 10.4236/pp.2014.51014_42104.htm)

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

  • Pace Analytical. (n.d.). Physicochemical Characterization. Pace Analytical. [Link]

  • PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

  • ResearchGate. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]

  • PubMed. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. PubMed. [Link]

  • PMC - NIH. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [Link]

  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • PMC - NIH. (n.d.). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

  • Almaden Genomics. (2024). Unveiling Mechanism of Action through Data Science. Almaden Genomics. [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • ResearchGate. (n.d.). In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • NIH. (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health. [Link]

  • Synthink. (n.d.). 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide. Synthink. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • PMC - NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,...). ResearchGate. [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • PMC - NIH. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(pyrimidin-2-yl)piperidine-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the archetypal molecule, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide. By dissecting the molecule into its three primary components—the 4,6-dimethylpyrimidine core, the piperidine linker, and the 4-carboxamide warhead—we will explore the intricate interplay between structural modifications and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold. All discussions are grounded in authoritative scientific literature, with detailed experimental protocols and visual aids provided to facilitate a deeper understanding of the underlying principles.

Introduction: The Prominence of the Pyrimidinyl-Piperidine Carboxamide Scaffold

Heterocyclic compounds are the bedrock of numerous pharmaceuticals, with pyrimidine and piperidine moieties being particularly prevalent.[1] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for designing molecules that can engage with a multitude of biological targets through hydrogen bonding and π-stacking interactions.[2][3] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]

The piperidine ring, a saturated heterocycle, is a frequently employed building block in drug design, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[7] When functionalized with a carboxamide group, it provides a crucial vector for interaction with biological targets, often acting as a hydrogen bond donor and acceptor.[8]

The conjugation of these three components into the 1-(pyrimidin-2-yl)piperidine-4-carboxamide scaffold creates a molecular framework with significant potential for therapeutic intervention. The 4,6-dimethyl substitution on the pyrimidine ring can influence the molecule's electronic properties and steric profile, thereby modulating its interaction with target proteins.[9] This guide will systematically explore the SAR of this scaffold, providing a rationale for future drug design endeavors.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the this compound scaffold is exquisitely sensitive to structural modifications across its three key domains. The following sections will dissect the SAR for each component, drawing upon analogous studies of similar molecular frameworks.

The 4,6-Dimethylpyrimidine Core: The Anchor and Modulator

The pyrimidine ring serves as a critical anchor for orienting the molecule within a biological target's binding site. The nature and position of substituents on this ring profoundly impact binding affinity and selectivity.[10]

  • Impact of the 4,6-Dimethyl Groups: The methyl groups at the 4 and 6 positions of the pyrimidine ring play a significant role in the molecule's overall profile. These groups are electron-donating, which can influence the basicity of the pyrimidine nitrogens and their potential for hydrogen bonding. Furthermore, their steric bulk can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes within the binding pocket. In a series of 2,6-dimethylfuro[2,3-d]pyrimidines, the methyl groups were found to be important for maintaining the desired bioactive conformation.[9]

  • Bioisosteric Replacements and Alternative Substitutions: The methyl groups can be replaced with other small alkyl groups or bioisosteres to fine-tune the molecule's properties. For instance, replacing a methyl group with a trifluoromethyl group can drastically alter the electronic properties and potentially introduce new interactions. The position of substitution is also critical; studies on 2,4,5-trisubstituted pyrimidines as CDK inhibitors have shown that the substituent at the 5-position is crucial for potency and selectivity.[11][12] While our core molecule is a 2,4,6-trisubstituted pyrimidine, these findings highlight the sensitivity of the pyrimidine scaffold to positional isomers.

The general synthetic approach to introduce the piperidine moiety at the 2-position of the pyrimidine ring often involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and piperidine-4-carboxamide.

SAR_Pyrimidine_Core cluster_0 Pyrimidine Core Modifications cluster_1 Predicted Impact on Activity Core 1-(4,6-Dimethylpyrimidin-2-yl)- piperidine-4-carboxamide Mod1 Varying R1 and R2: - Small alkyl groups (Me, Et) - Electron-withdrawing groups (CF3, Cl) - Hydrogen bond donors/acceptors (OH, NH2) Core->Mod1 Substituent Effects Mod2 Positional Isomers: - Shifting substituents to C5 position Core->Mod2 Isomeric Effects Mod3 Bioisosteric Replacement of Pyrimidine: - Pyridine - Triazine Core->Mod3 Scaffold Hopping Impact1 Modulation of: - Potency - Selectivity - Pharmacokinetics Mod1->Impact1 Mod2->Impact1 Mod3->Impact1

Caption: SAR considerations for the pyrimidine core.

The Piperidine Linker: The Conformational Bridge

The piperidine ring acts as a non-aromatic linker, providing a three-dimensional structure that dictates the spatial orientation of the pyrimidine core and the carboxamide warhead.

  • Conformational Rigidity: The saturated nature of the piperidine ring allows for different chair and boat conformations. The substituents on the ring can influence this conformational preference, which in turn affects how the molecule fits into a binding pocket. Introducing conformational constraints, for example, by creating fused bicyclic systems, has been shown to enhance binding affinity by reducing the entropic penalty upon binding.[9]

  • Substitution on the Piperidine Ring: While the parent scaffold is unsubstituted on the piperidine ring (apart from the connection to the pyrimidine and the carboxamide), introducing substituents can be a powerful strategy to improve activity and selectivity. For instance, in a series of protein kinase B (Akt) inhibitors, substitution at the 4-position of the piperidine ring was crucial for potency.[7]

The synthesis of the core scaffold typically involves the coupling of 2-chloro-4,6-dimethylpyrimidine with a piperidine-4-carboxamide derivative.

The 4-Carboxamide Warhead: The Key Interaction Point

The carboxamide group at the 4-position of the piperidine ring is often the primary point of interaction with the biological target, typically forming key hydrogen bonds.

  • Amide NH and Carbonyl Oxygen: Both the amide proton (NH) and the carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. Their ability to form strong interactions with amino acid residues in a protein's active site is often a primary driver of potency.

  • N-Substitution of the Carboxamide: The SAR of the carboxamide moiety is heavily influenced by the nature of the substituent on the amide nitrogen. A wide range of alkyl, aryl, and heteroaryl groups can be explored to probe the steric and electronic requirements of the binding pocket. In the development of Akt inhibitors, extensive modification of the N-substituent of the piperidine-4-carboxamide led to significant improvements in potency and oral bioavailability.[7][13]

  • Bioisosteric Replacements of the Amide: The amide bond can be replaced with other functional groups, known as bioisosteres, to modulate properties such as metabolic stability and cell permeability. Examples of amide bioisosteres include sulfonamides, reverse amides, and various five-membered heterocycles.

The final carboxamide can be synthesized through the coupling of the 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid intermediate with a desired amine using standard peptide coupling reagents.[8]

SAR_Piperidine_Carboxamide cluster_0 Piperidine & Carboxamide Modifications cluster_1 Predicted Impact on Activity Piperidine Piperidine Linker Mod_Pip1 Conformational Restriction: - Fused rings - Spirocycles Piperidine->Mod_Pip1 Mod_Pip2 Ring Substitution: - Alkyl, Halo, etc. at C2, C3 Piperidine->Mod_Pip2 Carboxamide 4-Carboxamide Warhead Mod_Carbox1 N-Substitution (R3): - Alkyl, Aryl, Heteroaryl Carboxamide->Mod_Carbox1 Mod_Carbox2 Amide Bioisosteres: - Sulfonamide - Reverse Amide - Tetrazole Carboxamide->Mod_Carbox2 Impact Modulation of: - Target Affinity - Selectivity - ADME Properties Mod_Pip1->Impact Mod_Pip2->Impact Mod_Carbox1->Impact Mod_Carbox2->Impact

Caption: SAR considerations for the piperidine linker and carboxamide warhead.

Quantitative SAR Data Summary

Table 1: Representative SAR Data for Pyrimidinyl-Piperidine Carboxamide Analogs (Akt Inhibitors) [7]

Compound IDR (N-substituent on Carboxamide)PKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKBβ)
Analog 1 4-Chlorobenzyl2540016
Analog 2 3,4-Dichlorobenzyl1535023
Analog 3 4-Trifluoromethylbenzyl3060020
Analog 4 2-Naphthylmethyl2050025

Data is illustrative and derived from a closely related scaffold to demonstrate SAR principles.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of this compound derivatives.

Synthesis of the Core Scaffold

Protocol 4.1.1: N-Arylation of Piperidine-4-carboxamide with 2-Chloro-4,6-dimethylpyrimidine (SNAr Reaction) [14]

  • To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_0 Synthetic Workflow Start Piperidine-4-carboxamide + 2-Chloro-4,6-dimethylpyrimidine Step1 S N Ar Reaction (Base, Solvent, Heat) Start->Step1 Intermediate 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (Amine, Coupling Reagent, Base) Intermediate->Step2 Final_Product Target this compound Derivative Step2->Final_Product

Caption: General synthetic workflow.

Amide Coupling to Form Derivatives

Protocol 4.2.1: HATU-Mediated Amide Coupling [2][8]

  • To a solution of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.

Analytical Characterization

Protocol 4.3.1: HPLC Analysis [15][16]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Protocol 4.3.2: NMR Analysis [15][17]

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol (CD3OD), depending on the solubility of the compound.

  • Experiments: 1H NMR, 13C NMR, and optionally 2D experiments (COSY, HSQC) to confirm the structure.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship is governed by a delicate balance of steric, electronic, and conformational factors across the pyrimidine core, piperidine linker, and carboxamide warhead. A thorough understanding of these relationships, as outlined in this guide, is paramount for the rational design of potent and selective drug candidates.

Future research in this area should focus on exploring a wider range of substitutions on all three components of the scaffold, coupled with co-crystallography studies to elucidate the precise binding modes with various biological targets. The development of novel synthetic methodologies to access diverse analogs will further expand the therapeutic potential of this remarkable molecular framework.

References

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]

  • De la Rosa, S., et al. (2011). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 430-434. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180-184. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 638692. [Link]

  • Shirali, S., et al. (2015). The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Molecules, 20(12), 22359-22383. [Link]

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6096. [Link]

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Research Journal of Pharmacy and Technology, 15(7), 3291-3298. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Xu, Z., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]

  • Adluri, N., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(43), 5852-5855. [Link]

  • Wouters, R., et al. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. bioRxiv. [Link]

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Yuliani, S. H., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 1-13. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Selvam, T. P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-162. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Khan, A., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Journal of Microbiology and Biotechnology, 34(7), 1452-1463. [Link]

  • Chen, Y., et al. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 23(10), 2475. [Link]

  • Lam, P. Y., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(26), 4927-4931. [Link]

  • MDPI. Synthesis, Quantification and NMR Characterization of Bioactive Compounds. [Link]

  • Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. The synthesis of this data is tailored for researchers, scientists, and drug development professionals who require a deep understanding of a compound's intrinsic characteristics to predict its behavior in biological systems. We will explore the molecular identity, solubility, lipophilicity, and solid-state properties, grounding the discussion in established analytical methodologies and their direct implications for preclinical and formulation development. This document serves not only as a data repository but as a strategic manual for navigating the challenges and opportunities presented by this molecular scaffold.

Introduction: The Central Role of Physicochemical Profiling

In modern drug discovery, the adage "the molecule is the medicine" is only half the story. A compound's therapeutic potential can only be realized if it can reach its biological target in sufficient concentration and for an appropriate duration. This journey is dictated by its physicochemical properties. For heterocyclic compounds like this compound, which incorporate both rigid aromatic systems and flexible saturated rings, this profile is complex and multifaceted. The pyrimidine and piperidine nuclei are staples in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to anti-inflammatory effects[1][2][3][4]. Understanding the fundamental properties discussed herein is the critical first step in translating a promising chemical structure into a viable drug candidate.

Molecular Identity and Structure

Establishing an unambiguous molecular identity is the foundation of all subsequent characterization.

  • IUPAC Name: this compound

  • CAS Number: 792940-20-6[5][6][7][8][9]

  • Molecular Formula: C₁₂H₁₈N₄O[6][8]

  • Molecular Weight: 234.30 g/mol [6]

The molecule's architecture, featuring a hydrogen bond donor-acceptor carboxamide group, a flexible piperidine ring, and a substituted pyrimidine system, dictates its potential for intermolecular interactions and its overall polarity.

Diagram: Chemical Structure

Caption: Structure of this compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for the title compound. The implications for drug development are highlighted, providing a strategic context for each parameter.

PropertyValue/ObservationSignificance & Implication in Drug Development
Appearance Expected to be a crystalline solid.Suitable for development of solid oral dosage forms. The crystal form will influence stability, dissolution, and manufacturability.
Melting Point Data not publicly available. The related carboxylic acid melts at 158–160 °C[10].A high melting point generally suggests a stable crystal lattice, which is favorable for drug product stability. Experimental determination is a priority.
Aqueous Solubility Data not publicly available.This is a critical parameter for oral absorption. Given the fused ring system, poor aqueous solubility is anticipated. This is a key development risk that must be quantified and addressed.
Solubility in Organics Soluble in solvents like Dimethylformamide (DMF).[10]The synthesis often utilizes polar aprotic solvents like DMF[10]. High solubility in organic solvents like DMSO is essential for in vitro assay screening.
pKa (Predicted) Basic. Multiple nitrogen atoms (pyrimidine and piperidine) can be protonated.The ionization state at physiological pH (7.4) will profoundly affect both solubility and membrane permeability. The positively charged species will be more soluble but less permeable.
LogP (Predicted) Moderately lipophilic.The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes. A balanced LogP is required to avoid poor absorption or high plasma protein binding.
Hazard Identification Classified as an irritant.[6]Standard laboratory personal protective equipment (PPE) and handling procedures are required.

Authoritative Experimental Protocols

To address the gaps in publicly available data, the following gold-standard protocols are recommended. The causality behind these experimental choices is to generate data that is directly translatable to a biopharmaceutical context.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: This method is the definitive technique for determining thermodynamic equilibrium solubility, providing a crucial baseline for formulation and biopharmaceutical modeling.

Methodology:

  • Preparation: Add an excess amount of the crystalline compound (enough to ensure a solid phase remains) to a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, and 7.4) in sealed glass vials. This pH range mimics the transit through the gastrointestinal tract.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a minimum of 48-72 hours. This extended time ensures true equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

Workflow: Solubility Determination

G A Add excess solid to pH buffers B Equilibrate (48-72h at 37°C) A->B Agitation C Centrifuge to separate phases B->C Pellet solid D Quantify supernatant by HPLC-UV C->D Analysis E Determine Solubility (mg/mL) D->E Calculation

Caption: Workflow for the shake-flask thermodynamic solubility protocol.

Protocol: Lipophilicity Determination (LogD at pH 7.4)

Rationale: While LogP measures the partitioning of the neutral species, LogD measures the partitioning of all species (neutral and ionized) at a specific pH. LogD at pH 7.4 is a far more accurate predictor of membrane permeability under physiological conditions.

Methodology:

  • System Preparation: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Spike a small volume into the octanol/PBS system.

  • Equilibration: Vigorously mix the two phases for several hours to allow the compound to partition, followed by a settling period to allow for complete phase separation.

  • Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Synthesis of Properties and Strategic Implications

The physicochemical profile of this compound presents a classic drug development challenge: balancing solubility and permeability.

  • The Solubility Hurdle: The structure, with its significant non-polar surface area from the dimethylpyrimidine and piperidine rings, strongly suggests that aqueous solubility will be a primary obstacle to achieving adequate oral exposure. The carboxamide group provides some polarity, but it may not be sufficient to overcome the lipophilicity of the scaffold. Addressing this early through formulation strategies (e.g., salt screening, amorphous solid dispersions) or medicinal chemistry modification is critical.

  • The Permeability-Ionization Interplay: The basic nitrogen centers mean the compound will likely exist as a mixture of neutral and positively charged species at intestinal and blood pH. The neutral form is required for passive diffusion across cell membranes (permeability), while the charged form contributes more to aqueous solubility. A detailed pKa determination is essential to understand this balance and to build predictive models of its absorption.

Diagram: Relationship of Physicochemical Properties to Oral Drug Delivery

G Sol Aqueous Solubility (Driven by polar groups, ionization) Abs Absorption Sol->Abs Dissolution Perm Membrane Permeability (Driven by lipophilicity, neutral form) Perm->Abs Diffusion Solid Solid State Properties (Melting Point, Crystal Form) Solid->Sol influences Bio Oral Bioavailability Abs->Bio

Caption: Interdependence of key physicochemical properties for oral bioavailability.

Conclusion and Forward Recommendations

This compound is a molecule with a scaffold of high interest in medicinal chemistry. Its physicochemical profile is likely to be defined by low aqueous solubility, a characteristic that must be proactively managed. For any research team advancing this or similar compounds, the immediate priorities should be the experimental determination of its melting point, thermodynamic solubility across a physiological pH range, and its LogD₇.₄. These data points are not mere academic exercises; they are essential for designing relevant preclinical experiments, selecting appropriate formulation strategies, and ultimately, determining the therapeutic viability of the molecule.

References

  • Benchchem. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.
  • Chem.info. (n.d.). This compound.
  • Matrix Scientific. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). 792940-20-6 this compound.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-2-CARBOXYLIC ACID Product Description.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Cloud.google.com. (n.d.). 1-([10]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide. Retrieved from

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

An In-Depth Technical Guide to the Target Identification and Validation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation necessary for optimizing lead compounds, understanding potential toxicity, and developing robust therapeutic strategies. This guide presents a comprehensive, multi-pronged strategy for the de novo target identification and validation of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a novel bioactive compound with potential therapeutic applications. By integrating unbiased, label-free proteomics with affinity-based methods and genetic approaches, this workflow is designed to maximize the probability of success while ensuring rigorous scientific validation at each stage. We will detail the causality behind experimental choices, provide step-by-step protocols for key methodologies, and offer field-proven insights to navigate the complexities of target deconvolution.

Introduction: Charting a Course for a Novel Compound

This compound (PubChem CID: 2996976) is a heterocyclic compound featuring a dimethylpyrimidine moiety linked to a piperidine-4-carboxamide scaffold.[1][2] While structurally related compounds have been explored in various contexts, including as potential protein kinase inhibitors and proteasome inhibitors, the specific biological target(s) of this molecule remain uncharacterized.[3][4] The objective of this guide is to outline a systematic and robust workflow to first identify high-confidence candidate binding proteins and then definitively validate the primary biological target responsible for its observed phenotype.

Our approach is built on the principle of orthogonal validation, where independent methods are used to converge on a single, high-confidence target. This strategy mitigates the risk of method-specific artifacts and builds a compelling, evidence-based case for the compound's mechanism of action. The overall workflow is divided into three main phases:

  • Phase 1: Unbiased Target Discovery. Employing global, unbiased techniques to generate a list of potential protein interactors in a physiologically relevant context.

  • Phase 2: Candidate Prioritization and Initial Validation. Triaging the candidate list using bioinformatics and performing initial, targeted experiments to confirm direct binding.

  • Phase 3: In-Cell Target Engagement and Functional Validation. Confirming that the compound engages the target in living cells and that this engagement is responsible for the compound's ultimate biological effect.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Candidate Prioritization & Validation cluster_2 Phase 3: In-Cell & Functional Validation P1_A Label-Free Approaches (CETSA, DARTS) P1_B Affinity-Based Approach (AP-MS) P2_A Bioinformatics Analysis (Pathway, Network) P1_B->P2_A Candidate List P2_B Hit List Triaging P2_A->P2_B P2_C Direct Binding Assays (e.g., BRET, SPR) P2_B->P2_C P3_A Target Engagement Assay (CETSA Pulse) P2_C->P3_A Validated Binder P3_B Genetic Validation (CRISPR/siRNA) P3_A->P3_B P3_C Phenotypic Rescue P3_B->P3_C Conclusion Validated Target P3_C->Conclusion

Figure 1. High-level overview of the target identification and validation workflow.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify any protein that physically interacts with the compound. Employing both label-free and affinity-based methods in parallel provides a more comprehensive survey of the potential interactome.

Label-Free Approaches: Preserving Native Interactions

Label-free methods are powerful because they utilize the compound in its native state, avoiding potential artifacts introduced by chemical modifications.[5][6] We will prioritize two complementary techniques: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

2.1.1 Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is based on the thermodynamic principle that a protein, when bound to a ligand, is stabilized against thermal denaturation.[7][8] By heating intact cells or cell lysates across a temperature gradient, one can identify proteins that remain soluble at higher temperatures in the presence of the compound compared to a vehicle control.[9][10]

  • Expertise & Causality: We begin with intact cells to ensure that target engagement is assessed within the native cellular environment, accounting for factors like cell permeability and intracellular compound concentration. A proteome-wide implementation using mass spectrometry (MS-CETSA) will provide a global, unbiased view of thermal stabilization events, revealing not only direct targets but also downstream pathway members that may change in stability.[7]

  • Experimental Protocol: Proteome-Wide MS-CETSA

    • Cell Culture & Treatment: Grow a relevant cell line (e.g., one where a phenotypic effect of the compound is observed) to ~80% confluency. Treat cells with either this compound (e.g., at 10x EC₅₀ concentration) or vehicle (e.g., 0.1% DMSO) for 1 hour.

    • Thermal Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat aliquots for 3 minutes at the designated temperature, followed by immediate cooling on ice.

    • Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction from precipitated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[9]

    • Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.

    • LC-MS/MS Analysis: Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction of each sample.

    • Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both compound-treated and vehicle-treated samples. Proteins exhibiting a significant rightward shift in their melting curve in the presence of the compound are considered primary candidates.

2.1.2 Drug Affinity Responsive Target Stability (DARTS)

  • Principle: DARTS operates on the premise that a small molecule binding to a protein can alter its conformation, thereby protecting it from proteolytic degradation.[11][12][13] Proteins that show reduced degradation in the presence of the compound after limited proteolysis are identified as potential binders.[14]

  • Expertise & Causality: DARTS is an excellent orthogonal method to CETSA as it probes a different biophysical property (protease susceptibility vs. thermal stability). It is particularly useful for membrane proteins, which can be challenging to study with thermal methods.[15] Performing DARTS on cell lysates allows for controlled digestion and straightforward analysis by SDS-PAGE and mass spectrometry.

  • Experimental Protocol: Unbiased DARTS with Mass Spectrometry

    • Lysate Preparation: Prepare a native cell lysate from a relevant cell line using a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).[15] Determine protein concentration using a BCA assay.

    • Compound Incubation: Aliquot the lysate. To the treatment group, add this compound to a final concentration of ~10 µM. To the control group, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour.[11]

    • Proteolysis: Add a broad-spectrum protease, such as Pronase, to each aliquot at an optimized, non-saturating concentration (to be determined empirically, e.g., 1:800 protease:protein ratio). Incubate for a short, defined period (e.g., 15 minutes).[13] Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Gel Electrophoresis & Band Excision: Run the digested samples on a large-format SDS-PAGE gel. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Carefully excise gel bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.[16]

    • In-Gel Digestion & MS Analysis: Perform in-gel tryptic digestion of the excised bands and identify the proteins using LC-MS/MS.

Affinity-Based Approach: Affinity Purification-Mass Spectrometry (AP-MS)
  • Principle: AP-MS involves immobilizing a modified version of the small molecule (the "bait") onto a solid support (e.g., beads) and using it to capture binding partners ("prey") from a cell lysate.[17][18] The captured proteins are then eluted and identified by mass spectrometry.[19][20]

  • Expertise & Causality: While requiring chemical modification of the compound, AP-MS is a cornerstone of target identification that directly purifies binding partners.[5] To mitigate the risk of the chemical linker altering the compound's binding properties, a structure-activity relationship (SAR) analysis is crucial. The linker should be attached at a position on the molecule known to be non-essential for its biological activity. The piperidine nitrogen or the carboxamide nitrogen could be potential attachment points, pending initial SAR studies.

G cluster_0 Compound Modification & Immobilization cluster_1 Affinity Purification cluster_2 Analysis A Synthesize Linker-Modified Compound (Bait) B Couple Bait to Affinity Resin (e.g., Agarose Beads) A->B C Incubate Bait-Resin with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE Separation E->F G LC-MS/MS Identification F->G H Identify Specific Interactors vs. Control G->H

Figure 2. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Experimental Protocol: AP-MS

    • Bait Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).

    • Immobilization: Covalently couple the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose). Prepare control beads by blocking the reactive groups without adding the compound.

    • Affinity Purification: Incubate the bait-conjugated beads and control beads with native cell lysate for 2-4 hours at 4°C.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • MS Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and identify the proteins by LC-MS/MS.[20]

    • Data Analysis: Compare the list of proteins identified from the bait-beads to those from the control beads. True interactors should be significantly enriched on the bait-beads.

Method Principle Advantages Considerations
MS-CETSA Ligand-induced thermal stabilizationLabel-free; performed in intact cells; detects direct and downstream effects.Less sensitive for membrane proteins; requires specialized MS expertise.
DARTS Ligand-induced protease resistanceLabel-free; good for membrane proteins; relatively simple workflow.Protease concentration and digestion time must be carefully optimized.
AP-MS Affinity capture of binding proteinsDirectly purifies interactors; high sensitivity.Requires compound modification; risk of linker interference; non-specific binding can be an issue.

Table 1. Comparison of Unbiased Target Discovery Methodologies.

Phase 2: Candidate Prioritization and Validation

The unbiased experiments in Phase 1 will likely generate a list of dozens to hundreds of potential protein interactors. Phase 2 is focused on systematically triaging this list to identify the most promising candidates for rigorous validation.

Bioinformatics and Hit List Triaging

Combine the hit lists from CETSA, DARTS, and AP-MS. High-confidence candidates are those that appear in at least two of the three orthogonal screens. Use bioinformatics tools (e.g., STRING, Gene Ontology) to analyze the candidate list for enrichment of specific biological pathways or protein complexes.[21] Prioritize candidates that are known to be "druggable" (e.g., enzymes, receptors) and whose function could plausibly be linked to the compound's observed phenotype.

Direct Target Engagement Confirmation

The next critical step is to confirm direct binding of the compound to the top-ranked candidate proteins. Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive method for confirming target engagement in a cellular context.[22][23]

  • Principle: BRET measures the proximity between a target protein fused to a luciferase donor (e.g., NanoLuc) and a fluorescently labeled version of the small molecule (acceptor). If the compound binds its target, the donor and acceptor are brought close enough (<10 nm) for resonance energy transfer to occur.[24][25]

  • Expertise & Causality: This assay provides a quantitative measure of target binding within living cells, offering a powerful confirmation of the interaction under physiological conditions.[26] It requires the synthesis of a fluorescently labeled analog of the compound, again leveraging SAR to ensure the fluorophore does not disrupt binding.

  • Experimental Protocol: NanoBRET Target Engagement Assay

    • Construct Generation: Create an expression vector encoding the candidate target protein fused at either the N- or C-terminus to NanoLuc luciferase.

    • Tracer Synthesis: Synthesize a fluorescently labeled version of this compound (the "tracer").

    • Cell Transfection: Transiently transfect cells (e.g., HEK293T) with the NanoLuc-target fusion construct.

    • Assay: Plate the transfected cells. Add the tracer at a fixed concentration, along with increasing concentrations of the unlabeled parent compound. Add the luciferase substrate (e.g., furimazine).

    • BRET Measurement: Measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio. A competitive binding curve will be generated as the unlabeled compound displaces the tracer, resulting in a decrease in the BRET signal. This allows for the determination of an IC₅₀ value, confirming target engagement and quantifying binding affinity in live cells.

Phase 3: Functional Validation

Confirming direct binding is necessary but not sufficient. The final phase establishes a causal link between target engagement and the compound's biological effect. This is achieved through genetic validation.[27][28]

Genetic Knockdown/Knockout
  • Principle: If the compound elicits its effect by modulating the activity of a specific target protein, then removing that protein from the cell should either mimic the effect of the compound (for an inhibitor) or render the cell resistant to the compound (if the target is required for compound action).[29][30] This can be achieved using RNA interference (siRNA) for transient knockdown or CRISPR-Cas9 for permanent knockout.[31][32]

  • Expertise & Causality: This is the gold-standard for target validation. Observing that the genetic removal of the target phenocopies the compound's effect provides the strongest possible evidence of a direct mechanistic link.[33] A rescue experiment, where a modified version of the target that doesn't bind the compound is re-introduced and fails to restore sensitivity, provides an additional layer of validation.[34]

G cluster_0 Hypothesis cluster_1 Experiment cluster_2 Validation Hypo Compound A inhibits Target X, leading to Phenotype Y A Treat Wild-Type Cells with Compound A ResA Result A->ResA Observe Phenotype Y B Knockdown/Knockout Target X in Wild-Type Cells ResB Result B->ResB Observe Phenotype Y Conclusion Conclusion: Target X is Validated ResA->Conclusion ResB->Conclusion C Treat Target X Knockout Cells with Compound A ResC Result C->ResC Observe NO additional effect ResC->Conclusion

Figure 3. Logic of genetic validation for an inhibitory compound.

  • Experimental Protocol: siRNA-mediated Knockdown

    • siRNA Transfection: Transfect the relevant cell line with a validated siRNA pool targeting the candidate gene or with a non-targeting control siRNA.

    • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or target mRNA knockdown by qRT-PCR.

    • Phenotypic Assay: Treat the remaining siRNA-transfected cells with a dose-response of this compound.

    • Data Analysis: Measure the relevant phenotypic endpoint (e.g., cell viability, reporter gene activity). If the target is required for compound activity, cells with the target knocked down should show a significant rightward shift in the dose-response curve (i.e., become resistant). If the compound is an inhibitor, knockdown of the target should mimic the effect of the compound, and the compound should have little to no additional effect in the knockdown cells.

Conclusion

The journey from a bioactive small molecule to a validated drug target is a complex, multi-stage process that demands scientific rigor, orthogonal approaches, and a deep understanding of the underlying biological and chemical principles. The strategy outlined in this guide for this compound provides a comprehensive and self-validating framework. By systematically progressing from broad, unbiased discovery (CETSA, DARTS, AP-MS) to high-confidence direct binding confirmation (BRET) and definitive functional validation (CRISPR/siRNA), researchers can build an unassailable case for the compound's mechanism of action. This foundational knowledge is paramount for the future development of this molecule into a precision chemical probe or a novel therapeutic agent.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomolecular Screening, 28(10), 1087-1099. [Link]

  • Lawo, S., et al. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Application Note. [Link]

  • Aarts, M., et al. (2007). siRNAs in drug discovery: target validation and beyond. Current Opinion in Molecular Therapeutics, 9(3), 242-247. [Link]

  • Bathla, P., et al. (2023). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science, 9(4), 633-644. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Horizon Discovery. (2020). Application note: CRISPR-Cas9 screening for target identification. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 133-146. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(4), 233-250. [Link]

  • Li, S. D., & Huang, L. (2008). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Drug Discovery Today, 13(19-20), 896-903. [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology, 25(1), 5-13. [Link]

  • Aarts, M., et al. (2007). siRNAs in drug discovery: Target validation and beyond. ResearchGate. [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 8(3), 129-144. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

  • Broad Institute. (2024). Some CRISPR screens may be missing cancer drug targets. [Link]

  • Gnad, F. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Proteomics & Mass Spectrometry - University of Geneva. [Link]

  • Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e60020. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • ResearchGate. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. [Link]

  • Slideshare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS. [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. [Link]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer... [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). [Link]

  • Von Arnim Lab. (n.d.). Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US20220024898A1 - Crystalline forms of 1-(1,2-dimethylpropyl)-n-ethyl-5-methyl-n-pyridazin-4-yl-pyrazole-4-carboxamide.
  • Flannery, A. W., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e11. [Link]

  • PubChem. (n.d.). 6-[[1-[4,6-dimethyl-5-(2-methylpropyl)pyrimidin-2-yl]piperidin-4-yl]-methylamino]-N-(2-pyrrolidin-1-ylethyl)pyridazine-4-carboxamide. [Link]

  • Googleapis.com. (n.d.). US 6,511,993 B1. [Link]

  • Google Patents. (n.d.). US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. [Link]

  • Al-Qaisi, A. M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(8), 988-1000. [Link]

  • PubChem. (n.d.). N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. [Link]

  • PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. [Link]

  • Wang, Y., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 13(1), 10769. [Link]

  • PubChem. (n.d.). Pyrimidin-4-yl piperidine-1-carboxylate. [Link]

Sources

A Technical Guide to the In Silico Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling the rapid and cost-effective evaluation of small molecules. This guide provides an in-depth technical framework for the in silico modeling of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a scaffold of significant interest in medicinal chemistry. We present a comprehensive workflow, from initial target identification and preparation to advanced molecular dynamics simulations, designed to elucidate the binding thermodynamics and kinetics of this compound with a putative protein target. This document is intended for researchers, computational scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for a Computational Approach

The this compound scaffold (PubChem CID: 2996976) belongs to a class of heterocyclic compounds that are prevalent in modern drug discovery.[1] Related structures, such as piperidine carboxamides and pyrrolopyrimidines, have shown activity as potent and selective inhibitors of key signaling proteins, including proteasomes and protein kinase B (Akt).[2][3][4] Given the therapeutic potential of this chemical class, in silico modeling serves as an essential first step to hypothesize and validate potential mechanisms of action, predict binding affinity, and guide the rational design of more potent and selective analogs.[5]

Computational methods allow us to build a dynamic, three-dimensional model of the molecular interactions between our ligand and its prospective biological target. This approach is not merely predictive; it is a hypothesis-generating engine that provides a detailed, atomistic view of the binding event, which is often difficult to obtain through experimental methods alone.[6][7]

Part 1: Target Identification and Structural Preparation

The journey of a thousand-mile drug discovery campaign begins with a single step: identifying and preparing the target. The choice of a biological target is paramount and dictates the entire downstream modeling strategy.

Target Selection Strategy

Given that no specific target for this compound is publicly documented, a logical first step is to identify plausible targets based on scaffold similarity to known drugs. As previously noted, similar structures are known inhibitors of Protein Kinase B (Akt) .[3][4] For the purpose of this guide, we will proceed with Akt1 (PDB ID: 4GV1) as our hypothetical target. This process mimics a real-world scenario where researchers must make informed decisions based on available chemical and biological data.

Protocol: Target Protein Preparation

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately suitable for simulation. It must be meticulously "cleaned" to ensure it is computationally tractable and biologically relevant.

Rationale: This preparation phase is critical for accuracy. Missing atoms, incorrect protonation states, or the presence of non-essential molecules can introduce significant artifacts into the simulation, leading to unreliable results.[8]

Step-by-Step Protocol:

  • Fetch the Structure: Download the PDB file for the target protein (e.g., 4GV1.pdb) from the RCSB PDB database.

  • Remove Non-Essential Molecules: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Delete all water molecules, co-solvents, and any co-crystallized ligands that are not part of the primary biological unit.

  • Add Hydrogen Atoms: X-ray crystallography typically does not resolve hydrogen atoms. Add hydrogens to the structure, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are appropriate for a physiological pH of ~7.4.[9]

  • Repair Missing Residues/Atoms: Some PDB structures may have missing side chains or even entire loops. Use tools like SWISS-MODEL or the built-in functionalities of molecular modeling suites to model these missing segments.

  • Assign Partial Charges: Assign atomic partial charges using a force field-consistent method. For proteins, force fields like AMBER or CHARMM are standard. This step is crucial for accurately calculating electrostatic interactions.

  • Final Output: Save the cleaned, prepared protein structure as a PDBQT file (protein.pdbqt) for docking with AutoDock Vina or as a PDB/GRO file for MD simulations with GROMACS.[9]

Part 2: Ligand Preparation

Just as the protein requires preparation, the small molecule must be converted into a suitable 3D format with correct chemical properties.

Rationale: A ligand's 3D conformation and charge distribution are fundamental to its interaction with a protein. Proper preparation ensures that the docking and simulation software can accurately sample relevant conformations and calculate interaction energies.

Step-by-Step Protocol:

  • Obtain 2D Structure: Source the 2D structure of this compound, for instance, from PubChem.[1]

  • Generate 3D Conformation: Convert the 2D structure into a 3D model using a tool like Open Babel or a chemical drawing program like ChemDraw. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy starting conformation.

  • Assign Partial Charges: Calculate and assign partial charges for the ligand. Gasteiger charges are a common choice for this step.[9]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for allowing the docking algorithm to explore different conformations of the molecule within the binding site.

  • Final Output: Save the prepared ligand in the PDBQT format (ligand.pdbqt) for use in AutoDock Vina.

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for generating initial hypotheses about the binding mode and estimating the strength of the interaction.[10] We will use AutoDock Vina, a widely used and validated docking program.[8]

The Docking Workflow

The process involves preparing the receptor and ligand, defining a search space, running the docking simulation, and analyzing the results.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) CleanProtein Clean & Protonate Protein PDB->CleanProtein Ligand2D Ligand Structure (2D) Ligand3D Generate 3D Ligand Ligand2D->Ligand3D PDBQT_P Prepared Receptor (protein.pdbqt) CleanProtein->PDBQT_P PDBQT_L Prepared Ligand (ligand.pdbqt) Ligand3D->PDBQT_L DefineGrid Define Search Space (Grid Box) PDBQT_P->DefineGrid RunVina Run AutoDock Vina PDBQT_L->RunVina DefineGrid->RunVina Results Output: Poses & Scores RunVina->Results Visualize Visualize Best Pose Results->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Site-Specific Docking with AutoDock Vina

Rationale: We perform site-specific docking by defining a search space (a "grid box") around the known ATP-binding site of Akt1. This focuses the computational effort on the region of interest, increasing efficiency and biological relevance.[11]

Step-by-Step Protocol:

  • Identify the Binding Site: Using the prepared protein structure (protein.pdbqt) and literature knowledge of the Akt1 ATP-binding site, identify key residues that define the pocket.

  • Define the Grid Box: In a tool like AutoDock Tools (ADT) or UCSF Chimera, define a 3D grid box that encompasses the entire binding site.[8] The center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of this box are critical parameters. A typical size for a drug-like molecule is 20x20x20 Å.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and search parameters:

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt

  • Analyze Results: The output file all_poses.pdbqt will contain multiple binding poses (typically 9-10), ranked by their predicted binding affinity in kcal/mol. The docking_log.txt file contains a summary table of these scores.[12]

Interpreting Docking Results

The primary outputs are the binding poses and their associated scores.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.251
3-8.11.876
4-7.92.430
5-7.73.115

Interpretation:

  • Binding Affinity: A more negative value indicates a stronger predicted binding interaction. Values below -6.0 kcal/mol are generally considered promising.[10]

  • Pose Analysis: The top-ranked pose should be visually inspected. Does it make sense chemically? Look for key interactions like hydrogen bonds with backbone atoms of the hinge region, hydrophobic interactions, and electrostatic complementarity. A plausible pose is one that satisfies key pharmacophoric features known for inhibitors of the target class.[13][14]

Part 4: Molecular Dynamics (MD) Simulation: Validating the Interaction

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for a more rigorous assessment of binding stability.[15][16] We will outline a workflow using GROMACS, a high-performance and widely used MD engine.[17][18][19]

The MD Simulation Workflow

This process validates the stability of the docked pose and allows for the calculation of more advanced metrics like binding free energy.

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Input Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (Force Field) Input->Topology Box Define Simulation Box Topology->Box Solvate Add Solvent (Water) Box->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Temp) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Output Production->Trajectory RMSD Calculate RMSD Trajectory->RMSD RMSF Calculate RMSF Trajectory->RMSF Interactions Analyze Interactions Over Time Trajectory->Interactions

Caption: General workflow for a Molecular Dynamics simulation using GROMACS.

Protocol: GROMACS Simulation of the Protein-Ligand Complex

Rationale: This multi-step process ensures the system is physically realistic before the main simulation. Energy minimization removes bad contacts, while equilibration phases allow the system to relax to the desired temperature and pressure.[20]

Step-by-Step Protocol:

  • System Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein based on a chosen force field (e.g., AMBER99SB-ILDN). Separately, generate topology and parameter files for the ligand using a tool like CGenFF or the Amber antechamber suite. Combine these into a single system topology.[15]

  • System Setup:

    • Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge) using gmx editconf.[21]

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration using gmx genion.

  • Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes using gmx grompp and gmx mdrun.[21]

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Perform a short simulation (e.g., 100 ps) to bring the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Pressure and Temperature): Perform a longer simulation (e.g., 500 ps) to adjust the system to the target pressure (e.g., 1 bar), allowing the box volume to fluctuate. This ensures the correct solvent density.

  • Production MD: Run the final production simulation for a significant duration (e.g., 50-100 nanoseconds) with all restraints removed. This is the data-gathering phase.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.

Self-Validating the Model

The MD simulation serves as a validation for the initial docking hypothesis.

Analysis MetricIndication of a Stable Complex
Ligand RMSD A low, stable value (e.g., < 0.3 nm) after initial fluctuation.
Protein RMSD A stable value indicating the protein's overall fold is maintained.
Key Interactions Hydrogen bonds or hydrophobic contacts observed in docking persist for a high percentage (>50%) of the simulation time.

If the ligand diffuses away from the binding site or its RMSD continuously increases, the initial docking pose may be an artifact, and further investigation is required.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the interactions of this compound. By integrating molecular docking with molecular dynamics simulations, researchers can move beyond static pictures to a dynamic understanding of molecular recognition. This self-validating framework, grounded in established protocols and authoritative tools, provides a robust foundation for generating credible, actionable hypotheses in the complex field of drug discovery. The insights gained from such models are invaluable for prioritizing compounds for synthesis and experimental testing, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • GROMACS Tutorials. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81–92. [Link]

  • Leach, A. R., Hann, M. M., Burland, A. P., & Griffen, E. J. (2006). Pharmacophore modelling: applications in drug discovery. Expert opinion on drug discovery, 1(3), 261-267. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore modelling: a forty year old approach and its modern synergies. Current medicinal chemistry, 18(17), 2543-2553. [Link]

  • GROMACS Tutorial - BioSoft. [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024). [Link]

  • Tutorials and Webinars - Gromacs. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). [Link]

  • Molecular Dynamics Simulation Tutorial. [Link]

  • Molecular Docking Experiments - Chemistry LibreTexts. (2022). [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024). [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). [Link]

  • The impact of pharmacophore modeling in drug design - ResearchGate. (2025). [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). [Link]

  • Vina Docking Tutorial - Eagon Research Group. [Link]

  • An Introduction to Molecular Dynamics Simulations - Portal. (2023). [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020). [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH. [Link]

  • Computational Methods in Drug Discovery - AZoLifeSciences. (2021). [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications. (2024). [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - MDPI. [Link]

  • Key Challenges in Computational Drug Discovery and How to Overcome Them - Dr. Omics Education. (2024). [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC - PubMed Central. (2023). [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science - ACS Publications. (2023). [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. [Link]

  • Computational Methods in Drug Discovery - PMC - PubMed Central. [Link]

  • Integrative computational approaches for discovery and evaluation of lead compound for drug design - Frontiers. (2024). [Link]

  • This compound | C12H18N4O - PubChem. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC - NIH. (2025). [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed Central. (2020). [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021). [Link]

  • Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity - PubMed. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010). [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (2019). [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. [Link]

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. (2018). [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (2008). [Link]

  • Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] - ResearchGate. (2025). [Link]

Sources

A Technical Guide to the Therapeutic Potential of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide: A Structurally-Informed Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is cataloged as a distinct chemical entity[1], a thorough review of current scientific literature reveals a notable absence of dedicated preclinical or clinical studies investigating its specific biological activities. This guide, therefore, adopts a first-principles approach to exploring its therapeutic potential. By deconstructing the molecule into its core pharmacophoric components—the 4,6-dimethylpyrimidine headgroup and the piperidine-4-carboxamide scaffold—we can extrapolate a series of rational, testable hypotheses for its application in drug discovery. This document synthesizes established knowledge on analogous structures to propose potential mechanisms of action and outlines a comprehensive, multi-stage research workflow to systematically evaluate these hypotheses. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.

Part 1: Chemoinformatic Deconstruction and Rationale

The structure of this compound combines two privileged motifs widely recognized in medicinal chemistry. Our analysis begins by examining the established pharmacological roles of each component to build a foundation for its potential applications.

1.1 The 4,6-Dimethylpyrimidine Moiety: A Versatile Pharmacophore

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including:

  • Kinase Inhibition: The pyrimidine scaffold is central to many ATP-competitive kinase inhibitors. By mimicking the adenine portion of ATP, it can bind to the hinge region of the kinase active site. For example, derivatives of 2-aminopyrimidine have been successfully developed as potent inhibitors of Src/Abl kinases and other crucial oncogenic drivers.[4]

  • Anticancer Activity: Beyond kinase inhibition, pyrimidine derivatives like 5-fluorouracil are fundamental to cancer chemotherapy.[3] The scaffold is present in molecules targeting various aspects of tumor biology, including cell cycle regulation and signal transduction.[5]

  • Metabolic and Inflammatory Disease Modulation: Compounds featuring a pyrimidine core have been investigated as inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids.[6] Additionally, pyrimidine-based structures have been explored as potential α-glucosidase inhibitors for diabetes management.[7]

The presence of two methyl groups at the 4 and 6 positions may influence the compound's solubility, metabolic stability, and steric interactions within a target binding pocket.

1.2 The Piperidine-4-Carboxamide Scaffold: A Proven Linker and Bioactive Core

The piperidine ring is a saturated heterocycle frequently employed to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. The carboxamide linker provides a rigid, planar group capable of forming critical hydrogen bonds with protein targets. This combination is found in numerous bioactive agents:

  • Protein Kinase B (Akt) Inhibition: The 1-(pyrimidin-4-yl)piperidine-4-carboxamide framework has been successfully utilized to develop potent and orally bioavailable inhibitors of Akt, a key node in cellular survival pathways often deregulated in cancer.[5][8]

  • PARP Inhibition: The piperidine-carboxamide scaffold is a component of potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair and a validated target in oncology.[9]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: High-throughput screening has identified piperidine carboxamides as novel inhibitors of ALK, a receptor tyrosine kinase implicated in certain cancers.[10]

The specific linkage in the title compound—connecting the pyrimidine at position 2 to the piperidine nitrogen—creates a defined three-dimensional structure that will dictate its target-binding profile.

Part 2: Primary Therapeutic Hypotheses

Based on the analysis of its constituent fragments, we propose three primary, high-priority therapeutic hypotheses for this compound.

Hypothesis IDTherapeutic AreaProposed Target ClassRationale
TH-01 OncologyProtein Kinases (e.g., Akt, ALK, Src-family)The combination of a pyrimidine headgroup and a piperidine-carboxamide scaffold is a hallmark of numerous ATP-competitive kinase inhibitors.[4][5][10]
TH-02 OncologyDNA Damage Response (e.g., PARP)The piperidine-carboxamide core is a known pharmacophore for potent PARP inhibitors.[9]
TH-03 Metabolic DiseaseEnzymes (e.g., α-glucosidase, DPP-IV)Pyrimidine and piperazine/piperidine derivatives have shown inhibitory activity against key enzymes in glucose metabolism.[7][11]

Part 3: A Proposed Research and Validation Workflow

To systematically investigate the therapeutic potential of this compound, a phased approach is essential. The following workflow provides a logical progression from broad, initial screening to more focused mechanistic studies.

Phase 1: Initial Target Class Screening

The first step is to perform broad-based screening to determine if the compound has activity against any of the hypothesized target classes. This phase prioritizes identifying a tractable biological effect.

Workflow Diagram: Phase 1 Screening Cascade

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening Panels cluster_2 Hit Identification synthesis Synthesis & Purification (>95% Purity) qc Structural Verification (NMR, MS) synthesis->qc kinase Kinase Panel (e.g., KinomeScan) qc->kinase Test Compound @ 10µM parp PARP Activity Assay (Biochemical) qc->parp Test Compound @ 10µM metabolic Metabolic Enzyme Panel (e.g., DPP-IV, α-glucosidase) qc->metabolic Test Compound @ 10µM hit Identify Hits (e.g., >50% Inhibition) kinase->hit parp->hit metabolic->hit

Caption: Phase 1 workflow for broad target class screening.

Experimental Protocol: Kinase Panel Screening (Example for TH-01)

  • Objective: To identify potential kinase targets of this compound.

  • Methodology: Employ a competitive binding assay platform (e.g., DiscoverX KINOMEscan™).

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Submit the compound for screening against a panel of ~400-500 human kinases at a single concentration of 10 µM.

    • The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site. Results are typically reported as percent inhibition (%Inh).

  • Hit Criteria: A kinase is considered a primary "hit" if the test compound demonstrates significant inhibition (e.g., >50% or >75%, depending on the desired stringency) at the 10 µM screening concentration.

  • Data Analysis: Results are analyzed to identify specific kinases or kinase families that are potently inhibited by the compound, guiding the next phase of investigation.

Phase 2: Hit Confirmation and Dose-Response Analysis

Once primary hits are identified, the next step is to confirm the activity and determine the potency of the compound against these specific targets.

Workflow Diagram: Phase 2 Hit-to-Lead

G cluster_0 Potency & Selectivity cluster_1 Cellular Activity primary_hit Primary Hit(s) From Phase 1 ic50 IC50 Determination (10-point dose-response) primary_hit->ic50 selectivity Selectivity Profiling (vs. related targets) ic50->selectivity target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) selectivity->target_engagement phenotypic Phenotypic Assay (e.g., Cell Proliferation) target_engagement->phenotypic lead_candidate lead_candidate phenotypic->lead_candidate Confirmed Lead

Caption: Phase 2 workflow for confirming hits and establishing potency.

Experimental Protocol: Cellular Target Engagement (Example)

  • Objective: To confirm that the compound engages its putative target protein within a cellular context.

  • Methodology: Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.

  • Procedure:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the hit kinase) to ~80% confluency.

    • Treat cells with the test compound across a range of concentrations (e.g., 0.1 to 50 µM) or with a vehicle control (DMSO) for 1 hour.

    • Harvest the cells, lyse them, and divide the lysate into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant (soluble protein fraction) via Western Blot or ELISA using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A positive result is indicated by a rightward shift in the melting curve for compound-treated samples compared to the vehicle control, demonstrating target stabilization. From this, an EC50 for target engagement can be derived.

Part 4: Conclusion and Future Directions

This compound represents an unexplored molecule built from two pharmacologically validated scaffolds. The structural rationale strongly suggests its potential as an inhibitor of protein kinases or other enzymes central to oncology and metabolic diseases.[4][5][7][9][10] The proposed multi-phase research workflow provides a robust and logical framework for systematically testing these hypotheses. Positive results from the initial screening and validation phases would warrant further investigation into its mechanism of action, structure-activity relationships (SAR), and preclinical development, potentially unlocking a new therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2996976, this compound. Available at: [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2015). Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research. Available at: [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Gaikwad, N. D. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Che, P., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Amerigo Scientific. 1-[methyl]piperidine-4-carboxamide. Available at: [Link]

  • Kiseleva, M. N., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Wang, F., et al. (2014). Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]. Journal of the Chinese Chemical Society. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in drug discovery.[1][2] When coupled with a piperidine-4-carboxamide moiety—a known pharmacophore that can influence properties like solubility, cell permeability, and target engagement—the resulting hybrid structure, exemplified by 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, presents a compelling starting point for the development of novel therapeutics. This guide provides an in-depth technical review of this core structure and its analogs, offering insights into its synthesis, potential biological activities, and the underlying structure-activity relationships that drive its therapeutic promise.

The Core Moiety: A Synthesis of Versatility and Function

The chemical architecture of this compound combines two key heterocyclic systems. The 4,6-dimethylpyrimidine group offers a versatile platform for modification, with the methyl groups potentially influencing metabolic stability and target interaction. The piperidine-4-carboxamide portion provides a three-dimensional structure that can be crucial for precise interactions within a biological target's binding site.

General Synthetic Strategy: A Modular Approach

The synthesis of this compound and its analogs typically follows a convergent and modular approach. This allows for the systematic variation of different structural components to explore the structure-activity relationship (SAR). A generalized synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A 2-Chloro-4,6-dimethylpyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperidine-4-carboxamide B->C D This compound C->D

Caption: General synthetic workflow for the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution on chloropyrimidines.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Piperidine-4-carboxamide

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Pyrimidine: Add 2-chloro-4,6-dimethylpyrimidine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water or a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively published in publicly available literature, the broader class of pyrimidinyl-piperidine and pyrimidinyl-piperazine carboxamides has been investigated for a range of therapeutic applications.[3] The structural motifs present in the title compound suggest potential for interaction with several important classes of biological targets.

Anticancer Activity

Derivatives of 1-(pyrimidin-2-yl)piperidine have shown promise as anticancer agents. For instance, analogs of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key node in cell survival signaling pathways that is often dysregulated in cancer.[4] The general mechanism involves competitive inhibition at the ATP-binding site of the kinase.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Compound Pyrimidinyl-piperidine Carboxamide Analog Compound->Akt

Caption: Potential mechanism of action via Akt inhibition.

Neuroscience Applications

The piperidine scaffold is a common feature in centrally active agents.[5] The structural similarity of the title compound to molecules that modulate neurotransmitter systems suggests its potential for applications in neuroscience. For example, related compounds have been investigated for their ability to interact with serotonin and dopamine receptors, indicating possible therapeutic utility in mood disorders.[6]

Anti-inflammatory and Other Activities

The pyrimidine core is also present in molecules with anti-inflammatory, antimicrobial, and antiviral properties.[2] The specific substitution pattern of this compound could direct its activity towards enzymes or receptors involved in inflammatory pathways or microbial replication.

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis allows for systematic modifications to probe the SAR of this chemical series. Key areas for modification include:

  • Substituents on the Pyrimidine Ring: The 4- and 6-methyl groups can be replaced with other alkyl, aryl, or functional groups to explore the impact on target binding and pharmacokinetic properties.

  • Piperidine Ring Modifications: The piperidine ring can be substituted or replaced with other cyclic amines (e.g., piperazine, morpholine) to alter the three-dimensional shape and basicity of the molecule.

  • Carboxamide Group Derivatization: The primary amide can be converted to secondary or tertiary amides, or replaced with other functional groups, to modulate hydrogen bonding interactions and physicochemical properties.

Table 1: Potential Modifications and Their Rationale

Position of ModificationExample of ModificationRationale for Modification
Pyrimidine C4/C6H, OMe, Cl, PhExplore steric and electronic effects on target binding.
Piperidine N1UnsubstitutedInvestigate the necessity of the pyrimidine for activity.
Piperidine RingPyrrolidine, AzetidineAlter ring size and conformation.
Carboxamide N-substituentAlkyl, Aryl, BenzylProbe for additional binding pockets and modulate solubility.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific biological profile of the title compound requires further elucidation, the collective evidence from related analogs points towards potential applications in oncology, neuroscience, and inflammatory diseases.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound and its potent analogs.

  • Lead Optimization: Systematically exploring the SAR to improve potency, selectivity, and drug-like properties.

  • In Vivo Evaluation: Assessing the efficacy and pharmacokinetic profiles of optimized leads in relevant animal models.

By leveraging the synthetic versatility of this scaffold and a deep understanding of its SAR, researchers can unlock the full therapeutic potential of this promising class of molecules.

References

  • PubChem. This compound. [Link]

  • Janssen, P. A. J. (1965). 1-aralkyl-4-(n-aryl-carbonyl amino)-piperidines and related compounds. U.S.
  • AstraZeneca AB. (2018). Protein kinase B inhibitors. U.S.
  • Lourido, S., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PLoS Pathogens, 18(9), e1010833. [Link]

  • Bayer Intellectual Property GMBH. (2023). Carboxamide-pyrimidine derivatives. U.S.
  • Takeda Pharmaceutical Company Limited. (2017). Substituted piperidine compound and use thereof. U.S.
  • AstraZeneca AB. (2016). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). U.S.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-18. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5786. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors. Bioorganic Chemistry, 102, 104064. [Link]

  • Li, Y., et al. (2018). Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamides. Chinese Journal of Chemistry, 36(11), 1061-1067. [Link]

  • Penido, C., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(45), 9045-9051. [Link]

  • Witulski, B., et al. (2013). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 44(32). [Link]

  • Wang, Y., et al. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128765. [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Compound Characterization

The compound 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a novel small molecule with a chemical structure featuring a dimethylpyrimidine group linked to a piperidine-4-carboxamide scaffold.[1] While the specific biological target of this compound is not yet defined in publicly available literature, its structural motifs are present in compounds known to interact with a range of important drug targets, including G-protein coupled receptors (GPCRs) and protein kinases.[2][3][4][5]

This guide provides a detailed, tiered in vitro assay strategy for the initial characterization of this compound. The protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the compound's potential biological activity. We will begin with a primary focus on the ghrelin receptor (GHS-R1a), a GPCR where structurally related pyrimidine derivatives have shown activity.[2] This initial hypothesis-driven approach allows for an efficient use of resources before potentially expanding to broader screening paradigms.

The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of robust and trustworthy results.

Tier 1: Interrogation of the Ghrelin Receptor (GHS-R1a) System

The ghrelin receptor, GHS-R1a, is a compelling initial target due to its role in regulating appetite, metabolism, and growth hormone secretion.[6] Notably, this receptor exhibits high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[6][7] This characteristic makes it an interesting target for not only antagonists that block ghrelin binding but also for inverse agonists that can reduce the receptor's basal activity.[8]

Workflow for GHS-R1a Target Validation

The following workflow provides a systematic approach to determine if this compound interacts with GHS-R1a.

GHS_R1a_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Interpretation A Radioligand Binding Assay B Determine Ki value A->B Competition with [125I]-Ghrelin C Calcium Mobilization Assay (Functional Antagonism) B->C If binding is confirmed E cAMP Accumulation Assay (Inverse Agonism) B->E If binding is confirmed D Determine IC50 value C->D G Data Analysis & Conclusion D->G F Determine IC50 value E->F F->G

Caption: Tiered assay workflow for GHS-R1a characterization.

Protocol 1: Radioligand Binding Assay for GHS-R1a

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the GHS-R1a receptor, thereby determining its binding affinity (Ki).

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [¹²⁵I]-ghrelin) for binding to cell membranes expressing GHS-R1a. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human GHS-R1a.

  • Radioligand: [¹²⁵I]-His-Ghrelin.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Non-specific Binding Control: Unlabeled ghrelin or a known GHS-R1a antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail

  • 96-well filter plates and a scintillation counter .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of unlabeled ghrelin.

    • Test Compound: Add diluted test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Quantitative Data Summary Example:

ComponentConcentrationPurpose
[¹²⁵I]-His-Ghrelin~0.1 nM (at Kd)Radioligand
Unlabeled Ghrelin1 µMNon-specific binding control
Test Compound10 pM - 10 µMTo determine IC₅₀
GHS-R1a Membranes5-10 µg protein/wellReceptor source

Protocol 2: Functional Calcium Mobilization Assay

This cell-based assay determines if the test compound can act as an antagonist by blocking ghrelin-induced intracellular calcium release, a key signaling pathway for GHS-R1a.[10]

Principle: GHS-R1a activation by an agonist like ghrelin leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i. An antagonist will inhibit the ghrelin-induced calcium response.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human GHS-R1a.

  • Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Agonist: Ghrelin.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the GHS-R1a expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition (Antagonist Mode): Add serial dilutions of the test compound to the wells and incubate.

  • Agonist Addition: Add a pre-determined EC₈₀ concentration of ghrelin to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of ghrelin using a fluorescence plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of the ghrelin-induced calcium response for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

Data Presentation Example:

ConditionExpected OutcomeInterpretation
Ghrelin aloneMaximum fluorescence increasePositive control
Test Compound + GhrelinDose-dependent decrease in fluorescenceAntagonist activity
Test Compound aloneNo change in fluorescenceNo agonist activity

Tier 2: Broader Target Screening (If GHS-R1a is Negative)

If the Tier 1 assays do not indicate significant interaction with the ghrelin receptor, the structural features of this compound warrant investigation against other target classes. The pyrimidine and piperidine-carboxamide moieties are common in kinase and other enzyme inhibitors.[4][5][11][12][13][14][15]

Recommended Tier 2 Assays:
  • Kinase Profiling: A broad panel kinase screen (e.g., against a panel of 100-400 kinases) can efficiently identify potential kinase targets. This is typically done through radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.

  • α-Glucosidase Inhibition Assay: Given that some pyrimidinyl-piperazine carboxamides show potent α-glucosidase inhibitory activity, this is a plausible target.[11] This can be assessed using a colorimetric assay that measures the cleavage of a substrate like p-nitrophenyl-α-D-glucopyranoside.

  • Cell Viability/Proliferation Assays: An MTT or similar assay on a panel of cancer cell lines can provide initial clues about potential anti-proliferative effects, which could be linked to the inhibition of targets like Akt or Src kinases.[4][5][13]

Workflow for Broader Screening

Broad_Screen_Workflow Start Tier 1 Results Negative A Kinase Panel Screen Start->A B α-Glucosidase Assay Start->B C Cell Proliferation Assay (e.g., MTT) Start->C Hit_Identified Hit Identified A->Hit_Identified Potent Inhibition B->Hit_Identified Potent Inhibition C->Hit_Identified Potent Inhibition Follow_Up Dose-Response & Mechanism of Action Studies Hit_Identified->Follow_Up

Caption: Tier 2 workflow for broad target screening.

Conclusion and Forward Look

This application note provides a structured and scientifically rigorous framework for the initial in vitro characterization of this compound. By starting with a hypothesis-driven approach targeting the ghrelin receptor and outlining a clear path for broader screening, researchers can efficiently and effectively elucidate the biological activity of this novel compound. The detailed protocols and emphasis on robust data analysis will ensure the generation of high-quality, reliable data to guide further drug development efforts.

References

  • BenchChem. (2025). In Vitro Assays for GHS-R Activation by Endogenous Ligands: Application Notes and Protocols. BenchChem.
  • Pop, R., et al. (2021). Early Detection of Growth Hormone Secretagogue Receptor Antagonists Exploiting Their Atypical Behavior in Competitive Assays. Analytical Chemistry. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Ghrelin and Synthetic GHS-R Agonists for Researchers. BenchChem.
  • Mihalic, J. T., et al. (2012). Discovery of a new class of ghrelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2046-2051. Available at: [Link]

  • Caron, K. M., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Hou, Z., et al. (2012). Ghrelin O-acyltransferase assays and inhibition. PubMed. Available at: [Link]

  • BenchChem. (n.d.). GHS-R1a Drug Development. BenchChem.
  • Krueger, N., et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. PMC. Available at: [Link]

  • Helm, F., et al. (2003). Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer. PNAS. Available at: [Link]

  • Taha, M., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. Available at: [Link]

  • Perreault, M., et al. (2013). Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (n.d.). 1-([6]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide. BenchChem. Available at:

  • Singh, R., et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing the Cellular Activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide using a suite of cell-based assays. Given that the specific biological target of this compound is not yet fully elucidated, this guide presents a strategic, multi-tiered approach. We begin with broad phenotypic screens to assess general effects on cell health and proliferation, followed by targeted functional assays aimed at deconvoluting its activity across major therapeutic target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The protocols herein are designed to be robust and self-validating, providing clear causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Compound Characterization

The compound this compound belongs to a chemical class known for its diverse biological activities. Scaffolds containing pyrimidine and piperidine-carboxamide moieties have been identified in potent and selective inhibitors of various enzyme families, most notably protein kinases such as Akt, Src/Abl, and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Additionally, related structures have shown activity as proteasome inhibitors and modulators of other critical cellular targets.[5]

Without a predefined target, a logical and efficient path to characterizing this compound involves a tiered screening approach. This strategy maximizes information gain while conserving resources, starting with broad, high-level functional readouts and progressing to more specific, mechanistic assays.

Our proposed workflow is as follows:

  • Tier 1: Foundational Phenotypic Screening. Assess the compound's impact on overall cell health, including proliferation and cytotoxicity. These assays are crucial for establishing a therapeutic window and identifying the primary cellular phenotype.

  • Tier 2: Target Class Deconvolution. Employ a panel of assays to probe the most probable molecular targets based on the compound's chemical structure. This includes assays for kinase signaling pathways, GPCR modulation, and ion channel activity.

  • Tier 3: Mechanistic Deep Dive. Once a primary target class is identified, further assays can be designed to pinpoint the specific target and elucidate the mechanism of action (e.g., competitive vs. allosteric inhibition, receptor agonism vs. antagonism).

This application note will focus on providing detailed protocols and scientific rationale for Tier 1 and Tier 2 assays.

Tier 1: Foundational Phenotypic Assays - Proliferation and Cytotoxicity

Before investigating specific mechanisms, it is essential to determine if and how the compound affects fundamental cellular processes like growth and survival.[6][7] These assays provide critical dose-response information and help distinguish between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.

Principle of Metabolic Assays for Cell Viability

Many common cell viability assays measure the metabolic activity of a cell population.[7] Healthy, proliferating cells have a high metabolic rate, whereas cells undergoing apoptosis or necrosis exhibit a significant drop in metabolic activity. Reagents like tetrazolium salts (e.g., MTT, XTT) or resazurin are reduced by mitochondrial dehydrogenases in viable cells to produce a colored or fluorescent product, respectively.[7] Alternatively, quantifying intracellular ATP levels using luciferase-based assays provides a highly sensitive measure of metabolically active cells.[8]

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a generalized workflow for assessing cell viability and cytotoxicity.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout seed Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilution of compound incubate1->prepare treat Add compound to cells prepare->treat incubate2 Incubate for desired time (e.g., 48-72h) treat->incubate2 add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read Measure signal (Luminescence/Absorbance) incubate3->read

Caption: General workflow for a plate-based cell viability assay.

Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted for a 96-well plate format and provides a highly sensitive readout of cell viability by quantifying ATP.[8][9]

Materials:

  • Cell line of interest (e.g., A549, HeLa, or a relevant cancer cell line)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).

    • Include wells for "no-cell" background controls (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the compound in complete growth medium. The starting concentration should be determined by preliminary tests (e.g., starting at 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle control wells (medium with the same final DMSO concentration).

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Incubate for 48 or 72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence (no-cell control) from all other measurements.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits 50% of the cell viability signal compared to the vehicle control.
Vehicle Control Represents 100% cell viability.
Background Control Luminescence from medium and reagent alone.

Tier 2: Target Class Deconvolution Assays

If the compound shows significant activity in the Tier 1 assays, the next step is to investigate its potential mechanism of action. Based on its chemical scaffold, we will focus on three major target classes: protein kinases, GPCRs, and ion channels.

Protein Kinase Activity Assays

Protein kinases are a major class of drug targets, especially in oncology.[10] A compound's effect on a kinase signaling pathway can be assessed by measuring the phosphorylation of a downstream substrate.[11][12]

3.1.1. Principle of In-Cell Western and TR-FRET Assays

  • In-Cell Western / ELISA: These assays quantify the level of a specific phosphorylated protein within fixed cells.[10] Cells are treated with the compound, then fixed, permeabilized, and incubated with a primary antibody specific to the phosphorylated target and another primary antibody for a total protein control. Secondary antibodies conjugated to different fluorophores allow for simultaneous detection and normalization of the phosphoprotein signal to the total protein amount.

  • Homogeneous Time-Resolved Fluorescence (TR-FRET): TR-FRET assays measure the proximity of two molecules in a cell lysate.[13] To measure substrate phosphorylation, one antibody specific for the total protein is labeled with a donor fluorophore (e.g., Europium), and another antibody specific for the phosphorylated site is labeled with an acceptor fluorophore. When both antibodies bind to the phosphorylated target, the donor and acceptor are brought into close proximity, allowing for a FRET signal to occur upon excitation. Kinase inhibition leads to a decrease in the TR-FRET signal.[13][14]

3.1.2. Hypothetical Kinase Pathway and Assay Logic

Let's assume the compound inhibits a kinase in the PI3K/Akt pathway, a common target for pyrimidine-based molecules.[1][4]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Proliferation, Survival) pAkt->Downstream Compound Compound X Compound->Akt Inhibits

Caption: Hypothetical inhibition of the Akt signaling pathway.

3.1.3. Protocol: Cellular Phosphorylation TR-FRET Assay

Materials:

  • Cell line known to have active Akt signaling (e.g., LNCaP, MCF-7)

  • Serum-free medium and complete growth medium

  • Compound and relevant positive control inhibitor (e.g., AZD5363)

  • Phospho-Akt (Ser473) and Total Akt TR-FRET assay kit

  • Lysis buffer

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal signaling.

  • Compound Treatment: Pretreat cells with serial dilutions of the compound or controls for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20-30 minutes. Include unstimulated controls.

  • Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer containing the TR-FRET antibody pair (Europium-labeled total Akt Ab and APC-labeled phospho-Akt Ab).

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight at 4°C, protected from light.

  • Readout: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Normalize the data to the stimulated vehicle control.

  • Plot the normalized signal against compound concentration to determine the IC₅₀.

GPCR Activity Assays

GPCRs are another major drug target family.[15][16] They signal through various downstream pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[17]

3.2.1. Principle of Second Messenger Assays

  • cAMP Assays: These assays measure the accumulation or depletion of intracellular cAMP. Many are based on competitive immunoassays or engineered biosensors. For example, the GloSensor™ assay uses a genetically encoded luciferase that emits light in response to cAMP binding, providing a real-time readout in living cells.[17]

  • Calcium Flux Assays: These assays detect transient changes in intracellular calcium concentration. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-8) that increases its fluorescence intensity upon binding to Ca²⁺.[17] A plate reader with an integrated fluidic dispenser is used to add the compound and immediately measure the resulting fluorescence spike.

3.2.2. GPCR Signaling and Assay Workflow

G cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Signal Detection seed Seed cells expressing target GPCR load Load with Ca2+ dye (e.g., Fluo-8) seed->load pre_incubate Pre-incubate with Antagonist/Compound load->pre_incubate inject Inject Agonist (for antagonist mode) pre_incubate->inject read Measure fluorescence kinetics (e.g., FLIPR, FlexStation) inject->read

Caption: Workflow for a GPCR calcium flux assay in antagonist mode.

3.2.3. Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

Materials:

  • HEK293 cells stably expressing a target Gq-coupled GPCR

  • Calcium flux assay kit (e.g., FLIPR® Calcium 6 Kit)

  • Known agonist and antagonist for the target GPCR

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's protocol. Remove the growth medium from the cells and add 100 µL of the dye solution.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay (Antagonist Mode):

    • Place the cell plate in the reader.

    • Add 25 µL of the test compound (or known antagonist) at various concentrations and incubate for 15-30 minutes.

    • Initiate reading and, after establishing a baseline, inject 25 µL of the known agonist at its EC₈₀ concentration.

    • Continue to read fluorescence for 1-2 minutes to capture the full response curve.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist-only control.

  • Plot the normalized response against the antagonist (test compound) concentration to determine the IC₅₀.

Ion Channel Activity Assays

Ion channels are critical for cellular excitability and transport processes, making them important drug targets.[18][19][20] High-throughput screening can be performed using fluorescent indicators that measure changes in membrane potential or specific ion fluxes.[21][22]

3.3.1. Principle of Fluorescent Ion Flux Assays

  • Membrane Potential Dyes: These potentiometric dyes redistribute across the plasma membrane in response to changes in membrane potential. Depolarization or hyperpolarization of the cell causes a change in the dye's fluorescence intensity.[21]

  • Ion-Specific Indicators: Dyes are available that are specific for certain ions. For example, thallium (Tl⁺) can be used as a surrogate for potassium (K⁺) and can be detected by specific fluorescent indicators.[21] An increase in Tl⁺ influx through open K⁺ channels quenches the indicator's fluorescence.

3.3.2. Protocol: Thallium Flux Assay for Potassium Channels

Materials:

  • CHO or HEK293 cells stably expressing the potassium channel of interest

  • Thallium flux assay kit (e.g., FluxOR™ Kit)

  • Known channel opener and blocker

  • Fluorescence plate reader with injection capability

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Load cells with the thallium-sensitive indicator dye as per the manufacturer's instructions (typically 1 hour at 37°C).

  • Compound Incubation: Wash the cells with assay buffer. Add the test compound (or control blocker) and incubate for 15-30 minutes.

  • Assay Readout:

    • Place the plate in the reader and begin measuring fluorescence to establish a baseline.

    • Inject a stimulus buffer containing thallium sulfate and a known channel activator.

    • Record the kinetic fluorescence signal for 2-5 minutes. The rate of fluorescence quench is proportional to the rate of thallium influx.

Data Analysis:

  • Determine the rate of fluorescence change for each well.

  • Normalize the rates to controls (vehicle vs. known blocker).

  • Plot the normalized rate of ion flux against compound concentration to determine the IC₅₀ for channel inhibition.

Summary and Forward Outlook

This application note outlines a systematic, multi-tiered strategy for characterizing the cellular activity of this compound. By starting with broad phenotypic assays and progressing to targeted mechanistic studies, researchers can efficiently identify the compound's primary cellular effects and narrow down its potential molecular target. The detailed protocols provided for cell viability, kinase signaling, GPCR modulation, and ion channel flux serve as a robust starting point for any laboratory equipped for cell-based screening. Positive results from these assays would warrant further investigation, including selectivity profiling across a broader panel of related targets and validation in more complex biological systems.

References

  • Ion Channel Assays . Reaction Biology. [Link]

  • Cell-based Kinase Assays . Profacgen. [Link]

  • Cell-based Assays for GPCR Activity . Biocompare. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors . MDPI. [Link]

  • GPCR Signaling Assays . Agilent. [Link]

  • Recent progress in assays for GPCR drug discovery . American Journal of Physiology-Cell Physiology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • Ion Channel Screening - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • Cell-Based Ion Channel Assays . Creative Bioarray. [Link]

  • Ion Channel Assay Services . ION Biosciences. [Link]

  • Cell Proliferation and Cytotoxicity Assays . PubMed. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria . PubMed Central. [Link]

  • This compound . PubChem. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases . PubMed. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors . PubMed Central. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . PubMed. [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors . PubMed. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) . PubMed. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer . PubMed. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for a Novel Chemical Entity

The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a novel chemical entity. Its therapeutic potential is currently uncharacterized. This document provides a comprehensive guide to the preclinical in vivo evaluation of this compound, structured to logically progress from initial safety and exposure assessments to robust efficacy studies. The experimental design detailed herein is built on a foundation of scientific integrity, ensuring that each protocol is a self-validating system that generates reproducible and translatable data.

The structure of this molecule, incorporating a dimethylpyrimidine moiety linked to a piperidine-4-carboxamide core, suggests potential interactions with a range of biological targets. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by targeting protein kinases.[1][2][3] The piperidine carboxamide scaffold is also prevalent in biologically active compounds, including those developed as enzyme inhibitors.[4][5][6] Based on these structural alerts, a plausible hypothesis is that this compound may function as a kinase inhibitor. For the purpose of this guide, we will proceed with the hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][7]

This guide will therefore focus on a preclinical oncology application, outlining the necessary steps to evaluate the compound's potential as a cancer therapeutic.

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is designed to answer fundamental questions about the compound's safety profile and its behavior within a biological system. These studies are critical for establishing the parameters for subsequent, more complex efficacy studies.

Acute Toxicity and Tolerability Assessment

The primary objective of this initial step is to determine the maximum tolerated dose (MTD) and to observe any overt physiological or behavioral effects of the compound.[8][9][10] This is achieved through a dose-ranging study incorporating a functional observational battery.

Protocol: Modified Irwin Test in Mice [11][12][13]

The Irwin test is a standardized method for assessing the behavioral and physiological state of an animal after administration of a test compound.[11][13]

  • Animal Model: Male and female Swiss albino mice (n=5/sex/group).

  • Compound Formulation: The compound must be formulated in a vehicle suitable for the intended route of administration. For initial studies, a solution is preferable to a suspension to ensure accurate dosing.[4] Common vehicles include saline, 5% DMSO in saline, or a solution containing a solubilizing agent like cyclodextrin.[4][14] The stability and solubility of the compound in the chosen vehicle must be confirmed prior to the study.

  • Dose Escalation: A dose escalation design will be used.[6] Dosing should begin at a low level (e.g., 1-5 mg/kg) and be escalated in subsequent cohorts (e.g., 10, 30, 100 mg/kg) until signs of toxicity are observed.[8]

  • Administration: Intravenous (IV) and oral (PO) routes should be evaluated to understand both direct systemic and oral bioavailability effects.

  • Observational Battery: Animals are observed for a comprehensive set of parameters at multiple time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-dosing.[15] Observations should include:

    • Behavioral: Alertness, grooming, locomotor activity, tremors, convulsions.

    • Neurological: Gait, righting reflex, grip strength.

    • Autonomic: Salivation, piloerection, changes in pupil size.

    • Physiological: Body weight, body temperature, signs of pain or distress.

  • Endpoint: The MTD is defined as the highest dose that does not produce unacceptable toxicity or more than a 10% loss in body weight.[9]

ParameterSpecificationRationale
Species Swiss Albino MiceCommonly used for initial toxicity screening due to their genetic heterogeneity.
Sex Male and FemaleTo identify any sex-specific differences in toxicity.
Group Size 5/sex/groupSufficient to observe clear toxicological signals.
Route of Admin. IV and POTo assess both systemic and oral toxicity profiles.
Observation Period Up to 14 daysTo detect any delayed toxicity.[15]
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective dosing regimens for efficacy studies.[16][17][18]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (n=3-4 per time point or per animal for serial sampling).

  • Dosing: A single, non-toxic dose (determined from the acute toxicity study) is administered via IV and PO routes.

  • Sample Collection: Serial blood sampling is the preferred method as it reduces inter-animal variability and the number of animals required.[16][19][20] Blood samples (approx. 30 µL) are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via the submandibular or saphenous vein.[16][21][22]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

ParameterSpecificationRationale
Species BALB/c MiceA common inbred strain used for PK studies.
Group Size 3-4 animalsProvides sufficient data for robust PK modeling.
Sampling Method Serial BleedingReduces variability and animal usage.[16]
Analytical Method LC-MS/MSProvides high sensitivity and specificity for compound quantification.

Phase 2: In Vivo Efficacy and Pharmacodynamics

With a foundational understanding of the compound's safety and pharmacokinetic profile, the next phase focuses on evaluating its therapeutic efficacy in a relevant disease model and confirming its mechanism of action.

Efficacy in a Human Tumor Xenograft Model

Cell line-derived xenograft (CDX) models are a standard and reproducible method for assessing the anti-tumor activity of a novel compound in vivo.[17][23]

Protocol: Subcutaneous Breast Cancer Xenograft Study

  • Cell Line: A human breast cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, which has a PIK3CA mutation).

  • Animal Model: Female athymic nude or NOD-SCID mice, which are immunodeficient and will not reject the human tumor cells.

  • Tumor Implantation: 1-5 million MCF-7 cells in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.[17]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Groups:

    • Vehicle control (the same formulation vehicle used for the compound).

    • Compound at two to three dose levels (e.g., a low, medium, and high dose, informed by the MTD and PK data).

    • Positive control (a known inhibitor of the PI3K/Akt/mTOR pathway, e.g., Everolimus).

  • Dosing and Monitoring: Dosing is initiated according to a schedule determined by the PK data (e.g., once or twice daily via oral gavage). Tumor volume is measured 2-3 times per week with calipers. Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Key efficacy endpoints include Tumor Growth Inhibition (TGI) and tumor regression.

ParameterSpecificationRationale
Animal Model Athymic Nude MiceImmunodeficient, allowing for the growth of human tumors.
Tumor Model MCF-7 Subcutaneous XenograftA well-characterized model with an activated PI3K pathway.
Group Size 8-10 mice/groupProvides statistical power to detect significant differences in tumor growth.
Primary Endpoint Tumor Growth Inhibition (TGI)A direct measure of the compound's anti-tumor efficacy.
Pharmacodynamic (PD) Biomarker Analysis

To confirm that the compound is inhibiting the intended target in the tumor tissue, a pharmacodynamic study is conducted.[7]

Protocol: Western Blot Analysis of p-Akt in Tumor Tissue

  • Study Design: A satellite group of tumor-bearing mice is treated with the compound and vehicle.

  • Tissue Collection: At a time point corresponding to the expected peak drug concentration in the tumor (informed by PK data), mice are euthanized, and tumors are excised.

  • Protein Extraction: Tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]

  • Western Blotting: [5][25][26]

    • Protein concentration in the lysates is quantified (e.g., using a BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[24]

    • The membrane is incubated with a primary antibody specific for phosphorylated Akt (p-Akt, at Ser473 or Thr308).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: The intensity of the p-Akt band is normalized to the total Akt and loading control bands. A reduction in the p-Akt/total Akt ratio in the compound-treated group compared to the vehicle group indicates target engagement.

Visualizing the Experimental Workflow and a Hypothesized Mechanism

To provide a clear overview of the experimental plan and the underlying scientific rationale, the following diagrams have been generated.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Efficacy & PD Formulation Formulation Acute_Toxicity Acute Toxicity & MTD (Irwin Test) Formulation->Acute_Toxicity Vehicle/Dose Prep PK_Study Pharmacokinetics (PK) (Single Dose, IV/PO) Acute_Toxicity->PK_Study Determine Safe Dose Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Inform Dosing Regimen PD_Study Pharmacodynamic (PD) Study (Biomarker Analysis) Efficacy_Study->PD_Study Confirm On-Target Effect

Caption: High-level workflow for the in vivo evaluation of a novel compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxamide Compound->Akt Hypothesized Inhibition

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This document outlines a systematic and scientifically rigorous approach to the initial in vivo evaluation of this compound. By progressing through phased assessments of tolerability, pharmacokinetics, efficacy, and pharmacodynamics, researchers can build a comprehensive data package to support further development. The protocols provided are based on established methodologies and are designed to yield clear, interpretable results. Adherence to these principles will ensure the generation of high-quality preclinical data, forming a solid foundation for potential clinical translation.

References

  • Jha, A., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. Available at: [Link]

  • Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link]

  • Noorolyai, S., et al. (2019). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Cellular Physiology. Available at: [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Vanderbilt-Ingram Cancer Center. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

  • Roux, S., Sablé, E., & Porsolt, R. D. (2005). Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. Current Protocols in Pharmacology. Available at: [Link]

  • Lin, Z. J., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Creative Animodel. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Animodel. Available at: [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. Available at: [Link]

  • Bertotti, A., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Ling, J., et al. (2007). Improved Pharmacokinetic and Bioavailability Support of Drug Discovery Using Serial Blood Sampling in Mice. Journal of Pharmaceutical Sciences. Available at: [Link]

  • G-Biosciences. (2021). Patient-Derived Xenografts (PDX) and Drug Discovery. Available at: [Link]

  • Parasuraman, S., et al. (2016). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Journal of Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • ResearchGate. (n.d.). Primary Observation (Irwin) Test in Rodents for Assessing Acute Toxicity of a Test Agent and its Effects on Behavior and Physiological Function. Available at: [Link]

  • Basic Western Blot Protocol AKT Tumor. (n.d.). Available at: [Link]

  • Solleveld, H. A., et al. (1998). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available at: [Link]

  • Drug Development & Delivery. (2024). SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Available at: [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]

  • Melior Discovery. (n.d.). Irwin Test in Rats & Mice. Available at: [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. Available at: [Link]

  • MuriGenics. (n.d.). Toxicology. Available at: [Link]

  • Li, Y., et al. (2024). Targeted Co-delivery of Curcumin and Astragaloside IV via Hybrid Membrane-Coated Biomimetic Liposomes for Synergistic Lung Cancer Therapy. International Journal of Nanomedicine. Available at: [Link]

  • Hauser, S., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. Available at: [Link]

  • ResearchGate. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?. Available at: [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide for Potential Protein Kinase B (Akt) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The landscape of modern drug discovery is heavily reliant on the identification of novel small molecules that can modulate key cellular signaling pathways implicated in disease. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), a prime target for therapeutic intervention.[2] The chemical scaffold of piperidine-4-carboxamide has emerged as a versatile starting point for the development of potent and selective kinase inhibitors.[1] This application note describes a hypothetical high-throughput screening (HTS) campaign for "1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide," a novel compound with structural similarities to known kinase inhibitors, to assess its potential as an inhibitor of Akt.

Hypothetical Mechanism of Action: Targeting the Akt Signaling Pathway

Akt is a central node in a complex signaling network. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its activating kinase, PDK1. This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation. Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.[1]

The compound this compound is being investigated as a potential ATP-competitive inhibitor of Akt. In this proposed mechanism, the compound would bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of endogenous ATP and thereby inhibiting the phosphorylation of downstream targets.

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Akt_active Akt (active) Akt->Akt_active Downstream Downstream Substrates Akt_active->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxamide Compound->Akt_active inhibits

Caption: High-throughput screening workflow for Akt1 inhibition.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (for 0% inhibition) and 50 nL of a known Akt inhibitor (e.g., Staurosporine, for 100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of Akt1 in assay buffer at a concentration of 2X the final desired concentration.

    • Dispense 5 µL of the Akt1 solution into each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at its Km value for Akt1 to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF detection reagent mix containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (HTRF_ratio_sample - HTRF_ratio_min) / (HTRF_ratio_max - HTRF_ratio_min))

Where:

  • HTRF_ratio_sample is the HTRF ratio of the test compound well.

  • HTRF_ratio_min is the average HTRF ratio of the 100% inhibition control.

  • HTRF_ratio_max is the average HTRF ratio of the 0% inhibition control.

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Hypothetical Data Presentation

The following table shows hypothetical dose-response data for this compound in the Akt1 HTRF assay.

Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.252.1
0.4128.3
0.1410.1
0.052.5
IC₅₀ (µM) 1.15

Conclusion

This application note provides a framework for the high-throughput screening of this compound as a potential inhibitor of Akt1 kinase. The described HTRF assay is a robust and sensitive method for identifying and characterizing kinase inhibitors in a high-throughput format. The hypothetical results suggest that this compound warrants further investigation, including secondary screens to confirm its mechanism of action, selectivity profiling against other kinases, and evaluation in cell-based assays to determine its cellular potency and effects on downstream signaling.

References

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science (RSC Publishing). [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. [Link]

  • Cell-Based High-Throughput Screening Assay for Identification of G-Protein-Coupled Receptors Agonists and Antagonists. Semantic Scholar. [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

  • High-Throughput Screen Identification of Small-Molecule Inhibitors of Protein Kinase B (PKB/AKT) in an AlphaScreen. ResearchGate. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • This compound. PubChem. [Link]

  • p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity. Journal of Medicinal Chemistry. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Pharmaceuticals. [Link]

  • Allosteric Modulation of Purine and Pyrimidine Receptors. Molecular Pharmacology. [Link]

  • Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Potential 5-HT7 Receptor Antagonist. Georgia State University ScholarWorks. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a small molecule of interest in pharmaceutical development, featuring a substituted pyrimidine ring linked to a piperidine carboxamide moiety. Accurate and precise quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic, toxicokinetic, and quality control studies. This document provides a comprehensive guide to developing and validating robust analytical methods for its quantification, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be compliant with international regulatory standards, such as the ICH guidelines.[1][2][3]

Physicochemical Properties and Analytical Considerations

The structure of this compound suggests moderate polarity. The pyrimidine and amide groups provide sites for hydrogen bonding, while the dimethyl and piperidine moieties contribute to its nonpolar character. The basic nitrogen atoms in the pyrimidine and piperidine rings make the compound amenable to positive ion electrospray ionization (ESI), which is a key consideration for LC-MS/MS analysis. The presence of the pyrimidine ring provides a UV chromophore, allowing for detection by UV spectrophotometry in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) in bulk and formulated products due to its robustness and cost-effectiveness.[4][5]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected as the stationary phase due to the compound's moderate polarity. This allows for good retention and separation from potential impurities.[4][5]

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is chosen to achieve optimal retention and peak shape. The buffer controls the pH and minimizes peak tailing of the basic analyte. A gradient elution is proposed to ensure the elution of any potential impurities with different polarities.

  • UV Detection: Based on the pyrimidine chromophore, a UV detector is suitable. The detection wavelength should be set at the compound's absorption maximum (λmax), which would be determined experimentally by running a UV scan of a standard solution. A wavelength around 254 nm is a common starting point for such structures.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis at 254 nm (or experimentally determined λmax).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) and dissolve in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Method Validation (as per ICH Q2(R1)/Q2(R2))

The method must be validated to ensure it is fit for its intended purpose.[1][2][3][7][8]

Parameter Acceptance Criteria Typical Experiment
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be > 99%.Analyze blank, placebo, spiked samples, and stressed samples (acid, base, peroxide, heat, light).
Linearity Correlation coefficient (r²) ≥ 0.999.Analyze at least five concentrations over the desired range (e.g., 50-150% of the expected concentration).
Range The range for which the method is linear, accurate, and precise.Confirmed by linearity, accuracy, and precision data.
Accuracy % Recovery should be within 98.0% to 102.0%.Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Determined by serial dilution of the standard solution or based on the standard deviation of the response and the slope.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. RSD for replicate injections at this concentration should be acceptable.Determined by serial dilution of the standard solution or based on the standard deviation of the response and the slope.
Robustness No significant change in results with small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma_Sample Plasma Sample + IS SPE Solid-Phase Extraction Plasma_Sample->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio Regression Weighted Regression Peak_Area_Ratio->Regression Concentration Calculate Concentration Regression->Concentration

Sources

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide in biological matrices. The protocol is designed to provide a comprehensive guide, from sample preparation to data analysis, grounded in established principles of bioanalytical method development. The described methodology is crucial for pharmacokinetic studies, drug metabolism research, and other applications in the drug development pipeline where accurate measurement of this novel compound is essential.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to a dimethylpyrimidine group, with a carboxamide functional group at the 4-position of the piperidine ring.[1] The structural motifs, particularly the pyrimidine and piperidine rings, are common in pharmacologically active agents, suggesting its potential relevance in medicinal chemistry.[2][3] Accurate and precise quantification of such small molecules in complex biological matrices like plasma or serum is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[4][5]

This guide provides a comprehensive protocol, explaining the rationale behind each step to ensure both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.[6]

PropertyValueSource
Molecular Formula C12H18N4O[1]
Molecular Weight 234.29 g/mol [1]
Chemical Structure [1]
Predicted pKa ~8.2 (for the piperidine nitrogen)[6]
Predicted logP ~2.1[6]

The presence of a basic piperidine nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI). Its moderate hydrophobicity (logP of 2.1) suggests that reverse-phase chromatography will be a suitable separation technique.[6]

Experimental Workflow

The overall workflow for the analysis is depicted below. This multi-stage process is designed to ensure sample cleanliness, chromatographic separation, and selective detection.[7]

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Biological Matrix (e.g., Plasma) s_is Spike with Internal Standard s_start->s_is s_precip Protein Precipitation s_is->s_precip s_cent Centrifugation s_precip->s_cent s_super Collect Supernatant s_cent->s_super s_evap Evaporation s_super->s_evap s_recon Reconstitution s_evap->s_recon lc LC Separation s_recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: High-level experimental workflow from sample receipt to final data reporting.

Detailed Methodologies

Sample Preparation: Protein Precipitation

For bioanalytical applications, removing high-abundance proteins from matrices like plasma or serum is a critical first step to prevent column clogging and ion suppression in the mass spectrometer.[8] Protein precipitation is a rapid, cost-effective, and efficient method for this purpose.[8]

Protocol:

  • To 100 µL of the biological sample (e.g., human plasma) in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution. An ideal IS would be a stable isotope-labeled version of the analyte.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation efficiency and maintain the analyte in its protonated form.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material before transferring to autosampler vials.

Liquid Chromatography (LC)

The goal of the LC separation is to retain and resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.[4] A C18 column is a good starting point for a molecule with this polarity.[9]

ParameterRecommended ConditionRationale
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) systemProvides robust and reproducible separation.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for retaining and separating moderately hydrophobic small molecules.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for positive ESI mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase LC with good UV transparency and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Gradient See table belowA gradient elution allows for efficient separation of the analyte from early-eluting salts and late-eluting lipids.

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[5]

Ionization and Detection Logic:

ms_logic ESI Electrospray Ionization (ESI+) Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Product Ions Detector Detector Q3->Detector Quantifier/Qualifier Ions

Figure 2: Logical flow of ions through a triple quadrupole mass spectrometer for MRM analysis.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.[10][11]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) m/z 235.2Corresponds to the protonated molecule [M+H]⁺.
Product Ions (Q3) To be determined empirically. Likely fragments from the piperidine ring (m/z 84, 98) or loss of the carboxamide group.Fragmentation of the piperidine ring and cleavage of substituents are common pathways.[10][12][13]
Collision Energy (CE) To be optimized (e.g., 10-40 eV)The CE must be optimized to maximize the signal of the desired product ions.
Dwell Time 100 msBalances the number of data points across the chromatographic peak with sensitivity.
Source Temperature 500°CTypical setting for efficient desolvation.
Gas Settings To be optimized for the specific instrumentNebulizer, curtain, and collision gas pressures need to be tuned for optimal performance.

MRM Transition Development:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) to confirm the mass of the precursor ion ([M+H]⁺ at m/z 235.2).

  • Perform a product ion scan by selecting m/z 235.2 in Q1 and scanning Q3 to identify the major fragment ions.

  • Optimize the collision energy for at least two of the most intense and specific product ions. One will serve as the "quantifier" and the other as the "qualifier."

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[14][15][16] This ensures the reliability and accuracy of the data generated.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is assessed by analyzing blank matrix samples from multiple sources.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[18] These are evaluated using quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[18]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[19] This is a critical parameter to assess in LC-MS/MS.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. The methodology, from sample preparation using protein precipitation to optimized LC-MS/MS parameters, is designed for high sensitivity, selectivity, and robustness. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory submissions and critical decision-making in drug development.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103–106. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved January 15, 2026, from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved January 15, 2026, from [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com. Retrieved January 15, 2026, from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved January 15, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 15, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved January 15, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved January 15, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved January 15, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved January 15, 2026, from [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019, April 11). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for SHP2 Allosteric Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of SHP2 Inhibition in Signal Transduction Research

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling molecule that plays a pivotal role in regulating a multitude of cellular processes.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and is a key component of the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[2][4][5] Its function is integral to cell growth, proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often due to genetic mutations or aberrant expression, is implicated in various human diseases, including developmental disorders like Noonan syndrome and various cancers.[1][4] This has positioned SHP2 as a compelling therapeutic target in oncology and other fields.[1]

This guide provides a comprehensive overview and detailed protocols for the use of a class of chemical probes known as SHP2 allosteric inhibitors. These molecules, exemplified by compounds like GDC-1971 (also known as RLY-1971 or Migoprotafib), represent a significant advancement in the ability to pharmacologically interrogate SHP2 function.[4] Unlike traditional enzyme inhibitors that target the active site, allosteric inhibitors bind to a distinct pocket on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.[2][4] This mechanism offers the potential for high specificity and novel therapeutic strategies.

These application notes are intended for researchers, scientists, and drug development professionals who are interested in utilizing SHP2 allosteric inhibitors as chemical probes to investigate cellular signaling pathways and explore their therapeutic potential.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 is a modular protein consisting of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][2] In its basal state, SHP2 exists in a closed, inactive conformation where the N-SH2 domain physically blocks the PTP active site.[2][3] Upon activation by upstream signals, such as binding to phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or adaptor proteins, SHP2 undergoes a conformational change to an open, active state, allowing it to dephosphorylate its substrates.[2][3][6]

Allosteric inhibitors of SHP2, such as GDC-1971, bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.[4] This binding event stabilizes the closed, inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][7] This mode of inhibition is highly specific and effectively shuts down SHP2-mediated signaling cascades, most notably the RAS/MAPK pathway.[4][8]

Caption: SHP2 allosteric inhibitor mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative SHP2 allosteric inhibitor, GDC-1971, to guide experimental design.

ParameterValueSpeciesAssay TypeReference
IC50 (SHP2 activity) 0.86 µmol/LHumanBiochemical[9]
Kd (SHP2 binding) 0.91 µmol/LHumanBinding Assay[9]
In Vivo Efficacy 60 mg/kg, BID (oral)MouseXenograft Model[5][8]

Note: Potency and efficacy can vary depending on the specific compound, cell line, and experimental conditions. It is crucial to determine these parameters empirically for your system.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for SHP2 Inhibition

This protocol describes a general method to assess the ability of a SHP2 allosteric inhibitor to block signaling downstream of an activated receptor tyrosine kinase in a cellular context.

1. Cell Culture and Treatment: a. Culture a relevant cancer cell line known to have activated RTK signaling (e.g., NCI-H2122, a KRASG12C mutant non-small cell lung carcinoma line) in appropriate growth medium.[5] b. Seed cells in 6-well plates and allow them to adhere overnight. c. The following day, treat the cells with a dose range of the SHP2 inhibitor (e.g., 0-10 µM) for a specified time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. Western Blot Analysis: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK overnight at 4°C.[8] A loading control antibody (e.g., GAPDH or β-actin) should also be used. e. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis: a. Quantify the band intensities for p-ERK, total ERK, and the loading control. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for ERK phosphorylation inhibition.

Caption: Workflow for in vitro SHP2 inhibitor cell-based assay.

Protocol 2: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 allosteric inhibitor in a mouse xenograft model.

1. Animal Model and Tumor Implantation: a. Use immunodeficient mice (e.g., nude mice). b. Subcutaneously implant a relevant human cancer cell line (e.g., NCI-H2122) into the flank of each mouse.[5] c. Monitor tumor growth regularly using calipers.

2. Dosing and Administration: a. When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. b. Prepare the SHP2 inhibitor formulation for oral administration. For example, GDC-1971 can be formulated in a solution of DMSO, PEG300, Tween-80, and saline.[8] c. Administer the inhibitor orally at a specified dose and schedule (e.g., 60 mg/kg, twice daily).[5][8] The control group should receive the vehicle only.

3. Monitoring and Data Collection: a. Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).[5][8] b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

4. Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. b. Plot the mean tumor volume over time for each group. c. Assess the tolerability of the treatment by monitoring body weight changes.

Caption: Workflow for in vivo SHP2 inhibitor efficacy study.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and reproducibility of your results, it is essential to incorporate self-validating systems into your experimental design:

  • Orthogonal Assays: Confirm the on-target activity of the SHP2 inhibitor using multiple, independent assays. For example, in addition to western blotting for p-ERK, consider using a target engagement assay to directly measure the binding of the inhibitor to SHP2 in cells.

  • Control Compounds: Include a structurally related but inactive control compound in your experiments to rule out off-target effects.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to confirm that the observed phenotype is indeed due to the inhibition of the intended pathway.

  • Multiple Cell Lines: Test the inhibitor in a panel of cell lines with varying genetic backgrounds to understand the context-dependent effects of SHP2 inhibition.

By adhering to these principles and the detailed protocols provided, researchers can confidently utilize SHP2 allosteric inhibitors as powerful chemical probes to dissect the complex roles of SHP2 in health and disease.

References

  • Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. (n.d.). Molecular and Cellular Biology. Retrieved from [Link]

  • El-Kholy, A. A., et al. (2022). Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 65(15), 10343–10359. Retrieved from [Link]

  • Tajan, M., et al. (2015). Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis. FEBS Letters, 589(24 Pt B), 3947–3956. Retrieved from [Link]

  • GDC-1971: A SHP2 Inhibitor for Solid Tumor Treatment. (n.d.). TheraIndx. Retrieved from [Link]

  • SHP2 Phosphatase - Biology. (n.d.). Hamilton College. Retrieved from [Link]

  • The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. (2012). Journal of Cardiovascular Development and Disease, 1(1), 2-17. Retrieved from [Link]

  • Li, M., et al. (2025). Discovery of Environment-Sensitive Near Infrared SHP2-Targeting Fluorescent Ligands for Living Cells and Tissue Section Imaging. Analytical Chemistry. Retrieved from [Link]

Sources

Formulation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide for Animal Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the formulation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, a novel investigational compound, for in vivo studies in animal models. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure. This application note outlines a systematic approach to formulation development, beginning with the physicochemical characterization of the compound, followed by strategic vehicle selection and detailed protocols for the preparation and analysis of formulations suitable for oral and parenteral administration. The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles to support the generation of reliable pharmacokinetic and pharmacodynamic data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation design. For this compound (Molecular Formula: C₁₂H₁₈N₄O), key parameters influencing its formulation are solubility, lipophilicity, and solid-state characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight234.29 g/mol Calculated
LogP (Predicted)1.5 - 2.5In silico prediction (e.g., XLogP3)
Aqueous Solubility (Predicted)Low to moderateIn silico prediction
pKa (Predicted)Basic (piperidine nitrogen)In silico prediction

Note: The predicted values should be confirmed experimentally.

The predicted low to moderate aqueous solubility suggests that this compound may belong to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[2][3][4][5][6] Such compounds often present challenges in achieving adequate oral bioavailability due to dissolution rate-limited absorption.[2][4]

Strategic Approach to Formulation Development

Given the predicted solubility characteristics, a tiered approach to formulation development is recommended. This involves starting with simple aqueous-based vehicles and progressing to more complex systems if the target concentration and stability cannot be achieved.

Workflow for Formulation Development

Caption: A tiered workflow for formulation development.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the solubility of this compound and preparing formulations for animal studies.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various aqueous media, which is a critical parameter for vehicle selection.[7][8]

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.9% Saline

  • Purified Water

  • HPLC grade acetonitrile and water

  • Formic acid

  • Vials, shaker, centrifuge, HPLC-UV system

Procedure:

  • Add an excess amount of the compound to a known volume of each aqueous medium in separate vials.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • The solubility is reported in mg/mL or µg/mL.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

For initial in vivo screening, a simple aqueous suspension is often the first choice.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance and weigh boats

Procedure:

  • Calculate the required amount of the compound and vehicle for the desired concentration and final volume.

  • Weigh the compound accurately.

  • Levigate the compound with a small amount of the methylcellulose solution to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is formed.

  • Continuously stir the suspension during dosing to ensure homogeneity.

  • Visually inspect for any signs of aggregation or settling.

Protocol 3: Preparation of a Co-solvent-Based Formulation for Intravenous Injection

For intravenous administration, the compound must be fully dissolved. A co-solvent system can be employed to enhance solubility.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Determine the solubility of the compound in various ratios of co-solvents (e.g., PEG 400:PG:Saline).

  • Based on the solubility data, select a co-solvent system that can dissolve the compound at the target concentration.

  • Weigh the required amount of the compound.

  • Add the co-solvents in the predetermined ratio and vortex or sonicate until the compound is completely dissolved.

  • Once dissolved, slowly add the saline while stirring to reach the final volume.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile filter the final solution into a sterile vial.

Formulation Selection Logic

Formulation_Selection_Logic Solubility Aqueous Solubility > Target Dose? AqueousVehicle Use Aqueous Vehicle (e.g., 0.5% MC) Solubility->AqueousVehicle Yes CoSolvent Solubility in Co-solvents > Target Dose? Solubility->CoSolvent No CoSolventVehicle Use Co-solvent System (e.g., PEG 400/PG/Saline) CoSolvent->CoSolventVehicle Yes Surfactant Solubility in Surfactants > Target Dose? CoSolvent->Surfactant No SurfactantVehicle Use Surfactant System (e.g., Tween 80) Surfactant->SurfactantVehicle Yes Lipid Consider Lipid-based Formulation Surfactant->Lipid No

Caption: Decision tree for formulation selection based on solubility.

Formulation Characterization and Stability

All prepared formulations should be characterized to ensure they meet the required quality attributes.

Table 2: Recommended Characterization Tests for Formulations

TestOral SuspensionIntravenous Solution
Appearance Visual inspection for color, homogeneityVisual inspection for clarity, color, particulates
pH Measure with a calibrated pH meterMeasure with a calibrated pH meter
Viscosity Measure with a viscometerNot typically required
Particle Size Microscopy or laser diffractionNot applicable
Concentration HPLC-UVHPLC-UV
Stability Assess at various time points and storage conditionsAssess at various time points and storage conditions

Conclusion

The formulation of this compound for animal studies requires a systematic and scientifically driven approach. By first understanding the compound's physicochemical properties, particularly its aqueous solubility, researchers can select an appropriate formulation strategy. The protocols provided in this application note offer a starting point for developing robust and reproducible formulations for both oral and intravenous administration. It is imperative to characterize the final formulation to ensure its quality and stability, thereby enabling the generation of reliable and meaningful data in preclinical studies.

References

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Varma, M. V. S., Gardner, I., Steyn, S. J., Nkansah, P., Rotter, C., Whitney-Pickett, C., Zhang, H., Di, L., El-Kattan, A. F., Scott, D. O., & Fenner, K. S. (2012). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Molecular Pharmaceutics, 9(11), 3225–3235. [Link]

  • Yellela, S. R. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(2), 756–770. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2996976, this compound. Retrieved January 15, 2026, from [Link].

  • Singh, R., & Sharma, G. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228. [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). Digital Discovery. [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2020). ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2018). Science Alert. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025). AAPS PharmSciTech, 26(5), 106. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10. [Link]

  • Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. (2018). Molecular Pharmaceutics, 15(10), 4587–4595. [Link]

Sources

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide in co-crystallization experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Co-crystallization Strategies for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of this compound through Co-crystallization

This compound is a molecule of interest in pharmaceutical development, featuring a complex heterocyclic structure. Like many active pharmaceutical ingredients (APIs), its efficacy can be limited by suboptimal physicochemical properties such as poor solubility, low dissolution rate, or inadequate stability.[1][2] Pharmaceutical co-crystals, which are multi-component crystalline solids composed of an API and a benign co-former held together by non-covalent interactions, offer a powerful strategy to overcome these limitations.[3][4][5] By modifying the crystal lattice, co-crystallization can enhance the drug's performance without altering its intrinsic pharmacological activity.[3][4]

This guide provides a comprehensive framework for the rational design and execution of co-crystallization experiments for this compound. We will delve into the principles of co-former selection, detail robust screening protocols, and outline essential characterization techniques.

Molecular Rationale for Co-crystallization of this compound

The molecular structure of this compound (hereafter referred to as 'the API') is rich with hydrogen bond donors and acceptors, making it an excellent candidate for co-crystallization.

  • Hydrogen Bond Donors: The primary amide (-CONH₂) group on the piperidine ring provides two strong hydrogen bond donors (N-H).

  • Hydrogen Bond Acceptors: The structure presents multiple acceptor sites: the carbonyl oxygen (C=O) of the amide, the two nitrogen atoms within the pyrimidine ring, and the tertiary amine nitrogen in the piperidine ring.

This multiplicity of functional groups allows for the formation of robust and predictable intermolecular interactions known as supramolecular synthons.[6][7][8] The most probable and stable interactions for this API will involve hydrogen bonding between its amide group and complementary functional groups on a co-former, such as a carboxylic acid or another amide.[7][9]

Part 1: Rational Co-former Selection

The choice of co-former is the most critical step in designing a successful co-crystal.[1][6][10] The goal is to select a pharmaceutically acceptable, or "Generally Recognized As Safe" (GRAS), molecule that can form stable hydrogen bonds with the API.[1][6]

Supramolecular Synthon Approach

We can predict favorable interactions by considering common supramolecular synthons. For our API, the primary amide group is key.

  • Carboxylic Acid Co-formers: These are the most widely used co-formers in pharmaceutical sciences.[6] They can form a highly reliable amide-carboxylic acid heterosynthon with the API's carboxamide group.

  • Amide Co-formers: Co-formers containing amide groups (e.g., nicotinamide) can form amide-amide homosynthons or heterosynthons .

  • Other Co-formers: Alcohols, phenols, and other molecules with strong hydrogen bonding capabilities can also be considered.

Recommended Co-formers for Screening

Based on the principles above, the following GRAS co-formers are recommended for initial screening with this compound.

Co-former Class Specific Examples Rationale for Selection
Dicarboxylic Acids Succinic Acid, Glutaric Acid, Adipic Acid, Maleic Acid, Fumaric AcidHigh probability of forming robust amide-acid heterosynthons; varied chain lengths allow for tuning of crystal packing.[11][12]
Hydroxy Carboxylic Acids Citric Acid, Tartaric Acid, Malic AcidMultiple hydrogen bond donor/acceptor sites for strong, multi-point interactions.
Aromatic Carboxylic Acids Benzoic Acid, Salicylic AcidPotential for π-π stacking interactions in addition to hydrogen bonding.
Amides Nicotinamide, Isonicotinamide, UreaProven ability to form stable co-crystals through amide-amide synthons.[5][13]
Phenols Resorcinol, HydroquinoneStrong hydrogen bond donors that can interact with the API's pyrimidine or amide groups.

Part 2: Experimental Protocols for Co-crystal Screening

No single method guarantees co-crystal formation; therefore, a multi-pronged screening approach is recommended.[14][15] We will detail three widely used and effective techniques: Liquid-Assisted Grinding, Slurry Crystallization, and Slow Solvent Evaporation.

Workflow for Co-crystal Screening

The following diagram illustrates a logical workflow for screening, synthesis, and characterization.

CoCrystal_Workflow Co-Crystal Discovery and Characterization Workflow cluster_Screening Phase 1: Screening cluster_Analysis Phase 2: Hit Identification cluster_ScaleUp Phase 3: Scale-Up & Characterization Screening_Methods Select Screening Methods (LAG, Slurry, Evaporation) Prepare_Mixtures Prepare API:Co-former Mixtures (e.g., 1:1, 2:1, 1:2 molar ratios) Screening_Methods->Prepare_Mixtures Execute_Screening Execute Experiments Prepare_Mixtures->Execute_Screening PXRD Primary Analysis: Powder X-Ray Diffraction (PXRD) Execute_Screening->PXRD DSC_TGA Secondary Analysis: DSC / TGA PXRD->DSC_TGA FTIR Spectroscopic Analysis: FTIR / Raman DSC_TGA->FTIR Optimize Optimize Crystallization Conditions FTIR->Optimize SCXRD Structural Elucidation: Single Crystal XRD Optimize->SCXRD Properties Physicochemical Property Testing (Solubility, Dissolution, Stability) SCXRD->Properties

Caption: A streamlined workflow for co-crystal discovery.

Protocol 1: Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is highly efficient for screening.[4][16][17] The addition of a catalytic amount of solvent facilitates molecular mobility and accelerates co-crystal formation.[17][18]

Materials:

  • This compound (API)

  • Selected Co-former

  • Mortar and pestle (agate or ceramic) or a ball mill

  • Grinding solvent (e.g., acetonitrile, ethanol, ethyl acetate, or water)

  • Spatula

Procedure:

  • Weighing: Accurately weigh stoichiometric amounts of the API and co-former (e.g., a 1:1 molar ratio). A typical starting quantity is 20-50 mg total.

  • Mixing: Transfer the powders to the mortar or milling vessel. Mix gently with a spatula.

  • Grinding: Begin grinding the mixture with the pestle or start the ball mill.

  • Solvent Addition: Add a minimal amount of the grinding solvent dropwise (typically 10-20 µL per 50 mg of solid). The mixture should appear as a thick paste, not a slurry.

  • Continued Grinding: Continue grinding for a sustained period, typically 20-30 minutes.[18]

  • Drying: Open the vessel and allow any residual solvent to evaporate completely. A vacuum oven at a low temperature (e.g., 40°C) can be used to ensure dryness.[18]

  • Analysis: Collect the resulting powder for analysis, primarily by Powder X-ray Diffraction (PXRD).

Protocol 2: Slurry Crystallization

This method involves stirring a suspension of the API and co-former in a solvent where they have limited solubility.[4][19] It is particularly useful for identifying the most thermodynamically stable crystalline form.[20]

Materials:

  • API and Co-former

  • Small glass vial with a magnetic stir bar

  • Magnetic stir plate

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, toluene)

  • Filtration apparatus (e.g., vacuum filter with filter paper)

Procedure:

  • Preparation: Place stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio, 50-100 mg total) into a glass vial with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the selected solvent (e.g., 1-2 mL). The solids should not fully dissolve, forming a suspension (slurry).

  • Equilibration: Seal the vial and place it on a magnetic stir plate at a constant temperature (e.g., room temperature or 40°C). Stir the slurry for an extended period, typically 24-72 hours, to allow the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of fresh, cold solvent and dry it thoroughly under vacuum.

  • Analysis: Analyze the dried solid product by PXRD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Protocol 3: Slow Solvent Evaporation

This is a classic crystallization technique that can yield high-quality single crystals suitable for structural analysis, though it is often less efficient for initial screening than LAG or slurry methods.[4][20][21]

Materials:

  • API and Co-former

  • Small, clean glass vial or test tube

  • Solvent or solvent system in which both components are soluble

  • Parafilm or foil

Procedure:

  • Dissolution: Dissolve stoichiometric amounts of the API and co-former in a common solvent. Gentle heating may be required to achieve complete dissolution.[22] The solution should be close to saturation.

  • Setup for Evaporation: Cover the vial with parafilm or foil. Pierce a few small holes in the covering to allow for slow solvent evaporation.

  • Crystallization: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks.[19] Monitor the vial periodically for crystal growth.

  • Isolation: Once crystals have formed and the mother liquor is mostly gone, carefully remove the crystals with a spatula or by decanting the remaining solvent.

  • Drying: Gently dry the crystals on a filter paper.

  • Analysis: Analyze the crystals using PXRD. If suitable single crystals are obtained, they should be analyzed by Single Crystal X-ray Diffraction (SCXRD) to determine the precise molecular structure.

Part 3: Characterization of Co-crystal 'Hits'

Positive identification of a new co-crystal form is crucial. A combination of analytical techniques should be employed to confirm the formation of a new solid phase and to characterize its properties.[3][23]

Primary Identification: Powder X-ray Diffraction (PXRD)

PXRD is the definitive tool for identifying new crystalline phases. A successful co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the individual API and co-former, as well as their simple physical mixture.

Sample Expected PXRD Outcome
API (Pure) Characteristic diffraction pattern 'A'
Co-former (Pure) Characteristic diffraction pattern 'B'
Physical Mixture (API + Co-former) A simple superposition of patterns 'A' and 'B'
Successful Co-crystal A completely new diffraction pattern 'C'
Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. A co-crystal will typically show a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[3]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for identifying the presence of solvent molecules (solvates) or determining the thermal stability and decomposition profile of the co-crystal.

Spectroscopic Analysis: FTIR/Raman

Infrared (IR) and Raman spectroscopy are sensitive to changes in molecular bonding environments. In a co-crystal, the formation of new hydrogen bonds will cause shifts in the vibrational frequencies of the involved functional groups (e.g., the C=O stretch of the amide and carboxylic acid, and the N-H stretches of the amide). These shifts provide strong evidence of co-crystal formation.[3][11]

Conclusion

The formation of co-crystals presents a significant opportunity to enhance the pharmaceutical properties of this compound. By leveraging a rational, synthon-based approach to co-former selection and employing robust screening methods like liquid-assisted grinding, slurry crystallization, and slow evaporation, researchers can efficiently discover novel solid forms. Rigorous characterization using PXRD, DSC, and spectroscopic techniques is essential to confirm success and elucidate the properties of these new materials, paving the way for the development of more effective drug products.

References

  • Aher, S., Dhumal, R., Mahadik, K., Paradkar, A., & York, P. (2010). Ultrasound Assisted Cocrystallization from Solution (USSC) Containing a Non-Congruently Soluble Cocrystal Component Pair: Caffeine/Maleic Acid. European Journal of Pharmaceutical Sciences, 41(5), 625-633.
  • Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. Acta Crystallographica Section B, 72(5), 627-644.
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Neutral Organic Molecules. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Friščić, T., & Jones, W. (2009). Recent Advances in Understanding the Mechanism of Cocrystal Formation via Grinding. Crystal Growth & Design, 9(3), 1621-1637.
  • Goud, N. R., Gangavaram, V., & Suresh, K. (2017). Integrated Selection of Coformers, Solvents, and Operating Conditions for Optimal Process and Product Performance of Pharmaceutical Cocrystals. Industrial & Engineering Chemistry Research, 56(32), 9118-9130.
  • Haneef, J., & Chadha, R. (2018). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 10(4), 205.
  • Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical Cocrystals: New Solid Forms of Drug Molecules. International Journal of Pharmaceutics, 547(1-2), 334-349.
  • Kumar, S., & Nanda, A. (2017). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmaceutical Analysis, 7(6), 343-350.
  • Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: An overview. International Journal of Pharmaceutics, 419(1-2), 1-11.
  • Rodrigues, M., Bolla, G., & Nangia, A. (2018). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 20(47), 7654-7658.
  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950-2967.
  • Shan, N., & Zaworotko, M. J. (2008). The role of solvent in mechanochemical and sonochemical cocrystal formation: a solubility-based approach for predicting cocrystallisation outcome.
  • Thakuria, R., Nangia, A., & Zaworotko, M. J. (2013). Pharmaceutical cocrystals. PCCP, 15(45), 19404-19424.
  • Trivedi, D. R., Remenar, J. F., & McMahon, J. A. (2014). Co-crystals: a novel approach to modify physicochemical properties of active pharmaceutical ingredients. Therapeutic Delivery, 5(4), 461-479.
  • US Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals: Guidance for Industry.
  • Vardhini, K. S., & Nangia, A. (2015). Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods. Crystal Growth & Design, 15(1), 447-458.
  • Weyna, D. R., Shattock, T., Vishweshwar, P., & Zaworotko, M. J. (2009). Synthesis and structural characterization of cocrystals and pharmaceutical cocrystals: mechanochemistry vs slow evaporation from solution. Crystal Growth & Design, 9(2), 1106-1123.
  • Zaini, E., Halim, A., Suka, A. S., & Soewandhi, S. N. (2019). Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. Journal of Applied Pharmaceutical Science, 9(5), 80-85.
  • Zhang, S., Rasmuson, Å. C. (2017). Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. Crystal Growth & Design, 17(4), 2244-2253.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227*. [Link]

  • ACS Publications. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. [Link]

  • MDPI. (2018). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystals. [Link]

  • Triclinic Labs. Cocrystal Screening, Selection, Formulation. [Link]

  • NIH. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design. [Link]

Sources

Application Notes and Protocols: A Guide to Target Engagement Studies with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers utilizing novel compounds, exemplified by 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, in target engagement studies. Given that the specific molecular target of this compound is not publicly characterized, this document outlines a strategic workflow to first identify the cellular target(s) and subsequently validate and characterize the binding interaction. This guide is built on the principles of scientific integrity, providing technically accurate and field-proven insights to navigate the complexities of target deconvolution and validation.

Introduction: The Challenge of a Novel Compound

The discovery of a novel bioactive small molecule, such as this compound, presents both an opportunity and a challenge. While its chemical structure, featuring a dimethylpyrimidine core linked to a piperidine carboxamide, suggests potential interactions with a range of biological targets, particularly kinases and other ATP-binding proteins, its precise mechanism of action remains to be elucidated.[1][2][3] The primary obstacle in advancing such a compound in a drug discovery pipeline is the identification of its direct molecular target(s). Understanding target engagement is a critical step in translating a compound's cellular or phenotypic activity into a viable therapeutic strategy.[4][5][6]

This guide provides a systematic approach, employing a suite of robust methodologies, to first uncover the protein(s) that this compound interacts with in a cellular context and then to biophysically characterize this interaction. The workflow is designed to be adaptable for other novel small molecules where the target is unknown.

Strategic Workflow for Target Identification and Validation

The journey from a novel compound to a validated drug target involves a multi-step, iterative process. The following workflow provides a logical progression from broad, proteome-wide screening to specific, high-resolution interaction analysis.

Target Engagement Workflow cluster_2 Phase 3: In-Cell Confirmation & Pathway Analysis CETSA_MS Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) WB_CETSA Western Blot-based CETSA CETSA_MS->WB_CETSA Identified Hits Affinity_PullDown Affinity-Based Pull-Down with Mass Spectrometry Affinity_PullDown->WB_CETSA Identified Hits NanoBRET NanoBRET™ Target Engagement Assay WB_CETSA->NanoBRET Confirmed Target SPR Surface Plasmon Resonance (SPR) WB_CETSA->SPR Confirmed Target ITC Isothermal Titration Calorimetry (ITC) WB_CETSA->ITC Confirmed Target Cellular_Assays Cell-Based Functional Assays NanoBRET->Cellular_Assays SPR->Cellular_Assays ITC->Cellular_Assays Pathway_Analysis Downstream Pathway Analysis Cellular_Assays->Pathway_Analysis

Caption: A strategic workflow for identifying and validating the molecular target of a novel compound.

Phase 1: Unbiased Target Identification

The initial step is to perform proteome-wide screens to generate a list of potential protein targets. This is achieved through methods that assess changes in protein properties upon compound binding across the entire proteome.

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

Scientific Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8][9] When cells are heated, unbound proteins unfold and aggregate, while proteins stabilized by a ligand, such as our novel compound, remain in the soluble fraction at higher temperatures.[10] By coupling this with quantitative mass spectrometry, we can identify proteins that show a significant thermal shift in the presence of the compound, indicating a direct or indirect interaction.[11][12][13][14]

Experimental Protocol: CETSA-MS

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with either this compound (e.g., at 10 µM and 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[9]

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant (soluble protein fraction).

    • Perform protein concentration measurement (e.g., Bradford assay).

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[13]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each protein in the soluble fraction at each temperature point for both treated and vehicle control samples.

    • Plot the abundance of each protein as a function of temperature to generate melting curves.

    • Proteins that exhibit a significant shift in their melting temperature (Tm) in the compound-treated samples compared to the control are considered potential targets.

CETSA-MS Workflow start Cells Treated with Compound or Vehicle heat Thermal Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Ultracentrifugation lyse->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant digest Protein Digestion (Trypsin) supernatant->digest label Peptide Labeling (TMT) digest->label ms LC-MS/MS Analysis label->ms end Identify Proteins with Altered Thermal Stability ms->end

Caption: Workflow for CETSA-MS target identification.

Affinity-Based Pull-Down with Mass Spectrometry

Scientific Principle: This method involves immobilizing the small molecule of interest on a solid support (e.g., beads) to create an "affinity matrix."[9][15] This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[16]

Experimental Protocol: Affinity-Based Pull-Down

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., an amino or carboxyl group). The linker should be attached at a position that does not interfere with the compound's biological activity.

    • Covalently attach the linker-modified compound to activated beads (e.g., NHS-activated Sepharose beads).

    • Prepare control beads with no compound attached to identify non-specific binders.

  • Cell Lysis and Incubation:

    • Lyse cultured cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation.

    • Incubate the clarified lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive elution with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control bead eluate.

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Affinity_PullDown_Workflow start Synthesize Affinity Probe (& Immobilize on Beads) lysate Prepare Cell Lysate start->lysate incubation Incubate Lysate with Compound-Beads & Control-Beads lysate->incubation wash Wash Beads incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page ms Excise Bands & LC-MS/MS sds_page->ms end Identify Specific Binding Proteins ms->end

Caption: Workflow for Affinity-Based Pull-Down target identification.

Phase 2: Target Validation and Interaction Characterization

Once a list of putative targets is generated, the next crucial phase is to validate these hits and characterize the biophysical nature of the interaction.

Western Blot-Based CETSA

Scientific Principle: This is a lower-throughput version of CETSA that is ideal for validating specific hits from the CETSA-MS screen. Instead of a proteome-wide analysis, the soluble protein fractions are analyzed by Western blotting using antibodies specific to the putative target proteins. A shift in the melting curve for a specific protein confirms the interaction.[7][8]

Experimental Protocol: Western Blot-Based CETSA

The initial steps of cell treatment, thermal challenge, and cell lysis are identical to the CETSA-MS protocol.

  • Protein Quantification and Sample Preparation:

    • After collecting the supernatant, normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the candidate target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both compound-treated and vehicle control samples.

    • Plot the normalized band intensity versus temperature to generate melting curves.

    • A rightward shift in the melting curve of the compound-treated sample confirms target stabilization.

NanoBRET™ Target Engagement Assay

Scientific Principle: The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific target protein.[17][18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[19][20]

Experimental Protocol: NanoBRET™ Assay

  • Cell Preparation and Transfection:

    • Generate a plasmid encoding the candidate target protein fused to NanoLuc® luciferase.

    • Transiently transfect HEK293 cells with this plasmid and plate in a 96-well plate.[21]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions and a fixed concentration of the fluorescent tracer to the cells.

  • Luminescence and Fluorescence Measurement:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in living cells.

Surface Plasmon Resonance (SPR)

Scientific Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on molecular interactions.[11][15] One molecule (the ligand, e.g., the purified target protein) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., our compound) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[17][22]

Experimental Protocol: SPR Analysis

  • Protein Immobilization:

    • Purify the recombinant candidate target protein.

    • Immobilize the protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection and Data Collection:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the SPR response (in Resonance Units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Kinetic Parameter Description Significance
kon (Association Rate Constant) The rate at which the compound binds to the target.A higher kon indicates faster binding.
koff (Dissociation Rate Constant) The rate at which the compound-target complex dissociates.A lower koff indicates a more stable complex and longer residence time.
KD (Equilibrium Dissociation Constant) The ratio of koff/kon; represents the affinity of the interaction.A lower KD value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC)

Scientific Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[23][24] By titrating the compound into a solution containing the purified target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[25][26]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare solutions of the purified target protein in a calorimetry cell and this compound in a syringe, both in the same buffer to minimize heats of dilution.

  • Titration:

    • Inject small aliquots of the compound solution into the protein solution at a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.

Thermodynamic Parameter Description
KD (Equilibrium Dissociation Constant) Binding affinity.
n (Stoichiometry) The number of compound molecules that bind to one molecule of the target protein.
ΔH (Enthalpy Change) The heat change associated with the binding event (favorable if negative).
ΔS (Entropy Change) The change in disorder of the system upon binding (favorable if positive).

Phase 3: In-Cell Confirmation and Pathway Analysis

Following successful target validation, the final phase involves confirming that engagement of the target by the compound leads to a functional cellular response.

  • Cell-Based Functional Assays: Design assays that measure the activity of the validated target. For example, if the target is a kinase, a cell-based assay could measure the phosphorylation of a known substrate. A dose-dependent inhibition of substrate phosphorylation by this compound would provide strong evidence of functional target engagement.

  • Downstream Pathway Analysis: Investigate the effect of the compound on signaling pathways downstream of the target. This can be done by Western blotting for key pathway proteins or by broader approaches like RNA sequencing to assess changes in gene expression.

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the target deconvolution and validation of novel compounds like this compound. By systematically progressing from unbiased, proteome-wide screening to detailed biophysical and cell-based characterization, researchers can confidently identify the molecular target, understand the mechanism of action, and build a strong foundation for further drug development efforts. This integrated approach, combining chemical proteomics with quantitative biophysical methods, is essential for mitigating risks and increasing the probability of success in modern drug discovery.

References

  • Pelchem. (n.d.). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Tabana, Y. M., Dahham, S. S., & Al-Hindi, B. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Gilbert, D. F., Bauer, R. A., & Nomura, D. K. (2013). Determining target engagement in living systems.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Barlaam, B., Beswick, P., Campbell, A., Chance, S., Christie, M., Davis, C., ... & Johnson, P. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(5), 2239-2249.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AstraZeneca. (2025, February 27). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry.
  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • White, A. W., Al-awar, R., & Arrowsmith, C. H. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965-6975.
  • Andrews, K. L., Bryan, M. C., Chen, A., Emkey, R., Brake, R. L., & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(5), 2292-2304.
  • Gechijian, L. N., Buckley, D. L., & Crews, C. M. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology, 15(3), 569-578.
  • Schubert, T. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073.
  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., ... & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Škerget, K., Turel, I., & Gazvoda, M. (2023).
  • Tolvanen, T. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 897903.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939-965.
  • Friman, T., Tolvanen, T., Gilson, E., Chernobrovkin, A., Lundgren, S., Brehmer, V., & Martinez Molina, D. (2024). Abstract 646: Proteome wide target deconvolution of pharmacologically active natural products by CETSA® coupled to mass spectrometry. Cancer Research, 84(9_Supplement), 646-646.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). How to Make a Custom Affinity Medium for Protein Purification. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Dye-ligand Affinity Chromatography for Protein Purification. Retrieved from [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • NIH. (n.d.). Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). How to Make a Custom Affinity Medium for Protein Purification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to improve the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutically active compounds. The core of this synthesis involves the formation of a C-N bond between the electron-deficient pyrimidine ring and the secondary amine of the piperidine moiety. The two most common and effective strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, available resources, and the specific challenges encountered during the synthesis.

This guide will provide a detailed overview of both synthetic routes, followed by a comprehensive troubleshooting section in a question-and-answer format to address common issues and offer practical solutions.

Synthetic Strategies: A Comparative Overview

A critical decision in the synthesis of this compound is the choice of the primary synthetic route. Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are viable methods, each with its own set of advantages and disadvantages.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents 2-chloro-4,6-dimethylpyrimidine, piperidine-4-carboxamide, base2-chloro-4,6-dimethylpyrimidine, piperidine-4-carboxamide, palladium catalyst, phosphine ligand, base
Catalyst Typically uncatalyzed, but can be promoted by phase-transfer catalysts.Palladium-based catalyst is essential.
Reaction Conditions Often requires elevated temperatures and polar aprotic solvents.Can often be performed under milder conditions, but requires an inert atmosphere.
Cost Generally lower cost due to the absence of expensive catalysts and ligands.Higher cost due to the use of palladium catalysts and specialized phosphine ligands.
Scalability Generally well-suited for large-scale synthesis.Can be challenging to scale up due to catalyst cost and sensitivity.
Substrate Scope Highly dependent on the electrophilicity of the pyrimidine ring.Broader substrate scope and functional group tolerance.[1]

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination Start_SNAr 2-chloro-4,6-dimethylpyrimidine + Piperidine-4-carboxamide Intermediate_SNAr Meisenheimer Complex Start_SNAr->Intermediate_SNAr Base, Heat Product_SNAr This compound Intermediate_SNAr->Product_SNAr Elimination of Cl- Start_Buchwald 2-chloro-4,6-dimethylpyrimidine + Piperidine-4-carboxamide Catalytic_Cycle Pd(0) Catalytic Cycle - Oxidative Addition - Amine Coordination & Deprotonation - Reductive Elimination Start_Buchwald->Catalytic_Cycle Pd Catalyst, Ligand, Base Product_Buchwald This compound Catalytic_Cycle->Product_Buchwald

Caption: A comparison of the SNAr and Buchwald-Hartwig synthetic routes.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the synthesis of this compound via an SNAr reaction.

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Piperidine-4-carboxamide

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), piperidine-4-carboxamide (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Piperidine-4-carboxamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk flask: Pd2(dba)3 (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and piperidine-4-carboxamide (1.2 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of 0.5 M.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Low or No Product Yield

Q1: My SNAr reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

A1: Several factors could be contributing to a stalled SNAr reaction:

  • Insufficient Temperature: The pyrimidine ring, while activated by the nitrogen atoms, may still require significant thermal energy to overcome the activation barrier for nucleophilic attack. Consider incrementally increasing the reaction temperature in 10 °C intervals, while monitoring for any signs of decomposition.

  • Ineffective Base: The choice of base is critical for deprotonating the piperidine nitrogen and neutralizing the HCl generated during the reaction. If you are using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).

  • Solvent Polarity: SNAr reactions are generally favored in polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.[2] If you are using a less polar solvent, switching to DMF or DMSO could significantly increase the reaction rate.

  • Water Contamination: The presence of water can lead to the hydrolysis of 2-chloro-4,6-dimethylpyrimidine to the corresponding pyrimidinone, a common side reaction.[3] Ensure that all your reagents and solvents are anhydrous.

Q2: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A2: The Buchwald-Hartwig amination is a complex catalytic cycle, and several components can impact its efficiency:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount. For heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands like Xantphos, RuPhos, or BrettPhos are often effective.[4] It may be necessary to screen a panel of ligands to find the optimal one for this specific transformation.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, especially if your substrate is base-sensitive.[5]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.

Troubleshooting_Low_Yield Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Optimize Base Optimize Base Low Yield->Optimize Base Solvent Polarity Solvent Polarity Low Yield->Solvent Polarity Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Screen Catalysts/Ligands (Buchwald) Screen Catalysts/Ligands (Buchwald) Low Yield->Screen Catalysts/Ligands (Buchwald) Verify Inert Atmosphere (Buchwald) Verify Inert Atmosphere (Buchwald) Low Yield->Verify Inert Atmosphere (Buchwald)

Caption: Key parameters to investigate when troubleshooting low product yield.

Formation of Impurities and Side Products

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material (4,6-dimethylpyrimidin-2-ol). How can I prevent this?

A3: The hydrolysis of 2-chloro-4,6-dimethylpyrimidine is a common side reaction, particularly under basic conditions at elevated temperatures. To minimize this:

  • Use Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dried.

  • Choice of Base: While a strong base is often necessary, consider using a non-hydroxide base. Organic bases like DIPEA or DBU are less likely to introduce water into the reaction. If using an inorganic base, ensure it is finely powdered and dried before use.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote hydrolysis. Try to find the minimum temperature and time required for the desired reaction to proceed to completion.

Q4: I am seeing an impurity with a mass that suggests dimerization of my piperidine-4-carboxamide starting material. Is this possible and how can I avoid it?

A4: While less common, self-condensation or dimerization of piperidine derivatives can occur under certain conditions.[6][7] This is more likely if the reaction is run at very high temperatures for prolonged periods. To mitigate this:

  • Control Reaction Temperature: Avoid excessive heating.

  • Stoichiometry: Ensure that the 2-chloro-4,6-dimethylpyrimidine is not the limiting reagent, as an excess of the piperidine derivative could favor self-reaction.

Purification Challenges

Q5: My crude product is an oil and difficult to purify by column chromatography. Are there alternative purification methods?

A5: If your product is an oil or co-elutes with impurities, consider the following:

  • Salt Formation and Recrystallization: If your product is basic, you can try forming a salt (e.g., with HCl or another suitable acid). The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be a very effective purification method.

Q6: What are the recommended solvent systems for column chromatography of the final product?

A6: The polarity of this compound will depend on the solvent system. A good starting point for silica gel chromatography is a gradient elution with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For more polar products, a mixture of dichloromethane and methanol may be more effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

References

  • Moody, C. J., & Roff, G. J. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? The Journal of Organic Chemistry, 79(5), 2296–2304. [Link]

  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides and sulfonates with heterocyclic amines. Chemical Science, 2(1), 27-50. [Link]

  • Bayer, A. G. (1987). Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives. U.S.
  • Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., Jung, D., Quintana, J. C., Reynoso, V., Ro, S., Shen, Y., Swartz, K., Ter Sahakyan, E., Wixtrom, A. I., Yoshida, B., Rheingold, A. L., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., Debreczeni, J., Dry, H., Dudley, P., Greenwood, R., Johnson, P. D., Kettle, J. G., Lane, C., Lamont, G., Leach, A., Luke, R. W. A., Morris, J., Ogilvie, D., Page, K., Pass, M., Pearson, S., & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Hope, D. B. (1968). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal, 106(1), 17P–18P. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Al-Zoubi, R. M., & Al-Hamad, B. M. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 14856–14868. [Link]

  • Baranczak, A., Czeskis, B. A., Cohen, S. M., & Larsen, S. D. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4944. [Link]

  • Gontla, R., & Skrydstrup, T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18085. [Link]

  • Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances, 5(10), 7183-7186. [Link]

  • Smith, A. B., III, & Dong, G. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Rojas-Lima, S., Hernández-Vázquez, E., & González-Zamora, E. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1281. [Link]

  • Baig, S. Y. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific and Engineering Research, 10(2), 1-5. [Link]

  • Wydra, J., Izdebski, J., & Drabowicz, J. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemBioChem. [Link]

  • PubChem. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. National Center for Biotechnology Information. [Link]

  • González-Vera, J. A., García-Calvo, J., & Gotor-Fernández, V. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 26(11), 3291. [Link]

  • Matarrese, M., Cacchi, S., Fabrizi, G., Goggiamani, A., & Parisi, G. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 23(3), 524-533. [Link]

  • Reddy, T. S., Reddy, P. P., & Kumar, K. S. (2022). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Advances, 12(42), 27363-27370. [Link]

  • Barlaam, B., Besong, G., Bonnert, R., Davies, B., Deeks, N., Farnell, L., Finlay, M., Gaiba, A., Gleave, R., Hemsley, P., Jones, C., Lamont, G., Lane, C., Luke, R., Morris, J., Ogilvie, D., O'Reilly, M., Pass, M., Patel, S., … Wood, M. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Meister, A. (1954). The dimerization of delta-1-piperidine-2-carboxylic acid. The Journal of Biological Chemistry, 206(2), 577–585. [Link]

  • Scott, J. S., Altman, M. D., Ballard, P., Bailey, A., Bolder, P. M., Brown, A. D., Buttar, D., Carter, P. S., Chen, H., Chiarparin, E., Debreczeni, J., Edwards, C. D., Fael-Al-Khak, A., Fenwick, M., Finch, H., Finlay, M. R. V., Fleming, J. T., Goldberg, F. W., Grist, M., … Wilson, D. M. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., & Wang, J. (2003). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., & El-Emam, A. A. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736–1753. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Katritzky, A. R., & Tala, S. R. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 44(32). [Link]

  • Thanh, N. D., Mai, N. T. T., & Nhan, N. P. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry, 47(5), 628-633. [Link]

Sources

Overcoming solubility issues with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered with this compound.

Compound Profile: Understanding this compound

This compound is a heterocyclic compound featuring a dimethylpyrimidine group linked to a piperidine-4-carboxamide scaffold.[1] A structural analysis suggests the following key physicochemical characteristics:

  • Basicity: The presence of nitrogen atoms within the pyrimidine and piperidine rings confers basic properties to the molecule. This is a critical feature, as it implies that the compound's aqueous solubility will be highly dependent on pH.[2]

  • Hydrogen Bonding: The carboxamide group and the ring nitrogens can act as hydrogen bond acceptors, while the amide N-H acts as a donor. These interactions are crucial for solvation.

  • Lipophilicity: The dimethylpyrimidin and piperidine rings contribute to the molecule's lipophilic character. A balance between hydrophilic and lipophilic regions often results in poor aqueous solubility.

Given these features, it is anticipated that this compound may be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[3]

Troubleshooting & FAQs: Your Questions Answered

This section addresses common issues and questions that arise during the handling and formulation of this compound.

Q1: My compound is precipitating out of my aqueous buffer. What is the first step I should take?

A1: The first step is to characterize the nature of the solubility and the precipitate. It's crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is often measured in high-throughput screens where a concentrated DMSO stock of the compound is added to an aqueous buffer.[4] Precipitation can occur quickly, and the resulting measurement reflects the solubility of the fastest precipitating form, which may be amorphous.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24-48 hours) to ensure the solution is saturated and in equilibrium with the most stable crystalline form.[4][5]

Causality: Kinetic solubility values are often higher than thermodynamic ones because the compound may initially form a supersaturated solution or a less stable, more soluble amorphous precipitate.[5] For robust formulation development, understanding the lower, thermodynamic solubility is critical. Your first step should be to perform a thermodynamic solubility measurement to establish a true baseline.

Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A2: Given the presence of basic nitrogen atoms in the pyrimidine and piperidine rings, the compound's solubility is expected to increase significantly at a lower pH. This is because in an acidic environment, these nitrogens become protonated, forming a more soluble salt form of the compound.[2][6]

Mechanism: At a pH below the pKa of the basic nitrogens, the equilibrium shifts towards the protonated (ionized) form, which is more polar and thus more soluble in aqueous media. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

Strategy: You can leverage this by dissolving the compound in an acidic buffer. A pH-solubility profile should be generated to identify the optimal pH range for dissolution. However, be mindful of the potential for precipitation if the pH of the solution is later raised, for example, upon addition to neutral cell culture media.

ph_solubility cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Neutral/Basic Environment) low_ph Compound-NH+ (Protonated/Ionized) high_sol High Aqueous Solubility low_ph->high_sol Favored State high_ph Compound-N (Neutral) low_sol Low Aqueous Solubility (Precipitation Risk) high_ph->low_sol Favored State

Caption: pH effect on a basic compound's solubility.

Q3: pH adjustment isn't sufficient for my required concentration. What are my options?

A3: If pH modification alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[7][8]

Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system. They can disrupt the hydrogen bonding network of water, making it more favorable for a lipophilic compound to dissolve.[7]

Common Co-solvents: A screening of common, biocompatible co-solvents is recommended.

Co-solventTypical Concentration RangeKey Properties & Considerations
Ethanol 1-20%Generally well-tolerated, but can have biological effects at higher concentrations.[7]
Propylene Glycol (PG) 5-40%A common vehicle for oral and parenteral formulations; can be viscous.[7]
Polyethylene Glycol 400 (PEG 400) 10-50%Good solubilizing power for many compounds; low toxicity.[7]
Dimethyl Sulfoxide (DMSO) <1% (in vitro), >5% (solubility screening)Excellent solubilizer but can be toxic to cells and influence experimental results.[7][9]
N-Methyl-2-pyrrolidone (NMP) 1-10%Strong solubilizer, often used in preclinical toxicology studies.

Q4: I am developing a formulation for in vivo studies. Are there more advanced strategies I should consider?

A4: Yes, for in vivo applications, especially oral drug delivery, more advanced formulation strategies are often necessary to enhance bioavailability. These typically involve creating amorphous forms of the drug, which have higher apparent solubility and dissolution rates than their crystalline counterparts.[1][10]

TechniqueMechanismAdvantagesDisadvantages
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in an amorphous state.[1][11]Significant increase in apparent solubility and dissolution rate; can be scaled up using spray drying or hot-melt extrusion.[12]Amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility.[11][13]
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.Enhances solubility and can improve stability; cyclodextrins are well-established excipients.The amount of drug that can be complexed is limited; competition for the binding site can occur in vivo.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract.[10]Presents the drug in a solubilized state for absorption; can enhance lymphatic uptake.Can be complex to formulate and characterize; potential for drug precipitation upon dilution.

Experimental Protocols

The following protocols provide a framework for systematically evaluating and improving the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a crucial baseline for formulation development.[4]

  • Preparation: Add an excess amount of the solid compound (enough that solid is visible after equilibration) to a known volume of your test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps to identify the relationship between pH and solubility for the compound.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized.

Protocol 3: Co-solvent Screening Workflow

This protocol outlines a systematic approach to identifying an effective co-solvent system.

Caption: Workflow for co-solvent screening.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Löbmann, K., & Rades, T. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Molecules, 20(10), 18695-18713.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Monschke, M., & Wagner, K. G. (2019). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Rubino, J. T. (2003). Cosolvents and Cosolvency. In D. J. Swarbrick (Ed.), Encyclopedia of Pharmaceutical Technology (2nd ed.).
  • ResearchGate. (2013).
  • Foster, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Piperidine.
  • BOC Sciences. (n.d.). Piperidines.
  • ExportersIndia. (n.d.). Affordable Price, High-Purity Piperidine-3-Carboxamide.
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • Khan, I., et al. (2024).
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • ResearchGate. (2024).
  • Shahab, S., et al. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES.
  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Liu, Z., et al. (2001). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • PubChem. (n.d.). 6-[[1-[4,6-dimethyl-5-(2-methylpropyl)pyrimidin-2-yl]piperidin-4-yl]-methylamino]-N-(2-pyrrolidin-1-ylethyl)pyridazine-4-carboxamide.
  • Popelier, P. L. A., & O'Donovan, D. (2013). Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group from Gas Phase Ab Initio Bond Lengths. PubMed.
  • ResearchGate. (2025). Experimental and Computational Studies of N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide as an Effectual Corrosion Inhibitor for Mild Steel in Hydrochloric Acid.
  • Kaya, S., et al. (2016). Quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron.
  • BenchChem. (n.d.). 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide.
  • Solubility of Things. (n.d.). Pyrimidine.
  • Revue Roumaine de Chimie. (2015).
  • World Pharma Today. (n.d.).
  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility.
  • Khan Academy. (n.d.). pH and solubility.
  • Slideshare. (n.d.).
  • Win-SA. (2019). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • University of Arizona. (n.d.).
  • LibreTexts Chemistry. (2019). The Effect of Acid-Base Equilibria the Solubility of Salts.
  • Sigma-Aldrich. (n.d.).

Sources

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Answering researcher questions about the stability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide requires a deep dive into its chemical structure. This guide provides detailed, evidence-based answers to potential stability issues and outlines clear protocols for investigation.

Technical Support Center: this compound

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation.

Compound Stability Profile

This compound is a molecule featuring three key functional groups that dictate its stability profile: a dimethyl-substituted pyrimidine ring, a piperidine ring, and a carboxamide linker. Understanding the potential liabilities of each is crucial for experimental design, formulation development, and analytical method validation.

cluster_molecule Key Structural Features mol pyrimidine Pyrimidine Ring (Susceptible to Oxidation) pyrimidine->p1 piperidine Piperidine Ring (Generally Stable) piperidine->p2 carboxamide Carboxamide Linker (Susceptible to Hydrolysis) carboxamide->p3

Caption: Key functional groups of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the two most significant stability concerns are hydrolysis of the carboxamide bond and oxidation of the electron-rich pyrimidine ring and the tertiary amine within the piperidine ring.

  • Hydrolytic Degradation: The carboxamide group is susceptible to cleavage under both acidic and basic conditions, although amides are generally more stable than esters.[1] This pathway would yield 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and ammonia.

  • Oxidative Degradation: The pyrimidine ring, particularly with electron-donating methyl groups, can be a target for oxidative attack.[2] Similarly, the tertiary amine where the piperidine ring connects to the pyrimidine can be oxidized to form an N-oxide. Such degradation can be accelerated by exposure to oxygen, light, or trace metal ions.[1]

Q2: What are the recommended storage conditions for this compound in solid and solution forms?

A2: Proper storage is critical to ensure the long-term integrity of the compound.

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. A temperature range of 2-8°C is often recommended for many piperidine series compounds to minimize thermal degradation over months or years.[3]

  • Solution Form: Stock solutions should be prepared fresh whenever possible.[1] If storage is necessary, solutions should be kept in amber vials at low temperatures (e.g., -20°C or -80°C) and purged with an inert gas like nitrogen or argon to minimize exposure to oxygen. The choice of solvent is also critical; avoid highly acidic or basic media for long-term storage.

Q3: Is the compound sensitive to light?

A3: Yes, compounds containing heterocyclic aromatic rings like pyrimidine are often susceptible to photolytic degradation.[4] Exposure to UV or even ambient light can provide the energy to initiate oxidative degradation pathways. It is essential to conduct formal photostability studies as outlined in ICH guideline Q1B to fully characterize this liability.[5]

Q4: What are the likely degradation products I might see in my analysis?

A4: The primary degradation products you are likely to encounter correspond to the main degradation pathways:

Degradation PathwayLikely DegradantMethod of Formation
Acid/Base Hydrolysis 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acidCleavage of the C-N bond in the carboxamide group.
Oxidation N-Oxide derivativeOxidation of the tertiary amine nitrogen in the piperidine ring.
Oxidation Hydroxylated pyrimidine derivativeOxidation of the pyrimidine ring, potentially at the carbon atoms or methyl groups.

These products can be identified using a stability-indicating analytical method, typically HPLC coupled with mass spectrometry (LC-MS), which can separate the degradants from the parent compound and provide mass information for structural elucidation.

Troubleshooting Guide

Problem: I'm observing a significant loss of my compound in an aqueous buffer during an experiment.

  • Likely Cause: Hydrolytic degradation of the carboxamide bond. The rate of hydrolysis is highly dependent on the pH and temperature of your buffer.

  • Recommended Actions:

    • pH Control: Evaluate the stability of your compound across a range of pH values (e.g., pH 3, 7, 9) to determine the pH of maximum stability. Neutral pH is often, but not always, the most stable for amides.[1]

    • Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of degradation.

    • Use Fresh Solutions: Prepare the compound in its final buffer immediately before use to minimize the time it spends in an aqueous environment.

  • Investigative Protocol: Forced Hydrolysis Study

    • Prepare solutions of the compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of degradants.[6][7]

Problem: My sample has developed a yellowish tint after being left on the benchtop.

  • Likely Cause: Oxidative degradation and/or photodecomposition. The formation of colored products, such as quinone-imine type structures from aniline-containing compounds, is a common sign of oxidation.[1] While this specific molecule lacks an aniline group, analogous oxidative processes on the pyrimidine ring can lead to colored species.

  • Recommended Actions:

    • Protect from Light: Always handle the compound and its solutions in amber glassware or under light-protected conditions.[5]

    • Inert Atmosphere: When working with solutions for extended periods, consider de-gassing the solvent and working under an inert atmosphere (e.g., in a glovebox or by purging vials with nitrogen).

    • Antioxidants: For formulation development, the inclusion of antioxidants may be considered, but this must be carefully validated to ensure no unwanted reactions with the parent compound.

  • Investigative Protocol: Forced Oxidation Study

    • Prepare a solution of the compound in a suitable solvent.

    • Add a low concentration of an oxidizing agent, such as 3-6% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, and monitor over time (e.g., 0, 2, 6, 24 hours).

    • Analyze the samples by HPLC-UV/MS to identify and quantify degradation products. The mass change can help confirm the addition of oxygen atoms (e.g., +16 Da for N-oxides or hydroxylations).[8]

Workflow and Pathway Visualizations

A systematic approach is key to identifying and resolving stability issues.

observe Instability Observed (e.g., Purity Loss, Color Change) identify Identify Stress Condition (pH, Light, Air, Temp) observe->identify forced Perform Forced Degradation Study (Hydrolysis, Oxidation, Photo, Thermal) identify->forced develop Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) forced->develop characterize Characterize Degradants (MS, NMR) develop->characterize mitigate Implement Mitigation Strategy (Adjust pH, Protect from Light, etc.) characterize->mitigate

Caption: Workflow for investigating compound instability.

The predicted degradation pathways below illustrate the most probable points of molecular failure under common stress conditions.

cluster_main Predicted Degradation of this compound cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O], hν) parent Parent Compound acid Piperidine-4-carboxylic Acid Derivative parent->acid H₂O n_oxide Piperidine N-Oxide Derivative parent->n_oxide [O] ammonia Ammonia hydrox Hydroxylated Pyrimidine Derivative

Caption: Predicted primary degradation pathways.

References

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Available at: [Link]

  • Istvan, E. S., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 119(25), e2202187119. Available at: [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog. Available at: [Link]

  • Grisolia, S. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]

  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation. Lippincott's Illustrated Reviews: Biochemistry. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(15), 8179-8193. Available at: [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Available at: [Link]

  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225-229. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Wang, F., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 179, 703-715. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4488-4500. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 458-467. Available at: [Link]

  • Ji, Y., et al. (2017). Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. Science of The Total Environment, 589, 185-193. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Montanari, S., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 82. Available at: [Link]

  • Janeva, G., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5410. Available at: [Link]

  • El-Daly, S. A., et al. (2020). Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 232, 118145. Available at: [Link]

  • Khan, I., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 1-11. Available at: [Link]

  • Zhang, J., et al. (2007). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. The Journal of organic chemistry, 72(22), 8258-8266. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Crystals, 11(10), 1234. Available at: [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Available at: [Link]

  • Takamizawa, A., Sato, Y., & Tanaka, S. (1966). Studies on the Pyrimidine Derivatives and Related Compounds. XXXIX. On the Oxidation Products of 2-Pheny1-4-(2-methyl-4-amino-5-pyrimidyl)methyl-5-methyl-6-(2-benzoyloxy or hydroxy)-ethyl-4H-1, 4-thiazin-3(2H)-one. Chemical and Pharmaceutical Bulletin, 14(6), 588-594. Available at: [Link]

  • Muzychka, L. V., et al. (2011). Oxidation of 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-7-(2-propenyl)-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid under the Radziszewski reaction conditions. Chemistry of Heterocyclic Compounds, 47(7), 875-882. Available at: [Link]

Sources

Optimizing reaction conditions for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this crucial synthetic transformation. The guidance herein is based on established chemical principles and field-proven insights to help you navigate common challenges and achieve high-yield, high-purity outcomes.

Introduction: Synthetic Strategy & Core Challenges

The target molecule, this compound, is typically synthesized by forming a C-N bond between the piperidine nitrogen and the C2 position of the 4,6-dimethylpyrimidine ring. The two most prevalent and effective strategies for this transformation are:

  • Nucleophilic Aromatic Substitution (SNAr): This method leverages the electron-deficient nature of the pyrimidine ring, which activates the C2 position for attack by the nucleophilic piperidine. A leaving group, typically a halide (Cl, Br), is displaced.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond using a palladium catalyst, a phosphine ligand, and a base. This method is often more versatile and tolerant of various functional groups.[1][2]

The primary challenges researchers face include low reaction yield, incomplete conversion, catalyst deactivation (in cross-coupling), and the formation of difficult-to-separate byproducts. This guide is structured to address these issues directly.

Reaction Schematics & Mechanistic Overview

The choice between SNAr and Buchwald-Hartwig coupling depends on substrate availability, functional group tolerance, and desired reaction conditions.

Caption: General synthetic routes to the target compound.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex stabilized by the electron-withdrawing pyrimidine ring.[3][4] The Buchwald-Hartwig reaction follows a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the catalyst.[1][5]

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format.

Scenario 1: Low or No Product Formation

Question: My reaction shows very low conversion to the desired product, with mainly starting materials remaining after 24 hours. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue stemming from insufficient reactivity under the chosen conditions. The solution depends on the synthetic route you have selected.

For SNAr Reactions:

  • Leaving Group Reactivity: The reactivity order for halide leaving groups is I > Br > Cl >> F. If you are using 2-chloro-4,6-dimethylpyrimidine and observing low reactivity, switching to the 2-bromo analogue will significantly increase the reaction rate.

  • Solvent Choice: SNAr reactions are favored in polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.[6]

    • Recommendation: Switch from less polar solvents like THF or acetonitrile to higher-boiling polar aprotic solvents such as DMF, DMSO, or NMP . Ensure your starting materials are fully soluble at the reaction temperature.[6]

  • Temperature: These reactions often require significant thermal energy.

    • Recommendation: Increase the reaction temperature, typically in the range of 100-140 °C .

  • Base Strength: A base is required to neutralize the hydrohalic acid (e.g., HCl, HBr) generated during the reaction. This acid can protonate the piperidine starting material, rendering it non-nucleophilic and halting the reaction.[7]

    • Recommendation: Use at least 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ . DIPEA can also be used.

For Buchwald-Hartwig Reactions:

  • Catalyst System (Palladium Source & Ligand): This is the most critical factor. The electronic properties of the pyrimidine ring and the secondary amine require a specific type of catalyst system.

    • Problem: Standard ligands like PPh₃ or BINAP may not be effective.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[1][8] Excellent choices for this type of transformation include XPhos, RuPhos, or BrettPhos . Use an air-stable palladium precatalyst like G3 or G4 palladacycles for improved consistency.[8][9]

  • Base Selection: The base's role is to deprotonate the amine in the catalytic cycle. Its strength and solubility are paramount.

    • Problem: Weaker bases like K₂CO₃ may be insufficient.[10]

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10] If your substrate is base-sensitive, carefully dried K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or catalyst loading.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) before adding the catalyst.

Troubleshooting_Low_Yield start Low / No Product q_method Which Method? start->q_method snar_group SNAr Path q_method->snar_group SNAr bh_group Buchwald-Hartwig Path q_method->bh_group B-H snar_q1 Check Leaving Group (Cl < Br < I) snar_group->snar_q1 bh_q1 Check Ligand (Use Bulky Biarylphosphine e.g., XPhos, RuPhos) bh_group->bh_q1 snar_q2 Check Solvent (Use DMF, DMSO) snar_q1->snar_q2 snar_q3 Check Temperature (Increase to 100-140 °C) snar_q2->snar_q3 snar_q4 Check Base (Use K2CO3, Cs2CO3) snar_q3->snar_q4 bh_q2 Check Base (Use NaOtBu) bh_q1->bh_q2 bh_q3 Check Atmosphere (Ensure Inert Conditions) bh_q2->bh_q3

Caption: Troubleshooting flowchart for low product yield.

Scenario 2: Significant Byproduct Formation

Question: My reaction produces the desired product, but I'm also seeing a major byproduct that is difficult to separate. What could it be?

Answer: Byproduct formation often points to a competing reaction pathway. The most common issue in Buchwald-Hartwig reactions is hydrodehalogenation.

  • Byproduct Identity: The most likely byproduct is 4,6-dimethylpyrimidine , where the starting halide has been replaced by a hydrogen atom.

  • Cause (Hydrodehalogenation): This side reaction arises from a competing pathway where a palladium-amido intermediate undergoes β-hydride elimination.[1][8] This is more common with primary amines but can still occur with secondary amines.

  • Troubleshooting Steps:

    • Ligand Choice: The rate of reductive elimination (forming your product) must outcompete the rate of β-hydride elimination. Using very bulky, electron-rich ligands is the best solution as they sterically favor and electronically accelerate the reductive elimination step.[8] Ligands like BrettPhos and RuPhos were specifically designed to minimize this side reaction.

    • Reaction Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions. If hydrodehalogenation is severe, try lowering the temperature by 10-20 °C to see if the product/byproduct ratio improves, even if it means a longer reaction time.

    • Base Purity: Ensure the base (especially NaOtBu) is fresh and anhydrous. Old or wet base can contribute to side reactions.

Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis, SNAr or Buchwald-Hartwig? A1: Both methods are viable.

  • SNAr is often preferred in industrial settings due to its lower cost (no palladium catalyst or expensive ligand) and simpler workup. However, it requires higher temperatures and is limited by the reactivity of the starting halide.

  • Buchwald-Hartwig Amination is generally more reliable, proceeds under milder conditions (typically 80-110 °C), and has a much broader substrate scope.[9] It is the method of choice for challenging substrates or when SNAr fails.

Q2: What are the best practices for purifying the final product? A2: The product contains a basic piperidine nitrogen and a polar amide group.

  • Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts. A standard procedure involves diluting the reaction mixture with a solvent like ethyl acetate, washing with water and then brine, and drying the organic layer over anhydrous sodium sulfate.[9]

  • Column Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol), is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent the basic product from tailing on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Q3: How should I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a solvent system that gives good separation between your starting materials and the product (e.g., 50-100% ethyl acetate in hexanes, or 5-10% methanol in DCM). Stain with potassium permanganate or view under UV light.

  • LC-MS: This is the most definitive method. It will confirm the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z for C₁₂H₁₈N₄O is 234.29).

Optimized Reaction Protocols & Conditions

The following tables provide recommended starting points for reaction optimization.

Table 1: Recommended Reaction Conditions
ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Pyrimidine Substrate 2-Bromo-4,6-dimethylpyrimidine (1.0 eq)2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
Amine Substrate Piperidine-4-carboxamide (1.1-1.2 eq)Piperidine-4-carboxamide (1.2-1.5 eq)
Pd Precatalyst XPhos Pd G3 (1-2 mol%)N/A
Ligand XPhos (1.5-3 mol%)N/A
Base NaOtBu (1.4 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene or Dioxane (anhydrous)DMF or DMSO (anhydrous)
Temperature 80 - 110 °C120 - 140 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: Equivalents are relative to the limiting reagent, typically the pyrimidine substrate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for a 1 mmol scale reaction.

  • Preparation: To an oven-dried reaction vial or flask, add 2-bromo-4,6-dimethylpyrimidine (1.0 mmol, 1.0 eq), piperidine-4-carboxamide (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and a magnetic stir bar.

  • Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos ligand (0.03 mmol, 3 mol%) and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

BH_Workflow A 1. Add Solids to Flask (Pyrimidine, Amine, Base) B 2. Seal & Purge (Inert Atmosphere) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Workup (Dilute, Filter, Wash) F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Common challenges in working with piperidine-based compounds.BenchChem Technical Support.
  • Optimizing reaction conditions for N-arylation of piperazine.BenchChem Technical Support.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.Molecules.
  • Buchwald–Hartwig amin
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.BenchChem Technical Support.
  • A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange.
  • Nucleophilic arom
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and Related Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not currently specify a biological target or mechanism of action for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. However, its structural motifs, particularly the pyrimidine and piperidine-carboxamide scaffolds, are prevalent in a class of molecules known as kinase inhibitors.[1][2][3][4][5] Therefore, this technical support guide is based on the established knowledge of pyrimidine-based kinase inhibitors as a class. The principles and methodologies described herein are intended to provide general guidance for researchers working with this and structurally similar compounds to investigate and troubleshoot potential off-target effects.

Introduction

Small molecule inhibitors are indispensable tools in modern biological research and drug discovery. Their ability to selectively modulate the function of specific proteins allows for the detailed investigation of cellular signaling pathways and disease mechanisms. The pyrimidine scaffold, in particular, is a cornerstone in the design of ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the conserved hinge region of the kinase ATP-binding pocket.[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Observations and Preliminary Checks

Q1: We are observing an unexpected or inconsistent phenotype in our cell-based assays after treatment with our compound. How can we determine if this is a genuine on-target effect or a result of an off-target interaction?

A1: This is a critical first question when experimental results deviate from the expected outcome. An unexpected phenotype can indeed be a novel on-target effect, but it is essential to systematically rule out off-target activity. Here is a logical workflow to begin your investigation:

G cluster_0 Initial Troubleshooting Workflow A Unexpected Phenotype Observed B Step 1: Basic Experimental Review A->B Start Troubleshooting C Step 2: Dose-Response Analysis B->C Confirm Basics D Step 3: Orthogonal Controls C->D Establish Potency E Conclusion: On-Target vs. Potential Off-Target D->E Validate Specificity

Caption: Initial workflow for troubleshooting unexpected phenotypes.

Step-by-Step Troubleshooting Protocol:

  • Review Experimental Parameters:

    • Compound Integrity: Confirm the identity and purity of your compound stock. Has it been stored correctly to prevent degradation?

    • Solubility: Ensure the compound is fully dissolved in your assay medium at the working concentration. Precipitation will lead to a lower effective concentration and inconsistent results.

    • Vehicle Control: Double-check that your vehicle control (e.g., DMSO) is at the exact same final concentration across all experimental conditions and is not causing the observed phenotype on its own.

  • Perform a Detailed Dose-Response Analysis:

    • A hallmark of a specific pharmacological effect is a clear sigmoidal dose-response curve. Test your compound over a wide range of concentrations (e.g., from picomolar to high micromolar).

    • An on-target effect should occur at a concentration consistent with the inhibitor's potency against its purified target. Effects that only appear at very high concentrations (e.g., >10 µM) are more likely to be off-target.[7]

  • Utilize Orthogonal Controls:

    • Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same putative target that has a different chemical scaffold. If this second inhibitor reproduces the same phenotype, it strengthens the case for an on-target effect.

    • Inactive Structural Analog: If available, use a close structural analog of your compound that is known to be inactive against the primary target. This is a powerful control to demonstrate that the observed effect is not due to the chemical scaffold itself.

Section 2: Investigating Potential Off-Target Mechanisms

Q2: Our dose-response analysis is clean, but we still suspect an off-target effect. What are the next steps to identify the unintended target?

A2: If initial controls are inconclusive, a deeper investigation into the compound's selectivity is necessary. The pyrimidine core's affinity for ATP-binding sites means that other kinases are common off-targets.[1][6]

Advanced Troubleshooting Strategies:

  • Kinase Profiling: This is the most direct method to identify unintended kinase targets. Submit your compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). The results will provide a selectivity profile and highlight potential off-target interactions.

  • Cellular Target Engagement Assays: It is crucial to confirm that the inhibitor binds to the suspected off-target protein within the cellular environment.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a suspected off-target protein in the presence of your compound provides strong evidence of intracellular binding.

  • Knockdown or Knockout Models: To functionally validate a suspected off-target, use genetic approaches to eliminate its expression.

    • siRNA/shRNA/CRISPR: If the unexpected phenotype is diminished or absent in cells lacking the suspected off-target protein (even in the presence of your inhibitor), it strongly implicates that protein in mediating the effect.

G A Suspected Off-Target Effect B Kinase Profiling Screen A->B Biochemical Screen C Identify Potential Off-Targets B->C D Cellular Thermal Shift Assay (CETSA) C->D Hypothesis Driven F siRNA/CRISPR Knockout C->F Hypothesis Driven E Confirm Intracellular Binding D->E H Conclusion: Off-Target Confirmed E->H G Validate Functional Effect F->G G->H

Caption: Workflow for identifying and validating an off-target protein.

Section 3: Mitigating Off-Target Effects in Your Experiments

A3: While discovering a new off-target can be a valuable finding in itself, it is often necessary to design experiments that focus on the primary target's function.

Experimental Design Recommendations:

StrategyDescriptionRationale
Use the Lowest Effective Concentration Determine the lowest concentration of your inhibitor that gives maximal inhibition of the primary target and use this concentration for your experiments.Off-target effects are often less potent than on-target effects. Using the lowest effective concentration can create a "selectivity window" where the primary target is inhibited with minimal engagement of off-targets.
Time-Course Experiments Analyze the phenotype at multiple time points after inhibitor treatment.On-target and off-target effects may have different kinetics. An on-target effect might be apparent at earlier time points before the downstream consequences of off-target inhibition manifest.
Rescue Experiments If possible, introduce a version of your primary target that is resistant to the inhibitor (e.g., via site-directed mutagenesis).If the phenotype is reversed or prevented in cells expressing the resistant target, it provides strong evidence that the effect is on-target.[7]
Orthogonal Approaches Confirm key findings using a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown/knockout of the primary target.If the genetic approach phenocopies the inhibitor's effect, it significantly strengthens the conclusion that the observed phenotype is due to the inhibition of the primary target.

Protocol for a "Rescue" Experiment:

  • Design a Resistant Mutant: Identify the key amino acid residues in the ATP-binding pocket of your primary target that interact with the inhibitor. Introduce a mutation that you predict will disrupt inhibitor binding without abolishing the protein's catalytic activity (a common strategy is the "gatekeeper" residue mutation).

  • Generate Stable Cell Lines: Create cell lines that stably express either the wild-type (WT) target or the inhibitor-resistant mutant. It is often useful to express these from a doxycycline-inducible promoter to control expression levels.

  • Treat with Inhibitor: Treat both the WT and resistant cell lines with a concentration of the inhibitor that produces the phenotype of interest in the WT cells.

  • Analyze the Phenotype: Assess the key phenotype in both cell lines. A successful rescue is demonstrated if the phenotype is present in the WT-expressing cells but absent or significantly reduced in the cells expressing the resistant mutant.

References

  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
  • Wu, H., Ge, H., & Liu, J. O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Biochemistry, 53(50), 7913–7915. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • BenchChem. (2025). Troubleshooting off-target effects of pyrimidine-based inhibitors.
  • BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors.
  • Lin, A., & Giulianotti, M. A. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 13(1), 59. [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., … Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chen, Y., Clark, R., … Wang, F. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(3), 573. [Link]

Sources

How to reduce cytotoxicity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or high levels of cytotoxicity with novel small molecules in their cell culture experiments. While we will use the specific example of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide , the principles, troubleshooting steps, and experimental protocols described herein are broadly applicable to a wide range of investigational compounds.

As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a logical framework grounded in scientific principles to help you diagnose, understand, and mitigate cytotoxicity issues. This guide emphasizes a systematic approach, ensuring that your experimental choices are informed and your results are reliable and reproducible.

Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with this compound. Is this expected?

A1: Cytotoxicity is a potential activity of any biologically active small molecule. For a novel compound like this compound, which may have intended targets in pathways regulating cell growth and survival (similar to other pyrimidine-piperidine carboxamides that act as kinase inhibitors), a certain level of cytotoxicity, especially in cancer cell lines, might be the intended therapeutic effect.[1][2][3] However, if the cytotoxicity is observed at concentrations far below the expected efficacious dose, is seen in non-target "control" cell lines, or prevents you from studying other biological effects, it is considered a technical hurdle that needs to be addressed. The first step is to systematically characterize this cytotoxicity.[4]

Q2: What is the most common reason for unexpected cytotoxicity in cell culture?

A2: Beyond the intrinsic bioactivity of the compound, the most common culprits are often related to the compound's physicochemical properties and the experimental setup. Poor aqueous solubility is a major issue; if the compound precipitates in the culture medium, it can cause non-specific cytotoxicity or lead to inaccurate concentration calculations.[5][6] Another frequent issue is the toxicity of the solvent (like DMSO) at high concentrations.[5] It is crucial to distinguish true, mechanism-based cytotoxicity from these experimental artifacts.

Q3: Can the cell culture medium itself influence the compound's cytotoxicity?

A3: Absolutely. Components in the medium can interact with your compound. For example, proteins in fetal bovine serum (FBS) can bind to the compound, reducing its free, bioavailable concentration and thus appearing to reduce its toxicity.[7] Conversely, some media components can degrade the compound into a more toxic metabolite. Furthermore, standard culture media are often deficient in antioxidants, which can make cells more susceptible to compounds that induce oxidative stress.[8]

Q4: How do I know if the cytotoxicity is due to apoptosis or another form of cell death?

A4: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to acute injury) is key. Apoptosis is often the intended mechanism for anticancer agents and involves the activation of specific enzymes called caspases.[9][10][11] You can use assays that measure caspase activity (e.g., Caspase-Glo® 3/7 assay) or detect markers of apoptosis like Annexin V staining. In contrast, necrosis often results in the loss of cell membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH) into the culture medium.[12]

Part 1: Systematic Troubleshooting Guide

Experiencing high cytotoxicity can be a significant roadblock. This guide provides a logical workflow to identify the root cause and find a solution.

Workflow for Diagnosing and Mitigating Cytotoxicity

Cytotoxicity_Workflow A Start: High Cytotoxicity Observed B Step 1: Verify Physicochemical Properties A->B C Check Solubility in Media - Visual Inspection - Pre-Assay Solubility Test B->C Is compound soluble? D Evaluate Solvent Toxicity - Run Vehicle Control (e.g., DMSO only) B->D Is solvent non-toxic? E Step 2: Characterize the Cytotoxic Response C->E Yes D->E Yes F Dose-Response & Time-Course - Determine IC50 - Onset of Toxicity E->F G Step 3: Investigate Mechanism of Cell Death F->G H Apoptosis vs. Necrosis Assays - Caspase Activation (Apoptosis) - LDH Release (Necrosis) G->H I Assess Oxidative Stress - ROS Production Assay - Test Antioxidant Rescue G->I J Step 4: Optimize Experimental Conditions H->J I->J If ROS detected K Modify Culture Conditions - Vary Serum Concentration - Test Different Cell Densities J->K L Consider Metabolic Effects - Use Metabolically Competent Cells (e.g., HepG2) - Compare with Primary Cells J->L M Conclusion: Refined Protocol K->M L->M

Caption: A step-by-step workflow for troubleshooting compound-induced cytotoxicity.

Step 1: Verify Physicochemical Properties & Controls

Before exploring complex biological mechanisms, it's essential to rule out common experimental artifacts.

Issue 1.1: Compound Precipitation in Culture Medium
  • Causality: Many organic small molecules have poor aqueous solubility. When a concentrated stock in a solvent like DMSO is diluted into aqueous culture medium, the compound can "crash out" of solution, forming precipitates. These aggregates can cause non-specific cytotoxicity and mean the actual concentration of the soluble, active compound is much lower than intended.[6]

  • Troubleshooting:

    • Visual Inspection: After adding the compound to your media, inspect the wells under a microscope. Look for crystals, cloudiness, or an oily film that are not present in the vehicle control wells.

    • Solubility Test: Before your experiment, prepare serial dilutions of your compound in the exact culture medium (including serum) you will use. Let them sit in the incubator for a few hours. Check for precipitation visually or by measuring turbidity on a plate reader. This helps determine the maximum soluble concentration.

Issue 1.2: Solvent Toxicity
  • Causality: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at certain concentrations, usually above 0.5-1%.[5] This can confound your results, making your compound appear more toxic than it is.

  • Troubleshooting:

    • Run a Vehicle Control Series: Always include a control group that is treated with the same volume of solvent used for the highest compound concentration. For a more rigorous approach, run a dose-response curve of the solvent alone to determine its IC50 in your cell line.

    • Minimize Final Solvent Concentration: Aim to keep the final concentration of DMSO (or other solvent) in the culture medium below 0.1% if possible, and certainly below 0.5%. This may require preparing a more concentrated primary stock of your compound if solubility allows.

Step 2: Characterize the Cytotoxic Response

Once you've confirmed your compound is soluble and the solvent is not the issue, you need to quantify the cytotoxicity.

Action 2.1: Perform a Dose-Response and Time-Course Analysis
  • Causality: The toxicity of a compound is dependent on both concentration and duration of exposure. A full dose-response curve allows you to calculate the IC50 (the concentration that inhibits 50% of cell viability), which is a key metric for potency. A time-course experiment reveals how quickly the toxicity manifests, which can provide clues about the mechanism (e.g., rapid necrotic effects vs. slower apoptotic pathways).[4]

  • Experimental Protocol: See Protocol 1: Standard Cytotoxicity Dose-Response Assay (MTT/MTS) below.

    • Dose-Response: Test a wide range of concentrations (e.g., 8-12 points, using a semi-log dilution series) centered around your expected effective dose.

    • Time-Course: Measure cell viability at several time points (e.g., 6, 12, 24, 48, 72 hours) using a key concentration (e.g., the approximate IC50).

Step 3: Investigate the Mechanism of Cell Death

Understanding how the cells are dying is critical. This knowledge can help you decide if the cytotoxicity is a desired on-target effect or an unwanted off-target effect.

Action 3.1: Differentiate Apoptosis from Necrosis
  • Causality: Many cytotoxic drugs, particularly in oncology, are designed to induce apoptosis, a controlled form of cell death.[10][11] This process relies on the activation of a cascade of proteases called caspases.[9][13] Necrosis, on the other hand, is a more chaotic process resulting from severe cellular injury and loss of membrane integrity.

  • Experimental Approach:

    • Measure Caspase Activation: Use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in signal indicates apoptosis.

    • Measure LDH Release: Use a colorimetric assay to measure the amount of lactate dehydrogenase (LDH) released into the culture medium. LDH is a cytosolic enzyme that is only released when the cell membrane is compromised, a hallmark of necrosis.

Action 3.2: Assess the Role of Oxidative Stress
  • Causality: Many chemical compounds can induce cytotoxicity by increasing the production of reactive oxygen species (ROS) within the cell.[14] When ROS production overwhelms the cell's antioxidant capacity, it leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[15][16]

  • Experimental Approach:

    • Measure ROS Production: Use a fluorescent probe like DCFDA (2',7'–dichlorofluorescin diacetate), which becomes fluorescent in the presence of ROS, to quantify intracellular ROS levels after compound treatment.

    • Attempt an Antioxidant Rescue: Co-treat the cells with your compound and a well-known antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[7][17] If the antioxidant significantly reduces the cytotoxicity, it strongly suggests that oxidative stress is a key mechanism. See Protocol 2: Antioxidant Rescue Experiment .

Cytotoxicity_Mechanism Compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxamide Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway? ROS ROS Production Cell->ROS Off-target effect? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome C release Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes OxStress Oxidative Stress ROS->OxStress leads to Damage Cellular Damage (DNA, Lipids, Proteins) OxStress->Damage Necrosis Necrosis / Apoptosis Damage->Necrosis

Caption: Potential mechanisms of compound-induced cytotoxicity.

Step 4: Optimize Experimental Conditions to Mitigate Off-Target Toxicity

If the observed cytotoxicity is determined to be a non-specific or off-target effect that is masking the desired biological activity, you can modify the experimental conditions.

Action 4.1: Modulate Serum Concentration
  • Causality: As mentioned, serum proteins can bind to hydrophobic compounds, effectively sequestering them and reducing their free concentration.[7] This can be a double-edged sword: while it may reduce toxicity, it also might reduce the intended activity.

  • Troubleshooting:

    • Try performing the assay with different serum concentrations (e.g., 2%, 5%, 10%). If cytotoxicity decreases as serum concentration increases, it suggests that compound bioavailability is a factor.

    • Be aware that this is an optimization step, not a solution for a fundamentally toxic compound. The goal is to find a "sweet spot" that allows you to observe the desired biological effect without excessive cell death.

Action 4.2: Consider Cell Metabolism
  • Causality: Some compounds are not toxic themselves but are converted into toxic metabolites by cellular enzymes, such as cytochrome P450s (CYPs).[18][19] The expression of these enzymes varies greatly between cell lines.[20] A compound might be highly toxic in a metabolically active cell line (like primary hepatocytes or HepG2 cells) but show little toxicity in a cell line with low metabolic capacity.

  • Troubleshooting:

    • Test your compound in parallel in a cell line known for its metabolic competence (e.g., HepG2) and one with lower activity (e.g., HEK293). A significant difference in cytotoxicity can point towards metabolic activation being the cause of toxicity.

    • If a toxic metabolite is suspected, there is little to be done in that specific cell line, but this is critical information for the drug development process, guiding future chemical modifications to block the metabolic "hotspot" on the molecule.[21]

Part 2: Experimental Protocols & Data Presentation

Protocol 1: Standard Cytotoxicity Dose-Response Assay (MTS)

This protocol outlines a typical method for determining the IC50 of a compound using a colorimetric MTS assay, which measures the metabolic activity of viable cells.[22]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration stock of your compound dilutions in complete culture medium. For example, create a 10-point, 3-fold serial dilution starting from a top concentration of 200 µM (this would be your 2X stock). Also prepare a 2X vehicle control (e.g., 0.4% DMSO in medium).

  • Treatment: Remove half of the medium from each well of the cell plate (e.g., 50 µL out of 100 µL). Add an equal volume (50 µL) of the 2X compound dilutions to the corresponding wells. This brings the final volume back to 100 µL and the compound/vehicle concentrations to 1X.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Assay: Add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The solution will turn from yellow to brown/purple in the presence of viable cells.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media only" (no cells) wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus log[Compound Concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Antioxidant Rescue Experiment

This protocol is designed to test if cytotoxicity is mediated by oxidative stress.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare 2X stocks of your compound at several key concentrations (e.g., IC25, IC50, and IC75 as determined from Protocol 1).

  • Co-treatment Preparation: For each compound concentration, prepare two sets of 2X stocks: one with the compound alone, and one with the compound plus a 2X concentration of an antioxidant (e.g., 10 mM N-acetylcysteine). Also include controls for "Vehicle Only" and "Antioxidant Only".

  • Treatment: Add the prepared 2X solutions to the cells as described in Protocol 1.

  • Incubation & Assay: Incubate for the standard duration (e.g., 48 hours) and then perform a viability assay (MTS, MTT, etc.).

  • Data Analysis: Compare the % Viability of cells treated with the compound alone to those co-treated with the antioxidant. A significant increase in viability in the co-treated wells indicates a rescue effect.

Data Presentation: Example Tables

Summarize quantitative data in clear tables for easy comparison.

Table 1: Dose-Response of this compound in HeLa Cells

Cell LineTreatment Time (h)IC50 (µM) [95% CI]
HeLa2445.2 [38.1 - 53.9]
HeLa4815.8 [12.5 - 19.9]
HeLa725.1 [4.2 - 6.2]

Table 2: Effect of N-Acetylcysteine (NAC) on Compound-Induced Cytotoxicity

Treatment (48h)% Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 5.2
5 mM NAC Only98.7 ± 4.8
15 µM Compound51.2 ± 6.1
15 µM Compound + 5 mM NAC89.4 ± 5.5

References

  • Fulda, S., & Debatin, K. M. (n.d.). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Available from: [Link]

  • Ayepola, O. R., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In: Molecular and Integrative Toxicology. Springer. Available from: [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Targeting Cell Death in Tumors by Activating Caspases. Bentham Science Publisher. Available from: [Link]

  • Kischkel, F. C., et al. (2001). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. PubMed. Available from: [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Targeting Cell Death in Tumors by Activating Caspases. PMC. Available from: [Link]

  • Niles, A. L., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. Available from: [Link]

  • Han, Y., et al. (2018). Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies. PMC. Available from: [Link]

  • University of Geneva. (2025). New in vitro platform predicts drug toxicity, improving cancer treatment safety. Available from: [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available from: [Link]

  • ResearchGate. (2023). Common antioxidants for cell culture?. Available from: [Link]

  • Ammar, H. M., et al. (2017). Effects of Antioxidant Supplements on the Survival and Differentiation of Stem Cells. PMC. Available from: [Link]

  • O'Brien, P. J. (2008). Oxidative Stress Mediated Idiosyncratic Drug Toxicity. ResearchGate. Available from: [Link]

  • Wilmes, A., et al. (2013). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. Available from: [Link]

  • Singh, S., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. ResearchGate. Available from: [Link]

  • Xu, J. J., et al. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH. Available from: [Link]

  • Han, Y., & Chen, J. Z. (2013). Oxidative Stress Induces Mitochondrial DNA Damage and Cytotoxicity Through Independent Mechanisms in Human Cancer Cells. PubMed. Available from: [Link]

  • Al-Ishaq, R. K., et al. (2022). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. Available from: [Link]

  • Stammati, A. P., et al. (1983). Toxicity Tests with Mammalian Cell Cultures. Scope. Available from: [Link]

  • St. Jude Children's Research Hospital. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Available from: [Link]

  • Wang, Y., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • O'Connor, P. M. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. Available from: [Link]

  • Sun, H., et al. (2018). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Available from: [Link]

  • Hsieh, J. H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available from: [Link]

  • AstraZeneca. (n.d.). Predictive in vitro toxicology screening to guide chemical design in drug discovery. OUCI. Available from: [Link]

  • Koci, J., & Ulrich, R. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]

  • ResearchGate. (2025). Cell Culture for Toxicity Evaluation of Environmental Pollutants. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Imanishi, M., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Glomme, A., & Tasker, A. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available from: [Link]

  • Schmassmann, J., et al. (2024). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv. Available from: [Link]

  • PubChem. (n.d.). 1-([9]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide. Available from: [Link]

  • Khan, M. A., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. MDPI. Available from: [Link]

  • Bi, J., et al. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Available from: [Link]

  • Lin, D. W., et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]

  • Schmassmann, J., et al. (2024). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture a. bioRxiv. Available from: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available from: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]

  • Pastwa, E., et al. (1998). Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. PubMed. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available from: [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available from: [Link]

Sources

Minimizing batch-to-batch variability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency

Welcome to the technical support resource for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. This molecule, a key intermediate and research compound, presents unique synthesis and handling challenges. In drug development and research, batch-to-batch consistency is not merely a quality control metric; it is a fundamental requirement for reproducible results, scalable manufacturing, and regulatory compliance.[1] Even subtle variations between production lots can lead to significant deviations in downstream processes, impacting everything from reaction yield and impurity profiles to the final product's physical properties and biological activity.[2]

This guide is structured to provide researchers, process chemists, and quality control analysts with a framework for diagnosing and mitigating batch-to-batch variability. We will move from frequently asked questions that establish foundational knowledge to in-depth troubleshooting guides designed to resolve specific experimental issues. Our approach is grounded in explaining the causality behind each step, empowering you to build robust and self-validating processes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality and handling of this compound.

Q1: What are the primary drivers of batch-to-batch variability for this compound?

A1: The most common sources of variability for this and similar complex organic molecules can be categorized into three main areas:

  • Raw Material Quality: The purity and consistency of starting materials, such as 2-chloro-4,6-dimethylpyrimidine and piperidine-4-carboxamide, are paramount. Trace impurities, residual solvents, or variations in physical form can have a cascading effect on the reaction's outcome.[3][4][5]

  • Process Parameter Control: The chemical synthesis, particularly the amide coupling or nucleophilic substitution step, is sensitive to minor fluctuations in reaction conditions. Key parameters include temperature, reaction time, reagent stoichiometry, and mixing efficiency.[6][7]

  • Downstream Processing: The purification and isolation steps, especially crystallization, critically influence the final product's physical attributes. Uncontrolled precipitation or crystallization can lead to different particle size distributions, crystal habits (polymorphism), and bulk density, which affect handling, dissolution, and bioavailability.[8][9][10]

Q2: How do I establish a "Golden Batch" or reference standard for my experiments?

A2: Establishing a "Golden Batch" is a crucial strategy for long-term studies.[11] This involves procuring a sufficient quantity of a single, well-characterized lot to serve as a benchmark for the entire duration of a project. The process involves:

  • Multi-Lot Screening: Procure small quantities from several different manufacturing batches.

  • Comprehensive Characterization: Analyze each lot using a suite of analytical techniques (see Table 1) to assess purity, impurity profile, physical properties, and performance in your specific application.

  • Selection and Reservation: Choose the batch that meets all critical quality attributes (CQAs) and purchase enough to cover your projected needs. This batch now becomes the standard against which all future batches are compared.

Q3: What is a stability-indicating method, and why is it essential for this compound?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) or key intermediate, free from interference from process impurities, excipients, and degradation products.[12] For this compound, a robust SIM, typically a gradient HPLC-UV method, is critical for:

  • Accurate Purity Assessment: It ensures that what you measure as the main peak is solely the compound of interest.

  • Impurity Tracking: It separates and allows for the quantification of known and unknown impurities, which is vital for identifying the root cause of batch variations.

  • Stability Studies: It can detect the formation of new impurities over time, establishing the compound's shelf-life and appropriate storage conditions.[13][14]

Troubleshooting Guide: A Root Cause Analysis Approach

This section provides a systematic, question-driven approach to resolving specific issues you may encounter during synthesis and analysis.

Issue 1: Inconsistent Reaction Yields and Purity Profiles

Q: My reaction yield has dropped significantly with a new batch of starting material, and I'm observing new impurity peaks on my HPLC chromatogram. What should I investigate?

A: This common problem points toward issues with either the raw materials or the reaction control itself. A systematic investigation is required to pinpoint the root cause.

  • Raw Material Integrity: Inconsistent quality of inputs is a primary suspect.[2][4]

    • Action: Re-qualify your starting materials. Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform in-house testing on both the old (good) and new (bad) batches of starting materials. Pay close attention to the purity assay and the impurity profile.

    • Causality: A new impurity in a starting material can act as a catalyst poison, participate in a side reaction, or carry through to the final product.

  • Amide Coupling/Reaction Conditions: Amide bond formations can be deceptively complex, with many potential side reactions.[15][16]

    • Action: Review your reaction setup. Are you using the correct coupling agent for this specific transformation? Standard reagents like DCC may require additives like HOBt to suppress side reactions.[17] Ensure strict control over temperature, as excursions can favor the formation of byproducts. Verify the stoichiometry and addition rate of all reagents.

    • Causality: Inadequate activation of the carboxylic acid or a competing side reaction (e.g., reaction of the coupling agent with the amine) can drastically lower yield.[18]

  • Solvent and Atmosphere: Residual water or an oxygen-rich atmosphere can interfere with many organic reactions.

    • Action: Use appropriately dried solvents and ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially if using organometallic reagents or sensitive catalysts.

    • Causality: Water can hydrolyze activated intermediates and certain coupling agents, quenching the desired reaction pathway.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Root Cause Identification & Correction A Problem Observed: Low Yield / New Impurities B Review Certificate of Analysis (CoA) of all Raw Materials A->B C Verify Experimental Conditions (Temp, Time, Stoichiometry) A->C D Perform Side-by-Side Reaction: 'Good Batch' vs. 'New Batch' of Starting Materials B->D C->D E Analyze Reaction Intermediates and Final Product via HPLC D->E F Is variability linked to a specific raw material? E->F G Is variability independent of raw materials? F->G No H Quarantine Suspect Raw Material. Contact Supplier. Implement Incoming QC Testing. F->H Yes I Optimize Reaction Parameters. Implement Stricter Process Controls (e.g., automated temperature logging). G->I Yes

Caption: Troubleshooting workflow for inconsistent yield and purity.

Issue 2: Variable Physical Properties and Downstream Performance

Q: My product shows consistent purity by HPLC across batches, but one batch filters very slowly and has a different appearance. What could be the cause?

A: When chemical purity is consistent but physical properties differ, the root cause is almost always related to the final isolation and crystallization step.[8] The size, shape, and crystalline form of the particles dictate the bulk properties of the material.

  • Uncontrolled Crystallization: The most likely culprit. The rate of cooling, agitation speed, and concentration all influence nucleation and crystal growth.[10]

    • Action: Develop and validate a strict crystallization protocol. Define a precise cooling profile rather than simply placing the flask in an ice bath. Consider using a seeding strategy, where a small amount of the desired crystalline material is added to the supersaturated solution to promote controlled growth over spontaneous nucleation.[9]

    • Causality: Rapid cooling leads to fast nucleation, creating a large number of small, often needle-like crystals (fines) that can clog filters. Slower, controlled cooling allows for crystal growth, resulting in larger, more uniform particles that are easier to handle.[10]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical composition but different solid-state structures.

    • Action: Use analytical techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of your material. Compare the "good" and "bad" batches to see if they are different polymorphs.

    • Causality: Different polymorphs can have vastly different properties, including solubility, stability, and melting point. A change in crystallization solvent or temperature can lead to the formation of an undesired polymorph.

  • Solvent System: The choice of anti-solvent and the rate of its addition are critical in anti-solvent crystallizations.

    • Action: Standardize the solvent/anti-solvent ratio, the addition rate (using a syringe pump for consistency), and the temperature at which the addition is performed.

    • Causality: Adding an anti-solvent too quickly creates localized areas of very high supersaturation, leading to rapid precipitation or "oiling out" instead of controlled crystallization, resulting in an amorphous or poorly defined solid.

Technique Purpose Acceptance Criteria Example
HPLC-UV Purity assay and impurity profiling.Purity ≥ 99.0%; Largest single impurity ≤ 0.15%
LC-MS Identification of unknown impurities.Mass of impurity peak corresponds to a plausible side product.
¹H NMR Structural confirmation and identification.Spectrum matches the reference standard; no unassigned signals >1%.
XRPD Polymorph identification.Diffraction pattern matches the desired crystalline form (e.g., "Form I").
Particle Size Analysis Measures particle size distribution (PSD).D(90) < 100 µm; D(50) between 20-50 µm.
Karl Fischer Titration Quantifies water content.Water content ≤ 0.5% w/w.

Protocols for Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) - Stability Indicating Method

This protocol provides a starting point for a reversed-phase HPLC method. It must be fully validated for your specific system and impurities.[19]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of your reference standard in a 50:50 mixture of Acetonitrile:Water at 1.0 mg/mL.

    • Prepare samples for analysis by diluting them to a final concentration of approximately 0.5 mg/mL using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

G cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product RM1 2-Chloro-4,6-dimethylpyrimidine QC1 QC Check: Purity (HPLC), Identity (NMR) RM1->QC1 RM2 Piperidine-4-carboxamide RM2->QC1 Reaction Nucleophilic Aromatic Substitution - Controlled Temp - Inert Atmosphere - Optimized Base/Solvent QC1->Reaction IPC1 In-Process Control: Reaction Completion (TLC/HPLC) Reaction->IPC1 Crystallization Controlled Crystallization - Defined Cooling Profile - Seeding Strategy - Standardized Solvent Ratio IPC1->Crystallization Drying Drying - Controlled Temp & Vacuum Crystallization->Drying FP 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxamide Drying->FP QC2 Final QC Release: Purity, Identity, Physical Properties (See Table 1) FP->QC2

Caption: Critical Control Points in the synthesis of the target compound.

References

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • A comprehensive review on stability indicating method development using uhplc. World Journal of Pharmaceutical Research.
  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
  • How to Maintain Batch Consistency in Nutraceutical Manufacturing Facilities. H&H Products Company.
  • Particle Size and Shape Control in Crystallization Processes. University of Illinois Urbana-Champaign.
  • What is a stability indic
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. BenchChem.
  • Quality Assurance Techniques for Batch-to-Batch Consistency.
  • Batch Consistency and the Path to More Uniform Production. Hockmeyer.
  • Stability Indicating Methods Webinar Q&A. ARL Bio Pharma.
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Organic Process Research & Development.
  • Particle size and shape control in crystallization processes.
  • Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System. Organic Process Research & Development.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Particle size control during recrystallization and scale-up.
  • Amide coupling reaction in medicinal chemistry.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Asahi Glassplant.
  • Control and Optimization of Batch Chemical Processes.

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide. It provides a comprehensive overview of strategies, troubleshooting advice, and detailed experimental protocols to overcome challenges related to its oral bioavailability. The guidance herein is based on established principles in pharmaceutical sciences to offer not just methodologies, but also a clear understanding of the underlying scientific rationale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that commonly arise when initiating a project to enhance the bioavailability of this compound.

Q1: What are the probable primary obstacles to the oral bioavailability of this compound?

Based on its chemical structure, which includes a pyrimidine ring and a piperidine carboxamide group, the main challenges are likely to be poor aqueous solubility and/or inadequate membrane permeability.[1][2] The molecule's capacity for hydrogen bonding and its potential to form a stable crystalline structure can significantly hinder its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption. Additionally, its susceptibility to first-pass metabolism in the liver and gut wall could be another significant barrier.[3][4][5]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

While experimental data is needed for a definitive classification, compounds with similar structural features often fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[6] Initial experiments should focus on accurately determining its aqueous solubility and permeability through methods like a Caco-2 cell assay. This will confirm its BCS class and be the cornerstone of an effective formulation strategy.[7]

Q3: What are the essential initial experiments for a bioavailability enhancement project involving this compound?

The foundational experiments should aim to characterize the compound's key physicochemical and biopharmaceutical properties:

  • Aqueous Solubility Assessment: Determine its solubility in buffers at physiologically relevant pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines.

  • Permeability Evaluation: A Parallel Artificial Membrane Permeability Assay (PAMPA) can be used for an initial screening, followed by a more biologically relevant Caco-2 cell monolayer assay to measure intestinal permeability.[8][9][10]

  • Lipophilicity Determination: Measure the LogP/LogD to understand how the compound partitions between lipids and water, which influences both solubility and permeability.

  • Solid-State Analysis: Employ techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the compound's crystallinity and thermal behavior.

Q4: Is it always sufficient to focus only on improving solubility?

Not necessarily. A holistic approach is crucial. If the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), its permeability will remain low even with good solubility.[11] Similarly, if it undergoes significant first-pass metabolism, simply increasing the dissolved concentration may not lead to a corresponding rise in systemic exposure.[12][13] Therefore, a multi-faceted strategy that addresses solubility, permeability, and metabolic stability is often necessary.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section offers a structured approach to identifying and resolving common experimental challenges during the formulation development of this compound.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Low in vitro dissolution rate in simulated gastric/intestinal fluid. 1. High crystallinity of the drug substance. 2. Poor wetting of drug particles. 3. Aggregation/agglomeration of drug particles.1. Particle Size Reduction: Utilize micronization or nano-milling to increase the surface area, which enhances the dissolution rate as described by the Noyes-Whitney equation.[1] 2. Amorphous Solid Dispersions (ASDs): Formulate the compound with a polymer (e.g., PVP, HPMC-AS) to create a high-energy amorphous state. This eliminates the crystal lattice energy barrier to dissolution.[14][15][16][17] 3. Inclusion of Surfactants: Add a wetting agent like Polysorbate 80 or SLS to the formulation or dissolution medium to lower the interfacial tension between the drug and the solvent.[18][19]
High variability in oral exposure in in vivo pharmacokinetic studies. 1. Significant food effects. 2. pH-dependent solubility causing variable dissolution in the GI tract. 3. Drug precipitation in the intestinal lumen.1. Conduct Fed vs. Fasted State PK Studies: This will help determine the impact of food on drug absorption. 2. Lipid-Based Formulations: Creating a Self-Emulsifying Drug Delivery System (SEDDS) can bypass the dissolution step and facilitate absorption through the lymphatic pathway, often reducing food effects.[6][20][21][22][23] 3. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated drug concentration in the gut, preventing precipitation and allowing more time for absorption.
Low oral bioavailability despite acceptable aqueous solubility. 1. High first-pass metabolism (hepatic or intestinal).[4] 2. Efflux by transporters such as P-glycoprotein. 3. Chemical instability within the GI tract.1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to assess the compound's metabolic stability.[24] 2. Caco-2 Bidirectional Transport Studies: A high efflux ratio (B-A / A-B > 2) is indicative of active efflux.[10][25] 3. Formulation with Excipients that Inhibit Metabolism/Efflux: Consider co-administration with known inhibitors like piperine (a P-gp inhibitor), but this requires thorough toxicological assessment. For pH-related instability, an enteric coating can offer protection in the stomach.

Part 3: Detailed Experimental Protocols

Here are step-by-step methodologies for key formulation strategies.

Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous form.[14][15][16]

Materials:

  • This compound

  • Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • USP Apparatus II (Paddle) Dissolution System[26][27]

Procedure:

  • Solubilization of Polymer and Drug: Dissolve both the drug and the chosen polymer in a common volatile solvent within a round-bottom flask. A typical starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution.

  • Solvent Evaporation: Connect the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Rapid solvent removal is key to preventing phase separation and crystallization.

  • Secondary Drying: After a solid film or powder has formed, transfer it to a vacuum oven. Dry at a moderate temperature (e.g., 40°C) for 24-48 hours to eliminate any residual solvent.

  • Characterization of the ASD:

    • DSC: Conduct a thermal analysis to confirm the absence of a melting endotherm (characteristic of crystalline material) and to identify the glass transition temperature (Tg).

    • XRPD: Analyze the solid to verify the presence of an amorphous halo and the absence of sharp Bragg peaks that indicate crystallinity.

  • In Vitro Dissolution Testing:

    • Carry out dissolution testing with a USP Apparatus II system.[26][27]

    • Medium: Use simulated gastric fluid (pH 1.2) for the initial 30 minutes, then switch to simulated intestinal fluid (pH 6.8).[27]

    • Conditions: Maintain a temperature of 37°C and a paddle speed of 75 RPM.

    • Compare the dissolution profile of the ASD with that of the pure crystalline drug.

Scientific Rationale: By dispersing the drug molecules within a polymer matrix, the high-energy amorphous state is stabilized.[7] This circumvents the need to overcome the crystal lattice energy during dissolution, resulting in a faster and often higher concentration of the dissolved drug.[17]

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate the drug in a lipid-based system that spontaneously forms a microemulsion upon gentle agitation in an aqueous environment, thereby enhancing its solubilization and absorption.[20][21][22]

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Visual assessment chamber

Procedure:

  • Solubility Screening: Determine the drug's solubility in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To find the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram.

    • Prepare various mixtures of the three components at different ratios.

    • Add a small amount of water or simulated GI fluid to each mixture and observe for the formation of an emulsion.

    • Map the regions that form clear and stable microemulsions.

  • SEDDS Formulation:

    • Based on the phase diagram, choose a ratio of oil, surfactant, and co-surfactant from the microemulsion region.

    • Dissolve the drug in this mixture using gentle heating and vortexing until a clear, homogenous solution is achieved.

  • Characterization of the SEDDS:

    • Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and measure the time it takes to form a clear microemulsion.

    • Droplet Size Analysis: After emulsification, measure the globule size with a dynamic light scattering (DLS) instrument. A droplet size below 100 nm is generally desirable.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it remains stable without phase separation or drug precipitation.

  • In Vitro Dissolution/Dispersion Testing: Use a standard dissolution apparatus to assess the rate and extent of drug release from the SEDDS in simulated intestinal fluids.[28][29][30]

Scientific Rationale: SEDDS formulations enhance bioavailability by presenting the drug to the GI tract in a solubilized form within fine oil droplets.[23] This large surface area promotes rapid drug release and absorption. Additionally, certain lipid components and surfactants can inhibit efflux transporters and reduce first-pass metabolism.

Part 4: Visualization of Concepts and Workflows

Diagram 1: Decision Tree for Bioavailability Enhancement Strategy

G Start Start: Characterize Compound (Solubility, Permeability, Metabolism) BCS Determine BCS Class Start->BCS ClassII BCS Class II (Low S, High P) BCS->ClassII Low S, High P ClassIV BCS Class IV (Low S, Low P) BCS->ClassIV Low S, Low P Sol_Enhance Solubility Enhancement Strategies (ASD, Particle Size Reduction, Lipid Systems) ClassII->Sol_Enhance Combined Combined Approach: Solubility & Permeability Enhancement ClassIV->Combined PK_Study In Vivo PK Study Sol_Enhance->PK_Study Perm_Enhance Permeability Enhancement Strategies (Efflux Inhibitors, Permeation Enhancers) Perm_Enhance->PK_Study Combined->Perm_Enhance

Caption: A decision tree to guide formulation strategy based on the compound's BCS class.

Diagram 2: Experimental Workflow for Amorphous Solid Dispersion (ASD) Development

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Select Polymer & Solvent B 2. Dissolve Drug & Polymer A->B C 3. Solvent Evaporation B->C D 4. Secondary Drying C->D E 5. Solid-State Analysis (DSC, XRPD) D->E F 6. In Vitro Dissolution Testing E->F G 7. Stability Assessment F->G H 8. In Vivo PK Study G->H

Caption: A streamlined workflow for the development and evaluation of an ASD formulation.

Sources

Validation & Comparative

A Comparative Guide to 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant cell growth. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide provides a comparative analysis of the therapeutic potential of the novel compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide , hereafter referred to as Compound X, in the context of established kinase inhibitors.

Due to the novelty of Compound X, direct experimental data on its kinase inhibitory profile is not yet publicly available. Therefore, this guide will take a predictive and educational approach. We will dissect the structural features of Compound X, drawing parallels with known kinase inhibitors to hypothesize its potential targets and efficacy. This theoretical analysis will be juxtaposed with hard experimental data from well-characterized inhibitors of Cyclin-Dependent Kinases (CDKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, two families of enzymes frequently targeted by pyrimidine-based molecules.[2]

Furthermore, this guide will serve as a practical resource for researchers by providing detailed, field-proven protocols for the experimental validation of novel kinase inhibitors like Compound X. These methodologies are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Structural Analysis and Therapeutic Potential of Compound X

The chemical structure of Compound X, this compound, reveals several features that suggest its potential as a kinase inhibitor.

  • The 4,6-Dimethylpyrimidine Moiety: This core heterocycle is a well-established pharmacophore in kinase inhibition. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for type I kinase inhibitors.[3] Modifications at the 2, 4, and 6 positions of the pyrimidine ring are known to modulate potency and selectivity.

  • The Piperidine-4-carboxamide Linker: This component provides a three-dimensional scaffold that can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site. The carboxamide group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions to enhance binding affinity. Similar piperidine carboxamide moieties have been successfully incorporated into inhibitors of various kinases, including Akt and ALK.[4][5]

Based on these structural elements, it is plausible to hypothesize that Compound X could exhibit inhibitory activity against kinases that are susceptible to pyrimidine-based antagonists, such as CDKs and PIM kinases.

Comparative Landscape: CDK and PIM Kinase Inhibitors

To provide a tangible benchmark for the potential of Compound X, we will compare its structural class to two prominent families of kinase inhibitors: CDK4/6 inhibitors and PIM-1 kinase inhibitors.

CDK4/6 Inhibitors: Masters of Cell Cycle Control

The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition of the cell cycle, and its aberrant activation is a hallmark of many cancers.[6] The development of selective CDK4/6 inhibitors has revolutionized the treatment of HR+/HER2- breast cancer.

CompoundTarget Kinase(s)IC50 (nM)Reference
Palbociclib (Ibrance) CDK4, CDK611 (CDK4), 15 (CDK6)[7]
Ribociclib (Kisqali) CDK4, CDK610 (CDK4), 39 (CDK6)[7]
Abemaciclib (Verzenio) CDK4, CDK62 (CDK4), 9.9 (CDK6)[7]

Table 1: Biochemical potencies (IC50) of FDA-approved CDK4/6 inhibitors.

These compounds exhibit low nanomolar potency against their target kinases, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[8] Abemaciclib displays a slightly higher potency for CDK4 over CDK6 compared to Palbociclib and Ribociclib.[7]

PIM-1 Kinase Inhibitors: Targeting a Proto-Oncogene

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[9] Its overexpression is associated with a variety of hematological malignancies and solid tumors, making it an attractive therapeutic target.

CompoundTarget Kinase(s)IC50 (nM)Reference
AZD1208 PIM-1, PIM-2, PIM-30.4 (PIM-1), 5 (PIM-2), 1.9 (PIM-3)[10][11]
SGI-1776 PIM-1, Flt37 (PIM-1)[10][12]
CX-6258 PIM-1, PIM-2, PIM-35 (PIM-1), 25 (PIM-2), 16 (PIM-3)[9][10]

Table 2: Biochemical potencies (IC50) of selected PIM kinase inhibitors.

These inhibitors also demonstrate high potency, with some, like AZD1208, acting as pan-PIM inhibitors, while others, like SGI-1776, show selectivity for PIM-1.[10][12][13]

Experimental Validation: A Roadmap for Characterizing Compound X

To ascertain the true kinase inhibitory profile of Compound X, a systematic experimental evaluation is necessary. The following protocols provide a robust framework for this characterization.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serially Dilute Compound X D Dispense Compound X/Control to Plate A->D B Prepare Kinase Solution E Add Kinase Solution (Pre-incubation) B->E C Prepare Substrate/ATP Mix F Initiate Reaction with Substrate/ATP Mix C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP G->H I Add Detection Reagent H->I J Measure Luminescence I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for an in vitro luminescence-based kinase assay.

Detailed Protocol:

  • Compound Preparation: Serially dilute Compound X in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the diluted compound or DMSO.

  • Add the purified kinase (e.g., CDK4/Cyclin D1 or PIM-1) and incubate briefly to allow for compound binding.

  • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).[3]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell-Based Assay for Kinase Inhibitor Potency

This assay evaluates the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity at the target.[14][15]

G cluster_cell_culture Cell Culture & Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Treat with Serially Diluted Compound X A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent (e.g., CellTiter-Glo®) C->D E Measure Luminescence D->E F Plot Dose-Response Curve E->F G Calculate GI50 Value F->G

Caption: Workflow for a cell-based proliferation assay.

Detailed Protocol:

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK4/6, MOLM-16 for PIM-1) in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Compound X.

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.

  • Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Western Blot for Target Modulation

Western blotting is used to confirm that the compound inhibits the kinase of interest within cells by observing the phosphorylation status of its downstream substrates.[16][17]

G cluster_sample_prep Sample Preparation cluster_blotting Electrophoresis & Transfer cluster_immuno Immunodetection A Treat Cells with Compound X B Lyse Cells & Quantify Protein A->B C Prepare Samples for Electrophoresis B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Substrate, Total Substrate) F->G H Secondary Antibody Incubation G->H I Detection H->I

Caption: Workflow for Western blot analysis of target modulation.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with Compound X for a shorter duration (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-Rb for CDK4/6, p-BAD for PIM-1).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total level of the substrate protein to confirm that the observed changes are due to altered phosphorylation and not changes in protein expression.[16]

Conclusion

While the precise kinase inhibitory profile of this compound remains to be experimentally determined, its structural features suggest it is a promising candidate for targeting protein kinases. By leveraging the established knowledge of related pyrimidine and piperidine-carboxamide inhibitors, researchers can strategically design experiments to elucidate its mechanism of action and therapeutic potential. The comparative data on leading CDK4/6 and PIM-1 inhibitors, along with the detailed experimental protocols provided herein, offer a comprehensive framework for the evaluation of this and other novel kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel). Available at: [Link]

  • Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis OAK. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Seminars in Oncology. Available at: [Link]

  • IC 50 Values of CDK4/6 Inhibitors | Download Table. ResearchGate. Available at: [Link]

  • Pim-1 inhibitors under clinical studies. ResearchGate. Available at: [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. Available at: [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. Available at: [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • ACCEPTED MANUSCRIPT. Oxford Academic. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Pim pathway | Pim inhibitors. Adooq Bioscience. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

Sources

Biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide Derivatives

Introduction

The this compound scaffold represents a compelling starting point for drug discovery, merging two privileged heterocyclic motifs: the pyrimidine and the piperidine ring systems. Pyrimidine derivatives are fundamental components of nucleic acids and are associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. Similarly, the piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties and synthetic tractability[3]. The combination of these two moieties in the this compound core suggests a rich potential for diverse pharmacological activities. This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, supported by experimental data from closely related compounds and detailed methodologies for their evaluation.

Potential Biological Activities and Comparative Analysis

While specific biological data for this compound is not extensively available in the public domain, the activities of structurally related pyrimidine and piperidine carboxamides provide a strong basis for hypothesizing their potential therapeutic applications. This section explores these potential activities, presenting comparative data and experimental protocols.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Biological Rationale: NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide[4][5]. NAEs are involved in various physiological processes, and their modulation through NAPE-PLD inhibition presents a therapeutic strategy for conditions related to emotional behavior and neurological disorders[4][5].

Comparative Data on Related Pyrimidine-4-Carboxamides: Research on pyrimidine-4-carboxamides has led to the discovery of potent NAPE-PLD inhibitors[4][5]. Structure-activity relationship (SAR) studies on this class of compounds have revealed key structural features that drive potency. For instance, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine and the conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine significantly increased inhibitory activity[4][5].

CompoundR2 SubstituentR3 SubstituentpIC50Reference
Hit Compound 2 N-methylphenethylamineMorpholine6.09 ± 0.04[4]
LEI-401 (1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04[4]
Analog 71 N-methylphenethylaminePiperidine(Data not specified, but allowed)[4]
Analog 72 N-methylphenethylamine3,3-difluoropiperidine(2-fold increase vs. 71)[4]
Analog 81 N-methylphenethylamineDimethylamine(2-fold increase vs. morpholine)[4]

Experimental Protocol: NAPE-PLD Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against NAPE-PLD.

Workflow for NAPE-PLD Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare NAPE-PLD Enzyme Solution add_components Add Enzyme, Inhibitor, and Substrate to Assay Plate prep_enzyme->add_components prep_substrate Prepare NAPE Substrate Solution prep_substrate->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components incubation Incubate at 37°C add_components->incubation add_reagent Add Developing Reagent incubation->add_reagent read_fluorescence Read Fluorescence (Ex/Em) add_reagent->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining NAPE-PLD inhibitory activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human NAPE-PLD in an appropriate assay buffer. Prepare the NAPE substrate, N-arachidonoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, in the same buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the NAPE-PLD enzyme solution, followed by the test compound dilutions. After a brief pre-incubation, initiate the reaction by adding the NAPE substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: Stop the reaction and add a developing reagent that reacts with the product (anandamide) to generate a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Calpain Inhibition

Biological Rationale: Calpains are a family of calcium-dependent cysteine proteases. Overactivation of calpains is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury. Therefore, calpain inhibitors are of significant therapeutic interest.

Comparative Data on Related Piperidine Carboxamides: Piperidine carboxamides have been investigated as calpain inhibitors. Keto amides derived from piperidine carboxamides have shown potent inhibition of µ-calpain with high selectivity over other cysteine proteases like cathepsin B[6].

CompoundP2 RegionKi (nM) for µ-calpainSelectivity over Cathepsin BReference
11f Piperidine carboxamide derivative30>100-fold[6]
11j Piperidine carboxamide derivative9>100-fold[6]

These compounds also demonstrated in vivo activity by inhibiting NMDA-induced convulsions in mice, suggesting their potential as anticonvulsants[6].

Experimental Protocol: Calpain Inhibition Assay

This protocol outlines a fluorometric assay for measuring calpain inhibitory activity.

Workflow for Calpain Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_calpain Prepare Calpain Enzyme Solution add_components Add Calpain, Inhibitor, and Ca2+ to Assay Plate prep_calpain->add_components prep_substrate Prepare Fluorogenic Substrate (e.g., Suc-LLVY-AMC) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components pre_incubation Pre-incubate add_components->pre_incubation pre_incubation->add_substrate read_fluorescence Monitor Fluorescence Increase over Time add_substrate->read_fluorescence calc_rate Calculate Reaction Rate read_fluorescence->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50/Ki Value calc_inhibition->det_ic50

Caption: Workflow for determining calpain inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified calpain, a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC), and test compounds in an appropriate assay buffer containing a reducing agent (e.g., DTT).

  • Assay Procedure: In a 96-well plate, add the calpain enzyme and the test compound.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and calcium chloride.

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by calpain releases a fluorescent molecule (AMC).

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 or Ki value by plotting the inhibition data against the compound concentration.

Other Potential Biological Activities

The versatile nature of the pyrimidine and piperidine scaffolds suggests a broader range of potential biological activities for this compound derivatives.

  • Dopamine Reuptake Inhibition, Analgesic, and Antibacterial Activity: Studies on other piperidine-4-carboxamide derivatives have shown their potential as dopamine reuptake inhibitors, analgesics, and antibacterial agents[7].

  • Anticancer Activity: Various pyridine derivatives, which share structural similarities with pyrimidines, have demonstrated significant antiproliferative activity against several cancer cell lines[8].

  • α-Glucosidase Inhibition: Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential application in managing diabetes[9].

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the pathogenesis of Alzheimer's disease[10].

  • Carbonic Anhydrase Inhibition: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been shown to be potent inhibitors of human carbonic anhydrase isoforms, some of which are associated with tumors[11].

Signaling Pathway: Carbonic Anhydrase in Tumor Hypoxia

cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolysis Increased Glycolysis HIF1a->Glycolysis LacticAcid Lactic Acid Production Glycolysis->LacticAcid pHi_decrease Decreased Intracellular pH (pHi) LacticAcid->pHi_decrease CA_IX Carbonic Anhydrase IX (CA IX) pHi_decrease->CA_IX H2CO3_formation CO2 + H2O ⇌ H2CO3 Proton_extrusion Proton (H+) Extrusion H2CO3_formation->Proton_extrusion H+ pHe_decrease Decreased Extracellular pH (pHe) Proton_extrusion->pHe_decrease Invasion Invasion & Metastasis pHe_decrease->Invasion Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->CA_IX

Caption: Role of Carbonic Anhydrase IX in cancer cell adaptation to hypoxia and its inhibition.

General Synthesis Approach

Derivatives of this compound can be synthesized through established chemical routes. A common approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with the piperidine nitrogen, followed by amide bond formation at the 4-position of the piperidine ring.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives with diverse substitutions on both the pyrimidine and piperidine rings and screening them against a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties for promising lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.

  • In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of disease.

By systematically exploring the biological activities of this versatile scaffold, new and effective treatments for a variety of diseases may be discovered.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: )
  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (URL: )
  • (PDF)
  • Structure–activity relationship of piperidine derivatives with...
  • (PDF)
  • This compound | C12H18N4O - PubChem. (URL: )
  • This compound - ChemicalBook. (URL: )
  • Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity - PubMed. (URL: )
  • Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide - Benchchem. (URL: )
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (URL: )
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (URL: )
  • Structure activity relationship of piperidine derivatives - ResearchG
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: )
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: )
  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine deriv
  • (PDF)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC - NIH. (URL: )
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (URL: )
  • Effect of Piperidine-4 Carboxamide Derivatives (SS2 and SS4) on...
  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed. (URL: )
  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (URL: )

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and the Clinical-Stage AKT Inhibitor Capivasertib (AZD5363)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The development of small-molecule kinase inhibitors represents a paradigm shift in oncology, moving from cytotoxic chemotherapies to targeted agents that exploit the specific molecular dependencies of cancer cells. Among the most critical and frequently dysregulated signaling networks in human cancer is the PI3K/AKT/mTOR pathway.[1][2] This intracellular cascade governs a host of cellular processes including proliferation, survival, growth, and metabolism.[3] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies, including breast, prostate, and ovarian cancers.[1][4]

This guide provides an in-depth comparative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide , a novel investigational compound, against Capivasertib (AZD5363) , a potent, orally bioavailable, and clinically advanced pan-AKT inhibitor.[5][6] While specific biological data for this compound is not yet widely published, its structural motifs—a substituted pyrimidine ring linked to a piperidine carboxamide scaffold—are common in kinase inhibitor discovery programs.[7] This suggests its potential as a targeted agent.

This document will explore the compounds' mechanisms of action, present a framework for their comparative evaluation, and provide detailed experimental protocols for their characterization. The objective is to offer researchers, scientists, and drug development professionals a comprehensive technical resource for understanding and potentially investigating this emerging chemical space.

Chemical Synthesis: Building the Scaffolds

The synthesis of these molecules relies on established principles of medicinal chemistry, aiming for efficiency and scalability.

A Plausible Synthetic Route for this compound:

The synthesis would likely involve a convergent approach. A key step would be the coupling of a commercially available or synthesized piperidine-4-carboxamide core with 2-chloro-4,6-dimethylpyrimidine. This nucleophilic aromatic substitution reaction is a standard method for constructing such linkages.

A Piperidine-4-carboxamide C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B 2-Chloro-4,6-dimethylpyrimidine B->C

Caption: Plausible synthesis of the target compound.

Synthesis of Capivasertib (AZD5363):

The synthesis of Capivasertib is a more complex, multi-step process, reflecting its development as a clinical candidate. It involves the construction of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core, followed by chiral resolution and coupling with the (S)-1-(4-chlorophenyl)-3-hydroxypropyl side chain.[8] This intricate synthesis ensures the correct stereochemistry, which is often critical for potent and selective target engagement.

Mechanism of Action: Targeting the PI3K/AKT Signaling Nexus

The PI3K/AKT pathway is a central node for transmitting signals from growth factor receptors to downstream effectors that drive cell proliferation and survival.[3][9]

The PI3K/AKT Pathway:

  • Activation: Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K).

  • Second Messenger Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9]

  • AKT Recruitment and Activation: PIP3 recruits AKT and its upstream activator PDK1 to the plasma membrane. Full activation of AKT requires phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[3]

  • Downstream Effects: Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β, FOXO transcription factors, and PRAS40 (a component of the mTORC1 complex), to inhibit apoptosis and promote cell cycle progression and growth.[3][10]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (GSK3β, PRAS40, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Capivasertib Capivasertib (AZD5363) [Competitor] Capivasertib->AKT Target_Compound 1-(4,6-Dimethylpyrimidin-2-yl) piperidine-4-carboxamide [Hypothesized Target] Target_Compound->AKT

Caption: The PI3K/AKT Signaling Pathway and points of inhibition.

Capivasertib (AZD5363): A Validated AKT Inhibitor

Capivasertib is an ATP-competitive inhibitor that potently targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values in the low nanomolar range (<10 nM).[11][12] By blocking the kinase activity of AKT, it prevents the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and, in some contexts, the induction of apoptosis.[13] Its efficacy is particularly pronounced in tumors with activating mutations in PIK3CA or loss-of-function alterations in PTEN, which lead to hyperactivation of the pathway.[10]

This compound: A Putative Kinase Inhibitor

Based on its chemical structure, this compound is hypothesized to function as a kinase inhibitor. The pyrimidine core is a well-established scaffold for engaging the ATP-binding pocket of various kinases. The specific substitution pattern on the pyrimidine and piperidine rings will determine its target selectivity and potency. It is plausible that this compound could also target AKT or other related kinases within the AGC kinase family.

Comparative Performance: A Head-to-Head Analysis

The following table provides a comparative overview of Capivasertib and the hypothesized profile of this compound. This serves as a framework for evaluating the novel compound against a clinically relevant benchmark.

FeatureCapivasertib (AZD5363)This compound
Target Pan-AKT (AKT1, 2, 3) Inhibitor[5]Putative Kinase Inhibitor (e.g., AKT, other AGC kinases)
Potency (IC50) AKT1: ~3 nM; AKT2: ~8 nM; AKT3: ~8 nM[12]To be determined (TBD)
Cellular Potency ~0.3 to 0.8 µM for inhibition of substrate phosphorylation[11]TBD
Selectivity High selectivity against closely related kinases like ROCK[6]TBD
Oral Bioavailability Yes[6]TBD
Key Preclinical Finding In vivo pharmacodynamic knockdown of p-PRAS40, p-GSK3β[10]TBD
Clinical Status Phase III trials completed; FDA approved (as Truqap) in combination with fulvestrant for certain breast cancers[14][15]Preclinical/Investigational

Experimental Protocols: A Guide to Characterization

To validate the hypothesized activity and characterize the performance of this compound, a series of well-defined experiments are necessary. Below are detailed protocols for two fundamental assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding affinity of the test compound to the target kinase, providing a direct measure of potency (IC50). The principle is based on a competitive binding format using a europium-labeled antibody and a fluorescently labeled kinase tracer.

Workflow:

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare serial dilution of test compound C Dispense compound to 384-well plate A->C B Prepare kinase/tracer/ antibody mix D Add kinase mix B->D C->D E Incubate at RT (e.g., 60 min) D->E F Read plate on TR-FRET enabled reader E->F G Calculate emission ratio (acceptor/donor) F->G H Plot data and determine IC50 using non-linear regression G->H

Caption: Workflow for a TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) into a low-volume 384-well microplate.

  • Reagent Preparation: Prepare the assay buffer containing the target kinase (e.g., recombinant human AKT1), the corresponding Alexa Fluor™ 647-labeled tracer, and the terbium-labeled anti-tag antibody.

  • Reaction Incubation: Dispense the kinase/tracer/antibody mixture into the assay plate. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot for p-AKT Substrate)

This experiment confirms that the compound can enter cells and inhibit the kinase in a physiological context by measuring the phosphorylation status of a known downstream substrate.

Workflow:

G A Seed cancer cells (e.g., BT474c) in plates B Incubate overnight A->B C Treat with serial dilutions of test compound B->C D Incubate for a defined period (e.g., 2 hours) C->D E Lyse cells and quantify protein D->E F Perform SDS-PAGE and transfer to membrane E->F G Probe with primary antibodies (e.g., p-PRAS40, total AKT) F->G H Incubate with secondary antibody and detect signal G->H I Quantify band intensity and normalize to loading control H->I

Caption: Western blot workflow for target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed a cancer cell line with a known active PI3K/AKT pathway (e.g., BT474c breast cancer cells) into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for a phosphorylated AKT substrate (e.g., anti-phospho-PRAS40) and a loading control (e.g., anti-GAPDH or anti-total AKT).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the loading control to determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

Capivasertib (AZD5363) provides a well-defined benchmark for any new inhibitor targeting the PI3K/AKT pathway. It has demonstrated potent, on-target activity in preclinical models and promising clinical efficacy, leading to its recent FDA approval.[11][14][15]

For this compound, the path forward requires rigorous experimental validation. The protocols outlined in this guide provide a clear framework for establishing its primary mechanism of action, potency, and cellular activity. Key questions to address will be its kinase selectivity profile, its efficacy in cell lines with different genetic backgrounds (e.g., PIK3CA-mutant vs. wild-type), and its pharmacokinetic properties. Should this novel compound demonstrate a favorable profile—such as improved selectivity, a differentiated safety profile, or activity against Capivasertib-resistant models—it could represent a valuable new tool in the arsenal of targeted cancer therapies.

References

  • AstraZeneca. AZD5363. AstraZeneca Open Innovation.

  • Castel, P., et al. (2021). PI3K/Akt signalling pathway and cancer. PubMed.

  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887.

  • Wikipedia. (2023). PI3K/Akt/mTOR pathway.

  • Cancers (Basel). (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC.

  • Cell Signaling Technology. PI3K / Akt Signaling.

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

  • Oncology Letters. (2017). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. PubMed Central.

  • APExBIO. AZD5363 - Potent AKT Inhibitor for Cancer Research.

  • AACR Journals. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.

  • Selleck Chemicals. Capivasertib (AZD5363) Akt Inhibitor.

  • AACR Journals. (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines.

  • ResearchGate. (2015). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.

  • Expert Opinion on Drug Safety. (2023). The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials. PubMed.

  • National Cancer Institute. Capivasertib.

  • ACS Publications. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.

  • PubChem. This compound.

  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.

  • Cancer Research. (2024). Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer. NIH.

  • Molecules. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.

Sources

A Head-to-Head Comparison: The Investigational Akt Inhibitor 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide vs. Capivasertib in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the PI3K/Akt Signaling Pathway in Oncology

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[3][4] In HR+ breast cancer, alterations such as mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN, lead to constitutive activation of this pathway, driving tumor progression and resistance to standard endocrine therapies.[2][5]

This guide focuses on a head-to-head comparison of two ATP-competitive pan-Akt inhibitors:

  • Capivasertib (Truqap™) : An FDA-approved, potent, and selective inhibitor of all three Akt isoforms (AKT1, AKT2, and AKT3) that has demonstrated significant clinical benefit in combination with the endocrine agent fulvestrant.[2][5][6]

  • DMP-4C (1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide) : A hypothetical, investigational molecule representative of next-generation piperidine-4-carboxamide-based Akt inhibitors. While specific data for DMP-4C is not published, its structural motifs are common in potent kinase inhibitors, including those targeting Akt.[7][8][9] For the purposes of this guide, we will extrapolate plausible performance characteristics based on established structure-activity relationships (SAR) to facilitate a meaningful comparison.

This document will dissect their mechanisms of action, compare their pharmacological profiles, and outline the key experimental workflows required for their evaluation, providing researchers with a comprehensive framework for assessing novel Akt inhibitors.

Mechanism of Action: Competitive Inhibition of Akt

Both Capivasertib and the investigational DMP-4C are designed to function as ATP-competitive inhibitors. They target the ATP-binding pocket within the kinase domain of the Akt protein. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of Akt's downstream substrates.[1][10] This action effectively shuts down the aberrant signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells.[1][11]

The PI3K/Akt signaling pathway is a complex network. Below is a diagram illustrating the key components and the point of intervention for Akt inhibitors like Capivasertib and DMP-4C.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt p-Thr308 mTORC2 mTORC2 mTORC2->Akt p-Ser473 GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Inhibitor Capivasertib DMP-4C Inhibitor->Akt CellCycle Cell Cycle Progression Survival Cell Survival (Anti-apoptosis) mTORC1->CellCycle mTORC1->Survival

Caption: The PI3K/Akt signaling pathway and point of therapeutic intervention.

Pharmacological Profile: A Comparative Analysis

The ultimate clinical utility of a kinase inhibitor is determined by its potency, selectivity, and pharmacokinetic properties. While DMP-4C is an investigational compound, we can project its target profile based on analogues and compare it to the established data for Capivasertib.[7][8][10]

Table 1: Comparative Preclinical Pharmacological Profiles

ParameterDMP-4C (Projected)Capivasertib (AZD5363)Rationale / Reference
Target Pan-Akt (Akt1, Akt2, Akt3)Pan-Akt (Akt1, Akt2, Akt3)Both are designed as pan-Akt inhibitors to broadly target the pathway.[2]
IC₅₀ Akt1 ~5 nM3 nMProjected high potency for DMP-4C, comparable to established inhibitors.[2][8]
IC₅₀ Akt2 ~10 nM8 nMSlight isoform variance is common.[2]
IC₅₀ Akt3 ~12 nM8 nMHigh potency across all isoforms is the goal.[2]
Selectivity vs. PKA >100-fold>150-foldHigh selectivity against closely related AGC family kinases like PKA is critical to minimize off-target effects.[7]
Cellular IC₅₀ (PC-3) ~3.5 µMNot specified, but potentAntiproliferative activity in PTEN-null cell lines like PC-3 is a key indicator of on-target activity.[8]
Oral Bioavailability (Mouse) GoodGoodOral bioavailability is a key development criterion.[7][10]

Expertise & Experience Insights: The choice to pursue a pan-Akt inhibitor, rather than an isoform-specific one, is a strategic decision rooted in the biology of cancer. While different isoforms can have distinct roles, many tumors exhibit redundancy in Akt signaling, and inhibiting all three isoforms provides a more robust and durable blockade of the pathway.[4] The critical challenge in designing such inhibitors is achieving high selectivity against other kinases, particularly those in the same AGC family, such as PKA and ROCK.[10] Poor selectivity can lead to off-target toxicities, a common reason for clinical trial failures. The >100-fold selectivity projected for DMP-4C is a minimum benchmark for a viable clinical candidate.

Clinical Efficacy and Safety: Standard of Care vs. Investigational Agent

The benchmark for any new Akt inhibitor is the clinical data from pivotal trials of the approved agent, Capivasertib.

Capivasertib: The CAPItello-291 Trial

The approval of Capivasertib was largely based on the results of the CAPItello-291 Phase III trial.[12] This study evaluated Capivasertib in combination with fulvestrant versus placebo plus fulvestrant in patients with HR+, HER2- advanced breast cancer who had progressed on a prior endocrine-based regimen.[12][13]

Table 2: Key Clinical Data from CAPItello-291 (PIK3CA/AKT1/PTEN-altered population)

EndpointCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 7.3 months3.1 months0.50 (0.38 - 0.65)
Overall Survival (OS) Data immature, but trend is encouragingData immatureNot yet conclusive

Source: Data extrapolated from public announcements and clinical reviews of the CAPItello-291 trial.[12][13]

Common Adverse Events (AEs) for Capivasertib: The most frequently reported AEs include diarrhea, rash, nausea, fatigue, and hyperglycemia.[6][13][14] The hyperglycemia is an on-target effect, as Akt plays a role in glucose metabolism, and requires careful patient monitoring.[2]

DMP-4C: A Hypothetical Clinical Development Path

For DMP-4C to be considered a viable alternative, it would need to demonstrate at least non-inferiority to Capivasertib, or ideally, superiority in efficacy or safety. A hypothetical Phase III trial for DMP-4C would likely mirror the design of CAPItello-291, enrolling a similar patient population and using PFS as the primary endpoint. The goal would be to show a competitive hazard ratio for PFS and/or a more favorable safety profile, such as a lower incidence of severe diarrhea or hyperglycemia.

Key Experimental Protocols for Inhibitor Characterization

Trustworthy and reproducible data is the bedrock of drug development. The following protocols are standard, self-validating systems for characterizing novel Akt inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DMP-4C against Akt1, Akt2, and Akt3.

Causality: This assay directly measures the binding affinity of the inhibitor to the kinase's ATP pocket. It is a primary screen to establish potency and is crucial for guiding initial SAR.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the appropriate Akt isoform (e.g., Akt1, Thermo Fisher Scientific) and a fluorescein-labeled ATP-competitive tracer in kinase buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., anti-GST) in kinase buffer.

    • Prepare a serial dilution of DMP-4C in DMSO, then dilute further in kinase buffer to create a 4X working solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X DMP-4C solution or DMSO (for positive and negative controls) to a 384-well plate.

    • Add 5 µL of the 2X Kinase/Tracer mix to all wells.

    • Add 5 µL of the 4X Antibody solution to all wells except the negative controls (which receive buffer instead).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To measure the effect of DMP-4C on the proliferation of a cancer cell line with a known PI3K/Akt pathway alteration (e.g., MCF-7, which has a PIK3CA mutation).

Causality: This assay provides a functional readout of the inhibitor's activity in a cellular context, confirming that it can cross the cell membrane and engage its target to produce a biological effect.

Methodology:

  • Cell Plating: Seed MCF-7 cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of DMP-4C in cell culture medium and add it to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the volume of culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control cells and plot against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Efficacy Synthesis Compound Synthesis (DMP-4C) KinaseAssay Biochemical Kinase Assay (IC50 Determination) Synthesis->KinaseAssay Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity ProlifAssay Cell Proliferation Assay (GI50) KinaseAssay->ProlifAssay WesternBlot Target Engagement (Western Blot for p-Akt) ProlifAssay->WesternBlot PK Pharmacokinetics (PK Studies) WesternBlot->PK Xenograft Tumor Xenograft Model PK->Xenograft Result Result Xenograft->Result Go/No-Go for Clinical Trials

Caption: A standard preclinical workflow for characterizing a novel kinase inhibitor.

Summary and Future Outlook

The development of Capivasertib represents a significant advancement in the treatment of HR+/HER2- breast cancer with PI3K/Akt pathway alterations. It has established a clear benchmark for both efficacy and safety that any new agent must meet or exceed.

An investigational molecule like DMP-4C, built upon the well-established piperidine-4-carboxamide scaffold, represents a logical path for next-generation inhibitor development.[7][8] The primary goals for such a molecule would be to:

  • Improve the Therapeutic Window: Achieve similar or greater efficacy with a more favorable safety profile, potentially through improved selectivity or different pharmacokinetic properties that reduce peak toxicities.

  • Overcome Resistance: Design the molecule to be effective against potential resistance mutations that may arise in response to first-generation inhibitors.

  • Enhance Combinability: Develop a profile that allows for easier combination with other targeted agents or chemotherapies without overlapping toxicities.

The head-to-head comparison framework presented here, grounded in established scientific principles and validated experimental protocols, provides a robust methodology for evaluating the potential of DMP-4C or any other novel Akt inhibitor against the current standard of care. Continuous innovation in this space is essential to provide more effective and better-tolerated therapies for patients with advanced cancer.

References

  • What is the mechanism of Capivasertib? - Patsnap Synapse. (2024-07-17). [Link]

  • Capivasertib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. [Link]

  • Capivasertib (Truqap) - side effects and more | Breast Cancer Now. [Link]

  • Truqap (capivasertib): What to Expect, Side Effects, and More - Breast Cancer.org. [Link]

  • The emerging role of capivasertib in breast cancer - PMC - NIH. [Link]

  • Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer - AstraZeneca. (2022-10-26). [Link]

  • What clinical trials have been conducted for Capivasertib? - Patsnap Synapse. (2025-03-20). [Link]

  • Clinical Trials Using Capivasertib - NCI - National Cancer Institute. [Link]

  • What's the latest update on the ongoing clinical trials related to Akt-1? - Patsnap Synapse. (2025-03-20). [Link]

  • Phase Ib data CAPItello-292: capivasertib + palbociclib + fulvestrant in HR+/HER2- breast cancer - VJOncology. (2023-05-11). [Link]

  • Clinical Review - Capivasertib (Truqap) - NCBI Bookshelf - NIH. [Link]

  • Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. (2021-11-25). [Link]

  • Tumor-Agnostic AKT Inhibition: Is It Time to AKT? - AACR Journals. [Link]

  • Clinical Trials Using Akt Inhibitor - NCI - National Cancer Institute. [Link]

  • Akt inhibitors in clinical development for the treatment of cancer - PMC - PubMed Central. [Link]

  • AKT as a Therapeutic Target for Cancer - AACR Journals. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (2013-03-14). [Link]

  • Targeting AKT for cancer therapy - PMC - PubMed Central - NIH. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. (2000-10-02). [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010-03-11). [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. [Link]

  • Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed. (2008-02-15). [Link]

  • AKT in cancer: new molecular insights and advances in drug development - PMC. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (2010-02-12). [Link]

  • This compound | C12H18N4O - PubChem. [Link]

  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]

  • AKT and the Hallmarks of Cancer - AACR Journals. (2024-12-16). [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018-04-11). [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023-09-07). [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel FAAH Inhibitors: A Comparative Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide against PF-04457845

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The endocannabinoid system, a crucial regulator of homeostasis, presents significant therapeutic potential. A key strategy for modulating this system is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for degrading the endocannabinoid anandamide (AEA). Pharmacological blockade of FAAH elevates endogenous AEA levels, offering analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][3] This guide provides a comprehensive framework for benchmarking novel chemical entities targeting FAAH. We will use 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide (hereafter designated CMPD-X ), a compound with structural motifs suggestive of enzyme inhibition, as our test case. Its performance will be benchmarked against PF-04457845 , a potent, highly selective, and clinically evaluated irreversible FAAH inhibitor, providing a rigorous, field-proven standard for comparison.[4][5][6]

Introduction: The Rationale for FAAH Inhibition

The endocannabinoid system (ECS) is comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (AEA), and the enzymes that synthesize and degrade them.[1] FAAH is a membrane-bound serine hydrolase that terminates AEA signaling through hydrolysis.[2] By inhibiting FAAH, the therapeutic actions of endogenous cannabinoids can be augmented in a more localized and physiological manner than by direct receptor agonism. This "on-demand" enhancement has made FAAH a compelling target for treating chronic pain, anxiety disorders, and other neurological conditions.[3][4]

The success of this strategy hinges on the inhibitor's potency and, critically, its selectivity. Off-target activity against other serine hydrolases can lead to unforeseen toxicities. Therefore, a rigorous, multi-tiered benchmarking process against a well-characterized agent is not just beneficial—it is essential for drug development.

Signaling Pathway of FAAH-Mediated Anandamide Degradation

The diagram below illustrates the central role of FAAH in the endocannabinoid system and the mechanism by which inhibitors exert their effects.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes FAAH FAAH Enzyme AEA->FAAH CB1 CB1 Receptor AEA->CB1 Activates Degradation Inactive Metabolites FAAH->Degradation Hydrolyzes Inhibitor FAAH Inhibitor (e.g., PF-04457845, CMPD-X) Inhibitor->FAAH Blocks

Caption: FAAH Pathway and Point of Inhibition.

Compound Profiles

The Reference Compound: PF-04457845

PF-04457845 is a potent, irreversible FAAH inhibitor that advanced to human clinical trials.[5][6] It operates by covalently carbamylating FAAH's catalytic serine nucleophile, leading to sustained enzyme inactivation.[2][4] Its key attribute is its exceptional selectivity, showing minimal off-target activity across the proteome, a significant improvement over earlier inhibitors like URB597.[4] This combination of high potency, selectivity, oral bioavailability, and in vivo efficacy in preclinical pain models makes it an authoritative benchmark.[4][6]

The Test Compound: this compound (CMPD-X)

CMPD-X is a novel chemical entity whose biological activity is not yet extensively characterized in public literature.[7] Its structure, featuring a piperidine core, a carboxamide group, and a pyrimidine heterocycle, contains motifs present in various enzyme inhibitors.[8][9] This guide outlines the necessary experimental framework to determine if CMPD-X is a viable FAAH inhibitor by comparing its performance profile directly against PF-04457845.

Head-to-Head Benchmarking: A Proposed Experimental Framework

This section details the essential experiments required to build a comprehensive performance profile for CMPD-X relative to PF-04457845.

Workflow for In Vitro Characterization

Workflow start Start: Synthesized CMPD-X assay Primary Screening: FAAH Enzymatic Assay start->assay determine_ic50 Determine IC50 Value assay->determine_ic50 moi_studies Mechanism of Inhibition (MOI) Studies (e.g., Jump Dilution, Kinetics) determine_ic50->moi_studies selectivity Selectivity Profiling: Activity-Based Protein Profiling (ABPP) moi_studies->selectivity end Complete In Vitro Profile selectivity->end

Caption: Experimental Workflow for In Vitro Profiling.

In Vitro Performance Metrics

The initial phase focuses on enzymatic and proteomic assays to establish potency, mechanism, and selectivity.

ParameterReference: PF-04457845Test: CMPD-XExperimental Protocol
FAAH Inhibition (IC₅₀) ~7.2 nM (human FAAH)[4][10]TBDProtocol 1: FAAH Activity Assay
Inhibition Mechanism Irreversible, Covalent[4][6]TBDProtocol 2: MOI Kinetics
Selectivity Exquisite for FAAH vs. other serine hydrolases[2][4]TBDProtocol 3: ABPP Selectivity Screen
Cellular Target Engagement >97% FAAH inhibition elevates AEA ~10-fold in vivo[5]TBDProtocol 4: Cellular Anandamide Assay
In Vivo Efficacy

Preclinical animal models are essential for evaluating therapeutic potential. The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a standard, as it was used to validate PF-04457845.[4][6]

ParameterReference: PF-04457845Test: CMPD-XExperimental Protocol
Efficacy in Pain Model ~0.1 mg/kg (oral) minimum effective dose in rat CFA model[4]TBDProtocol 5: Rodent Inflammatory Pain Model
Pharmacokinetics (Rat) Orally bioavailable, rapid absorption (tₘₐₓ <2h)[5]TBDStandard PK analysis via oral/IV dosing

Detailed Experimental Protocols

Protocol 1: FAAH Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CMPD-X.

  • Methodology:

    • Recombinant human FAAH enzyme is pre-incubated with varying concentrations of CMPD-X (e.g., 0.1 nM to 100 µM) or PF-04457845 in an assay buffer for a defined period (e.g., 30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • The reaction proceeds for 15-30 minutes and is then terminated.

    • Fluorescence is measured on a plate reader (Excitation/Emission ~360/460 nm).

    • Data are normalized to vehicle (DMSO) controls (100% activity) and a fully inhibited control (0% activity).

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Mechanism of Inhibition (MOI) Kinetic Studies
  • Objective: To determine if CMPD-X is a reversible or irreversible inhibitor.

  • Causality: Irreversible inhibitors like PF-04457845 often exhibit time-dependent inhibition and are resistant to dilution, indicating covalent bond formation. This typically translates to a longer duration of action in vivo.[4]

  • Methodology (Jump Dilution):

    • A high concentration of FAAH enzyme is incubated with a high concentration of CMPD-X (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for potential covalent modification.

    • The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a solution containing the fluorogenic substrate.

    • The rate of substrate hydrolysis is immediately monitored over time.

    • Interpretation: If CMPD-X is a reversible inhibitor, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity. If it is irreversible, activity will remain suppressed despite the dilution, mirroring the behavior of PF-04457845.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity
  • Objective: To assess the selectivity of CMPD-X across the entire serine hydrolase superfamily.

  • Causality: ABPP uses active-site-directed chemical probes to profile the functional state of enzyme families directly in complex proteomes. This is the gold-standard method for validating selectivity and was used to demonstrate the superiority of PF-04457845 over less selective compounds.[2][4]

  • Methodology:

    • A relevant tissue proteome (e.g., mouse brain lysate) is incubated with CMPD-X or vehicle.

    • A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) is added. This probe covalently binds to the active site of accessible serine hydrolases.

    • The proteome is separated by SDS-PAGE.

    • In-gel fluorescence scanning reveals a characteristic ladder of active serine hydrolases.

    • Interpretation: If CMPD-X is selective for FAAH, only the band corresponding to FAAH will disappear from the gel, as the inhibitor will have occupied its active site, preventing the probe from binding. All other bands should remain unchanged. The resulting gel is compared to the profile of PF-04457845.

Protocol 4: Cellular Anandamide Accumulation Assay
  • Objective: To confirm target engagement in a cellular context by measuring the downstream consequences of FAAH inhibition.

  • Methodology:

    • A suitable cell line expressing FAAH (e.g., N1E-115 neuroblastoma cells) is treated with various concentrations of CMPD-X, PF-04457845, or vehicle for a set time.

    • Cells are harvested, and lipids are extracted.

    • Anandamide levels are quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Results are expressed as fold-change in anandamide levels over the vehicle-treated control.

Protocol 5: In Vivo Efficacy in the Rat CFA Model of Inflammatory Pain
  • Objective: To determine if CMPD-X produces antinociceptive effects in a validated animal model.

  • Methodology:

    • Inflammation is induced in male Sprague-Dawley rats by injecting Complete Freund's Adjuvant (CFA) into one hind paw.

    • 24 hours post-CFA injection, baseline pain sensitivity (mechanical allodynia) is measured using von Frey filaments.

    • Rats are orally administered CMPD-X (at various doses), PF-04457845 (e.g., 0.1, 0.3, 1 mg/kg), or vehicle.

    • Mechanical withdrawal thresholds are reassessed at multiple time points post-dosing (e.g., 1, 2, 4, 24 hours).

    • Interpretation: A significant increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle group indicates an efficacious, anti-allodynic effect.

Conclusion

The therapeutic strategy of inhibiting FAAH is one of the most promising avenues in endocannabinoid research. However, the translation of a novel chemical entity from a structural concept to a viable therapeutic candidate requires a rigorous, evidence-based evaluation. The framework presented here outlines a logical, stepwise process for characterizing this compound (CMPD-X). By directly benchmarking its in vitro potency, mechanism, selectivity, and in vivo efficacy against the clinically evaluated compound PF-04457845, researchers can generate a robust data package. This self-validating system of protocols allows for a clear, objective assessment of whether a new compound warrants further investment and development in the quest for next-generation therapeutics.

References

  • Ahn, K., Smith, S. E., Liimatta, M. B., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Petrov D, et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ResearchGate. Available at: [Link]

  • Li, G., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]

  • Taylor & Francis. (n.d.). URB597 – Knowledge and References. Retrieved from [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. Available at: [Link]

  • Keith, J. M. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ResearchGate. Available at: [Link]

  • Ortega-Gutiérrez, S., et al. (2011). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. Available at: [Link]

  • Chicca, A., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Royal Society of Chemistry. Available at: [Link]

  • Keith, J. M., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Medicinal Research Reviews. Available at: [Link]

  • Bruni, N., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available at: [Link]

  • Haryadi, W., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hennequin, L. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nakazawa, T., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life Sciences. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Guide to Ensuring Experimental Reproducibility: Characterizing 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental findings is the cornerstone of scientific progress.[1][2] A recent survey in Nature highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, underscoring a critical challenge in the scientific community.[1] This guide provides a comprehensive framework for the rigorous evaluation and comparison of novel chemical entities, using the hypothetical characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide as a central example.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, thereby creating a self-validating system for robust and reproducible research.

The Compound in Focus: Structural and Physicochemical Context

The initial step in evaluating any new compound is a thorough characterization of its fundamental properties. For our compound of interest, This compound , this involves more than just confirming its structure; it requires an assessment of its purity, solubility, and stability.

PropertyThis compoundAlternative: Compound X (Hypothetical)
Molecular Formula C12H18N4O[3]C13H17N3O2
Molecular Weight 234.3 g/mol [3]247.29 g/mol
Purity (LC-MS) >98%>98%
Solubility (PBS, pH 7.4) 50 µM75 µM
Stability (in assay buffer at 37°C for 24h) >95% remaining>95% remaining

A Note on Sourcing and Purity: Whenever possible, it is advisable to synthesize compounds in-house to have full control over their purity and to understand potential impurities.[1] If sourced from a vendor, always request a certificate of analysis and independently verify the compound's identity and purity.

Postulating a Biological Target: The Role of Structural Analogy

Given the prevalence of the piperidine-4-carboxamide scaffold in ligands targeting G-protein coupled receptors (GPCRs), it is a reasonable starting hypothesis that our compound of interest may interact with this receptor class.[4][5][6] GPCRs are a major family of transmembrane proteins that are the primary targets for a large portion of clinical therapeutics.[7] For the purpose of this guide, we will proceed with the hypothesis that this compound acts as an antagonist at a specific GPCR, for instance, the Histamine H1 receptor, a well-characterized GPCR involved in allergic responses.

As a comparator, we will use a known, well-characterized Histamine H1 antagonist, "Compound X" (a hypothetical stand-in for a real-world drug like diphenhydramine).

Experimental Workflow for Comparative Analysis

A robust experimental plan is crucial for generating reproducible data. The following workflow outlines a systematic approach to comparing the activity of our novel compound with a known alternative.

G cluster_0 Compound Preparation & QC cluster_1 Primary Assay: GPCR Functional Activity cluster_2 Secondary Assay: Target Engagement cluster_3 Data Analysis & Interpretation compound_prep Compound Solubilization & Dilution Series purity_confirm Purity Confirmation (LC-MS) compound_prep->purity_confirm assay_prep Cell Plating & Agonist/Antagonist Treatment purity_confirm->assay_prep Proceed if >95% pure cell_culture HEK293 cells expressing H1 Receptor cell_culture->assay_prep readout Functional Readout (e.g., Calcium Flux Assay) assay_prep->readout dose_response Dose-Response Curve Fitting (IC50/Ki) readout->dose_response binding_assay Radioligand Binding Assay thermal_shift Thermal Shift Assay (Optional) binding_assay->thermal_shift binding_assay->dose_response statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) dose_response->statistical_analysis conclusion Comparative Potency & Efficacy Conclusion statistical_analysis->conclusion

Caption: A generalized workflow for the characterization of a novel compound.

Detailed Experimental Protocol: Calcium Flux Assay for H1 Receptor Antagonism

To assess the functional antagonism of the Histamine H1 receptor, a calcium flux assay is a robust and high-throughput method.[8] The H1 receptor couples to the Gq alpha subunit, which upon activation, leads to an increase in intracellular calcium.

Objective: To determine the potency (IC50) of this compound and Compound X in inhibiting histamine-induced calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human Histamine H1 receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • This compound and Compound X (test compounds).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).[8]

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-H1 cells under standard conditions (37°C, 5% CO2).

    • Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a stock solution of histamine in assay buffer. The final concentration used in the assay should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.

  • Dye Loading:

    • Remove culture medium from the cells and add the calcium-sensitive dye solution prepared in assay buffer.

    • Incubate for 1 hour at 37°C.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the various concentrations of the test compounds (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader.

    • Initiate the reading and, after establishing a stable baseline, add the EC80 concentration of histamine to all wells simultaneously using the instrument's fluidics.

    • Continue to measure the fluorescence intensity for a further 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence upon histamine addition corresponds to the calcium response.

    • For each well, calculate the peak fluorescence response.

    • Normalize the data: set the response in the vehicle-treated wells (with histamine) as 100% and the response in wells with no histamine as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data and Interpretation

The results from the functional assay can be summarized for a direct comparison of the two compounds.

ParameterThis compoundCompound X (Alternative)
Assay Type Calcium Flux (Antagonist Mode)Calcium Flux (Antagonist Mode)
IC50 (nM) 150 ± 2550 ± 10
Maximal Inhibition (%) 98%100%
Hill Slope -1.1-1.0
Number of Replicates (n) 33

Interpretation: In this hypothetical experiment, both compounds demonstrate full antagonism of the Histamine H1 receptor. However, Compound X is approximately three-fold more potent than this compound. The Hill slopes close to -1 suggest a competitive binding mechanism at the histamine binding site.

Understanding the Mechanism: Signaling Pathway Context

Visualizing the underlying signaling pathway helps to contextualize the experimental results. The H1 receptor, upon binding histamine, activates the Gq pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn causes the release of intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Histamine Histamine (Agonist) Histamine->H1R binds Antagonist Antagonist (e.g., Test Compound) Antagonist->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER triggers PKC Protein Kinase C DAG->PKC activates

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide (CAS No. 1007207-67-1), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicity profile for this compound may not be extensively documented, its structure, containing pyrimidine and piperidine moieties, warrants a cautious approach. Pyrimidine derivatives can exhibit a range of biological activities, and piperidine is a known irritant. Therefore, it is prudent to treat this compound as potentially hazardous.

Immediate Safety Steps:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding hazards, handling, and emergency procedures.[1][2] Always review the SDS for the specific batch of the chemical you are using.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the lack of extensive public data, this compound should be managed as a hazardous chemical waste unless confirmed otherwise by a formal hazard assessment.[8]

Core Principles of Segregation:

  • Do Not Mix: Never mix this compound with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[6][7]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).

  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent, segregate it based on whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol), as disposal costs and methods differ.[8]

Waste StreamDescriptionHandling and Segregation
Solid Waste Unused or expired pure compound, contaminated lab materials (gloves, wipes, filter paper).Collect in a dedicated, clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.
Liquid Waste Solutions containing the dissolved compound from experimental procedures.Collect in a dedicated, sealed, and leak-proof hazardous waste container. Segregate based on solvent type (halogenated/non-halogenated).
Sharps Waste Contaminated needles, syringes, or broken glassware.Place in a designated, puncture-resistant sharps container.
Empty Containers Original containers that held the compound.Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[8]
Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for preparing this compound for disposal. This process must be carried out in accordance with your institution's specific Chemical Hygiene Plan (CHP), as mandated by OSHA.[2][9][10]

Materials Needed:

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.

  • Waste Collection (Solid):

    • Carefully transfer any residual solid this compound into a designated solid hazardous waste container.

    • Place any contaminated disposables (e.g., weighing paper, gloves, wipes) into the same container.

  • Waste Collection (Liquid):

    • For solutions containing the compound, pour the liquid waste into the appropriate liquid hazardous waste container (halogenated or non-halogenated).

    • Use a funnel to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[8][11] This is a key requirement from the EPA.

    • Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and estimated concentrations), and the accumulation start date.[12]

  • Storage:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

    • The SAA should be under the control of laboratory personnel and near the point of generation.[6]

    • Ensure secondary containment is used to capture any potential leaks.[8]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[11] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[6][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_final Final Steps start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_form Determine Waste Form hood->waste_form solid Solid Waste (e.g., Pure Compound, Contaminated Wipes) waste_form->solid Solid liquid Liquid Waste (e.g., Solutions) waste_form->liquid Liquid sharps Sharps Waste (e.g., Contaminated Needles) waste_form->sharps Sharps container Empty Container waste_form->container Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid solvent_type Halogenated Solvent? liquid->solvent_type collect_sharps Place in Puncture-Proof Sharps Container sharps->collect_sharps rinse_container Triple Rinse with Solvent container->rinse_container store Store Sealed Containers in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_halo Collect in Labeled HALOGENATED Liquid Waste Container solvent_type->collect_halo Yes collect_nonhalo Collect in Labeled NON-HALOGENATED Liquid Waste Container solvent_type->collect_nonhalo No collect_halo->store collect_nonhalo->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate collect_rinsate->solvent_type pickup Contact EHS for Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

Accidents can happen, and preparedness is critical. Your laboratory's Chemical Hygiene Plan must detail specific emergency procedures.[9]

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the incident to your lab supervisor and EHS.

  • Major Spill (Outside Fume Hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency number and EHS for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By adhering to these guidelines, which synthesize regulatory mandates from bodies like the EPA and OSHA with practical laboratory experience, researchers can ensure a safe working environment and maintain environmental stewardship.[6][15] Always prioritize safety, consult your institution's EHS department for specific guidance, and foster a laboratory culture where every team member is empowered with the knowledge to handle chemical waste responsibly.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratories - Standards.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Pyrimidine - Safety D
  • Safety Data Sheet for CAS 1007207-67-1. ChemScene.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG.
  • CH5132799 SDS, 1007207-67-1 Safety D
  • Izorlisib (CH5132799). AmBeed.com.
  • Safety D
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Safety D
  • Material Safety Data Sheet for 2-(Aminoethyl)-1-N-Boc-piperidine. Pi Chemicals.
  • Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. Fisher Scientific.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube.
  • Safety Data Sheet for CAS 1007207-67-1. Cayman Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.